molecular formula C8H7O3Na<br>C8H7NaO3 B1260453 Methylparaben sodium CAS No. 5026-62-0

Methylparaben sodium

Cat. No.: B1260453
CAS No.: 5026-62-0
M. Wt: 174.13 g/mol
InChI Key: PESXGULMKCKJCC-UHFFFAOYSA-M
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Description

Methylparaben sodium, also known as this compound, is a useful research compound. Its molecular formula is C8H7O3Na and its molecular weight is 174.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-methoxycarbonylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXGULMKCKJCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O3Na, C8H7NaO3
Record name SODIUM METHYL p-HYDROXYBENZOATE
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

99-76-3 (Parent)
Record name Methylparaben sodium [USAN:NF]
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DSSTOX Substance ID

DTXSID1042156
Record name Methylparaben sodium
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Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, hygroscopic powder
Record name SODIUM METHYL p-HYDROXYBENZOATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

5026-62-0
Record name Methylparaben sodium [USAN:NF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylparaben sodium
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Record name Sodium 4-(methoxycarbonyl)phenolate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPARABEN SODIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C
Record name SODIUM METHYL p-HYDROXYBENZOATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methylparaben Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for methylparaben sodium. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this widely used preservative.

Chemical Structure and Identity

This compound, the sodium salt of methylparaben, is an organic compound systematically named sodium 4-(methoxycarbonyl)phenolate.[1][2] Its formation involves the neutralization of the phenolic hydroxyl group of methylparaben with sodium hydroxide.[2] This conversion into a salt form significantly enhances its water solubility compared to its parent compound, methylparaben.[3][4]

The molecular structure consists of a sodium cation (Na⁺) ionically bonded to the phenolate oxygen of the methyl 4-hydroxybenzoate anion.[2] The anion itself features a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) and a deprotonated hydroxyl group (-O⁻) at the para positions.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white to off-white, odorless, and hygroscopic crystalline powder.[1][2] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueConditions/Source
Molecular Formula C₈H₇NaO₃[1][2]
Molecular Weight 174.13 g/mol [1][2][5]
Melting Point >125 °C (precipitate after acidification)[1]
Boiling Point ~265.5 °C (for parent methylparaben)[6][7]
Density 1.42 g/cm³20 °C[2]
pKa ~8.4 (of parent methylparaben)20 °C[3]
pH 9.5 - 10.50.1% aqueous solution[2]
Solubility
    In WaterFreely soluble (~418 g/L)20 °C[2][3]
    In Ethanol (96%)Sparingly soluble[3]
    In Methylene ChloridePractically insoluble[3][6]
    In Fixed OilsInsoluble

Stability and Degradation

This compound is stable under normal conditions of use and storage.[2] It is effective over a broad pH range, typically from 3.0 to 11.0.[2] However, its stability is compromised under extreme pH conditions. In aqueous solutions with a pH above 10, it is susceptible to alkaline hydrolysis of the ester group.[2] Conversely, accelerated degradation can occur under acidic conditions below pH 4.[2] Thermal decomposition happens at temperatures above 250°C.[2] When heated to decomposition, it can emit toxic fumes and oxides of carbon.

Forced degradation studies, typically monitored by stability-indicating HPLC methods, are used to assess its stability under stress conditions such as exposure to strong acids, bases, oxidizing agents, heat, and light.[8][9]

Antimicrobial Mechanism of Action

Parabens, including this compound, function as antimicrobial preservatives by disrupting essential cellular processes in microorganisms like bacteria, yeasts, and molds.[4][10] The primary mechanisms are not fully elucidated but are understood to involve a multi-pronged attack on microbial viability.

The proposed mechanisms include:

  • Disruption of Membrane Transport: Parabens are thought to interfere with and disrupt microbial cell membrane transport processes, compromising the integrity of the cell membrane.[10][11][12] This leads to the leakage of vital intracellular components.[11]

  • Inhibition of Synthesis: There is evidence that parabens can inhibit the synthesis of DNA and RNA, which halts microbial growth and proliferation.[10][11]

  • Enzyme Inhibition: Parabens can inhibit the activity of key microbial enzymes, such as ATPases, which are crucial for cellular energy production.[11]

The antimicrobial efficacy of parabens increases with the length of the alkyl chain; therefore, methylparaben is less potent than propylparaben or butylparaben.[10][12]

Antimicrobial_Mechanism cluster_paraben This compound cluster_cell Microbial Cell cluster_outcome Result Paraben Methylparaben (Active Form) Membrane Cell Membrane Disruption Paraben->Membrane Intercalates into lipid bilayer Synthesis Inhibition of DNA/RNA Synthesis Paraben->Synthesis Interferes with polymerases Enzymes Inhibition of Key Enzymes (e.g., ATPase) Paraben->Enzymes Disrupts metabolic pathways Outcome Inhibition of Microbial Growth (Bacteriostatic/Fungistatic Effect) Membrane->Outcome Synthesis->Outcome Enzymes->Outcome

References

An In-Depth Technical Guide to the Core Mechanism of Action of Methylparaben Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its efficacy stems from a multi-faceted mechanism of action that primarily involves the disruption of microbial cellular integrity and function. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its antimicrobial effects. Additionally, it delves into its secondary pharmacological activities, including its role as a weak endocrine disruptor. This document synthesizes quantitative data on its efficacy, details key experimental protocols for its study, and provides visual representations of its molecular pathways to serve as a resource for research and development professionals.

Antimicrobial Mechanism of Action

The primary function of this compound is to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi. Its antimicrobial activity is attributed to several mechanisms that collectively compromise microbial viability.

Disruption of Microbial Cell Membrane Integrity

Methylparaben disrupts the structure and function of the microbial cell membrane, a critical barrier for maintaining cellular homeostasis. This disruption occurs through several processes:

  • Alteration of Membrane Fluidity: Methylparaben integrates into the lipid bilayer of the cell membrane, altering its fluidity and compromising its barrier function.

  • Disruption of Membrane Potential: By interfering with the electrochemical gradient across the microbial membrane, methylparaben dissipates the proton motive force. This is crucial as the proton motive force drives essential cellular processes, including ATP synthesis and nutrient transport.

  • Increased Membrane Permeability: The structural changes induced by methylparaben lead to increased permeability of the cell membrane, resulting in the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

Inhibition of Cellular Processes

Methylparaben also exerts its antimicrobial effects by targeting key intracellular processes:

  • Inhibition of Synthesis: Studies have suggested that parabens can inhibit the synthesis of DNA and RNA, crucial for microbial replication and protein production[1].

  • Enzyme Inhibition: Methylparaben can inhibit the activity of essential microbial enzymes. While specific targets are still being fully elucidated, it is believed to interfere with enzymes involved in metabolic pathways, such as ATPases and phosphotransferases[2]. Another potential target is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis[3][4][5][6]. Inhibition of this enzyme would disrupt membrane biosynthesis and other vital functions.

  • Disruption of Energy Production: By disrupting the proton motive force and potentially inhibiting key metabolic enzymes, methylparaben interferes with the production of ATP, the primary energy currency of the cell[7]. This energy depletion leads to a cessation of cellular activities and ultimately, cell death.

Diagram of Antimicrobial Action

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Methylparaben Methylparaben Sodium Membrane Lipid Bilayer Methylparaben->Membrane Disrupts Fluidity DNA_RNA DNA/RNA Synthesis Methylparaben->DNA_RNA Inhibits Enzymes Essential Enzymes (e.g., ATPase, FabI) Methylparaben->Enzymes Inhibits PMF Proton Motive Force Membrane->PMF Dissipates Transport Nutrient Transport & Ion Gradient PMF->Transport Impairs ATP ATP Synthesis PMF->ATP Inhibits CellDeath Inhibition of Growth & Cell Death Transport->CellDeath DNA_RNA->CellDeath Enzymes->CellDeath ATP->CellDeath

Caption: General antimicrobial mechanism of this compound.

Endocrine Disrupting Activity

Beyond its antimicrobial function, methylparaben has been identified as a weak endocrine disruptor, primarily due to its structural similarity to estrogen.

Estrogen Receptor Binding and Activation

Methylparaben can bind to estrogen receptors (ERα and ERβ), albeit with a much lower affinity than the endogenous hormone 17β-estradiol. This binding can initiate a cascade of events typically triggered by estrogen, leading to the transcription of estrogen-responsive genes. This weak estrogenic activity is a key concern regarding its potential long-term effects on the endocrine system.

Inhibition of Steroidogenic Enzymes

Methylparaben has been shown to inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is responsible for the conversion of the weaker estrogen, estrone, into the more potent 17β-estradiol. By inhibiting this enzyme, methylparaben can alter the local balance of steroid hormones.

Diagram of Endocrine Disruption Pathway

Endocrine_Disruption cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methylparaben Methylparaben ER Estrogen Receptor (ERα / ERβ) Methylparaben->ER Binds (weakly) HSD17B1 17β-HSD1 Methylparaben->HSD17B1 Inhibits Estrone Estrone Estrone->HSD17B1 ER->ER Dimerization ERE Estrogen Response Element (ERE) ER->ERE Binds Estradiol 17β-Estradiol HSD17B1->Estradiol Converts GeneTranscription Gene Transcription ERE->GeneTranscription Initiates

Caption: Endocrine disrupting mechanism of methylparaben.

Quantitative Data

The following tables summarize the quantitative data on the antimicrobial and endocrine-disrupting activities of methylparaben.

Table 1: Minimum Inhibitory Concentrations (MIC) of Methylparaben
MicroorganismTypeMIC (mg/mL)Reference(s)
Staphylococcus aureusGram+ Bacteria3.28[8]
Escherichia coliGram- Bacteria-[8]
Pseudomonas aeruginosaGram- Bacteria>8[9]
Bacillus cereusGram+ Bacteria1.25[9]
Candida albicansYeast--
Aspergillus nigerMold--

Note: Data for E. coli, C. albicans, and A. niger were not consistently found in the searched literature for methylparaben specifically, though parabens in general are known to be effective against them. The efficacy can vary significantly based on the specific strain and experimental conditions.

Table 2: Endocrine Disrupting Activity of Methylparaben
ParameterReceptor/EnzymeValueAssayReference(s)
IC50 (Inhibition of 17β-HSD1)Human 17β-HSD1106.42 µMEnzyme Inhibition Assay[10]
PC20 (ERα Dimerization)Human ERα5.98 x 10-5 MBRET-based ERα Dimerization Assay[11]
PC10 (ERα Transcriptional Activity)Human ERαNot significantStably Transfected Transcriptional Activation Assay (STTA)[11]
PC50 (ERα Transcriptional Activity)Human ERαNot significantStably Transfected Transcriptional Activation Assay (STTA)[11]
Relative Binding Affinity (RBA) vs. EstradiolHuman ERα & ERβNot detectableCompetitive Binding Assay[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for Broth Microdilution MIC Testing

MIC_Workflow A Prepare Methylparaben Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 35-37°C, 16-24h) D->E F Read Results (Visual Inspection/OD) E->F G Determine MIC F->G

Caption: Workflow for Broth Microdilution MIC Testing.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., sterile deionized water or a small amount of ethanol followed by dilution in broth) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the methylparaben dilutions. Include a positive control well (inoculum without methylparaben) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Estrogen Receptor α (ERα) Dimerization Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol is a generalized procedure for assessing the ability of a compound to induce ERα dimerization.

Workflow for BRET-based ERα Dimerization Assay

BRET_Workflow A Transfect cells with ERα-donor and ERα-acceptor constructs B Culture transfected cells A->B C Treat cells with Methylparaben B->C D Add substrate for luminescent donor C->D E Measure luminescence at two wavelengths D->E F Calculate BRET ratio E->F G Determine PC20/PC50 F->G

Caption: Workflow for BRET-based ERα Dimerization Assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transfect them with expression vectors encoding for ERα fused to a BRET donor (e.g., a luciferase) and ERα fused to a BRET acceptor (e.g., a fluorescent protein).

  • Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Substrate Addition: Add the appropriate substrate for the luciferase to initiate the luminescent reaction.

  • Signal Detection: Immediately measure the luminescence at two wavelengths: one corresponding to the emission maximum of the donor and the other to the emission maximum of the acceptor, using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the methylparaben concentration to generate a dose-response curve and determine the PC20 (concentration for 20% of maximal response) or PC50 (concentration for 50% of maximal response).

Stably Transfected Transcriptional Activation (STTA) Assay

This protocol is a generalized procedure for assessing the estrogenic activity of a compound by measuring the activation of a reporter gene.

Workflow for Stably Transfected Transcriptional Activation (STTA) Assay

STTA_Workflow A Culture ERα-positive reporter cell line B Plate cells in a 96-well plate A->B C Treat cells with Methylparaben B->C D Incubate to allow reporter gene expression C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Determine PC10/PC50 F->G

Caption: Workflow for STTA Assay.

Methodology:

  • Cell Culture: Culture a human cell line (e.g., HeLa-9903) that is stably transfected with a human ERα expression vector and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).

  • Cell Plating: Plate the cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the plates for a sufficient time (e.g., 24 hours) to allow for gene transcription and translation of the reporter protein.

  • Lysis and Reporter Assay: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Signal Detection: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence against the log of the methylparaben concentration to generate a dose-response curve and determine the PC10 (concentration for 10% of maximal response) or PC50.

Conclusion

This compound is an effective antimicrobial preservative with a multi-targeted mechanism of action against a wide range of microorganisms. Its primary modes of action involve the disruption of the cell membrane and the inhibition of essential cellular processes. While its antimicrobial properties are well-established, its weak endocrine-disrupting activity, particularly its estrogenic effects, warrants continued investigation and consideration in risk assessment. This technical guide provides a foundational understanding of the core mechanisms of this compound, offering valuable data and methodological insights for professionals in the fields of drug development, toxicology, and regulatory sciences. Further research is encouraged to fully elucidate the specific molecular targets of its antimicrobial action and to better characterize the long-term implications of its endocrine-disrupting potential.

References

An In-depth Technical Guide to the Solubility of Methylparaben Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methylparaben sodium, a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. This document details its solubility in various solvents, outlines standard experimental protocols for solubility determination, and illustrates key relationships pertinent to its application in formulation development.

Introduction to this compound

This compound (CAS No: 5026-62-0), the sodium salt of methylparaben, is a white, crystalline, and often hygroscopic powder.[1][2][3] Its chemical formula is C₈H₇NaO₃. The primary advantage of this compound over its parent compound, methylparaben, is its significantly enhanced solubility in water, which facilitates its incorporation into aqueous-based formulations.[4][5][6][7] Like other parabens, it is effective against a broad spectrum of microorganisms, including bacteria, yeasts, and molds, preventing product spoilage and extending shelf life.[2][8] The typical concentration used in formulations ranges from 0.1% to 0.3%.

Solubility Profile of this compound

The solubility of a substance is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. This compound's solubility is highest in aqueous solutions and varies in different organic solvents.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. For comparison, data for the less water-soluble parent compound, methylparaben, is also included where available.

SolventThis compound SolubilityMethylparaben SolubilityTemperature (°C)
Water Freely soluble[1][3][4][9][10][11]; ~418 g/L[5]Slightly soluble[12][13][14]; 2.5 g/L (0.25% w/w)20[5][15]
High solubility in cold water[2]3.0 g/L (0.30% w/w)25[15]
20 g/L80[12]
Ethanol (95-96%) Sparingly soluble[1][3][4][9][10][11]Freely soluble[14]; 52 g/100g 25[16]
Methanol Slightly soluble[5]Freely soluble[14]; 59 g/100g 25[16]
Propylene Glycol Not specified22 g/100g 25[16]
Glycerol Not specified1 g in ~70 mL (warm)Not specified[16]
Methylene Chloride Practically insoluble[1][3][4][9][10][11]Not specifiedNot specified
Fixed Oils Insoluble1 g in 40 mL (warm)Not specified[16]
Acetone Not specified64 g/100g 25[16]
Ether Not specified23 g/100g 25[16]

Note: Solubility definitions are based on pharmacopeial standards. "Freely soluble" typically implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Sparingly soluble" implies 1 part of solute dissolves in 30 to 100 parts of solvent. "Slightly soluble" implies 1 part of solute dissolves in 100 to 1000 parts of solvent. "Practically insoluble" or "Insoluble" implies 1 part of solute requires more than 10,000 parts of solvent.

Factors Influencing Solubility

pH: The pH of the aqueous medium is a critical factor. Methylparaben is a weak acid with a pKa of approximately 8.4.[4][17] Its sodium salt, when dissolved in water, creates a slightly alkaline solution with a pH typically between 9.5 and 10.5 for a 0.1% w/v solution.[1][3][10][18][19] In acidic conditions, this compound will convert back to the less soluble methylparaben form, which may precipitate out of the solution if its concentration exceeds its solubility limit at that pH.[10][18] Therefore, maintaining an appropriate pH is essential for keeping the preservative solubilized in aqueous formulations.

Comparative Solubility and Formulation Implications

The primary reason for using this compound is its superior water solubility compared to methylparaben.[6] This property is a direct result of its salt form. The logical relationship from the parent acid to the final salt form and its impact on formulation strategy is a key concept for formulators.

G p_hydroxybenzoic_acid p-Hydroxybenzoic Acid esterification Esterification (+ Methanol) p_hydroxybenzoic_acid->esterification methylparaben Methylparaben (C₈H₈O₃) esterification->methylparaben solubility_mp Poor Water Solubility (~0.25% at 20°C) methylparaben->solubility_mp neutralization Neutralization (+ Sodium Hydroxide) methylparaben->neutralization formulation_mp Use in: Oil-based, Anhydrous, or Alcohol-based Formulations solubility_mp->formulation_mp methylparaben_sodium This compound (C₈H₇NaO₃) neutralization->methylparaben_sodium solubility_mps High Water Solubility (~42% at 20°C) methylparaben_sodium->solubility_mps formulation_mps Use in: Aqueous Formulations (Lotions, Gels, Syrups) solubility_mps->formulation_mps

Caption: Synthesis pathway and formulation logic for parabens.

This diagram illustrates that the choice between methylparaben and this compound is primarily dictated by the solvent system of the intended formulation. The neutralization of methylparaben to its sodium salt drastically increases aqueous solubility, making it the ideal choice for water-based products.[6][7]

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[20][21]

Detailed Methodology: Equilibrium Shake-Flask Method

This protocol describes a generalized procedure for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.[20][21]

  • Equilibration: The vials are sealed tightly and placed in an orbital shaker set to a constant temperature (e.g., 25°C). The samples are agitated for an extended period (typically 24 to 72 hours) to ensure that the system reaches thermodynamic equilibrium.[22][23] The required time can vary depending on the compound and solvent system.

  • Phase Separation: After equilibration, the samples are allowed to stand to permit the sedimentation of excess solid.[20] The supernatant is then carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by drawing off the clear supernatant, or by filtering the solution through a membrane filter that does not adsorb the solute.[21][24]

  • Dilution: An accurate aliquot of the clear, saturated supernatant is carefully transferred to a volumetric flask and diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[21][25] A calibration curve prepared with standards of known concentrations is used for accurate quantification.

  • Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL or g/100mL.

G start Start add_excess Add excess Methylparaben Sodium to solvent in a vial start->add_excess seal_vial Seal vial tightly add_excess->seal_vial incubate Incubate with agitation (e.g., 24-72h at 25°C) seal_vial->incubate check_equilibrium Has equilibrium been reached? incubate->check_equilibrium check_equilibrium->incubate No phase_separation Phase Separation: Centrifuge or Filter (e.g., 0.45 µm filter) check_equilibrium->phase_separation Yes dilute Accurately dilute clear supernatant phase_separation->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound is a critical preservative whose primary advantage lies in its high water solubility, making it indispensable for aqueous-based pharmaceutical and cosmetic formulations. While it is freely soluble in water, its solubility is limited in alcohols and negligible in non-polar solvents like methylene chloride and fixed oils. The choice between methylparaben and its sodium salt is therefore fundamentally driven by the polarity of the formulation's solvent system. For accurate and reliable solubility determination, the equilibrium shake-flask method is the recommended experimental protocol. A thorough understanding of these solubility characteristics is essential for researchers and formulators to ensure product stability, efficacy, and safety.

References

Synthesis and Characterization of Methylparaben Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methylparaben sodium (sodium methyl p-hydroxybenzoate), a widely used preservative in the pharmaceutical, cosmetic, and food industries. This document outlines the primary synthetic routes from p-hydroxybenzoic acid and details the analytical methodologies for comprehensive characterization and quality control.

Synthesis of this compound

The industrial production of this compound is typically a two-step process involving the esterification of p-hydroxybenzoic acid to form methylparaben, followed by a neutralization reaction to yield the sodium salt.[1] The sodium salt form significantly enhances the water solubility of the paraben, making it more suitable for aqueous formulations.[2]

Step 1: Esterification of p-Hydroxybenzoic Acid

The initial step is a Fischer esterification of p-hydroxybenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid.[1]

Reaction:

p-Hydroxybenzoic Acid + Methanol ⇌ Methylparaben + Water

Experimental Protocol:

A detailed experimental protocol for this esterification is as follows:

  • Charging the Reactor: A glass-lined reactor is charged with p-hydroxybenzoic acid and methanol. A typical molar ratio of p-hydroxybenzoic acid to methanol ranges from 1:3 to 1:5 to drive the equilibrium towards the product.[3][4]

  • Catalyst Addition: Concentrated sulfuric acid is added as a catalyst.

  • Reaction Conditions: The mixture is heated to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess methanol is removed by distillation.[1] The crude methylparaben is then purified by crystallization, followed by centrifugation, washing with water to remove residual acid and unreacted starting materials, and drying under vacuum.[1] A yield of approximately 86% to 99.3% can be expected depending on the specific conditions.[1][3]

Step 2: Neutralization of Methylparaben

The purified methylparaben is then converted to its sodium salt by neutralization with a stoichiometric amount of sodium hydroxide.

Reaction:

Methylparaben + Sodium Hydroxide → this compound + Water

Experimental Protocol:

A typical protocol for the neutralization of methylparaben is as follows:

  • Suspension: Methylparaben is suspended in purified water in a reaction vessel.

  • Neutralization: An aqueous solution of sodium hydroxide is slowly added to the methylparaben suspension under controlled temperature (e.g., 20°C) and constant stirring.[5] A slight molar excess of sodium hydroxide (e.g., 1.05 times) is often used to ensure complete conversion.[6] The reaction is typically allowed to proceed for about one hour.[6]

  • Isolation and Drying: The resulting solution of this compound is then subjected to a drying process, such as spray drying, to obtain the final product as a white crystalline powder.[5] Alternatively, the product can be isolated by crystallization followed by centrifugation and vacuum drying.[6]

Synthesis_of_Methylparaben_Sodium p_hydroxybenzoic_acid p-Hydroxybenzoic Acid esterification Esterification (H₂SO₄ catalyst, Reflux) p_hydroxybenzoic_acid->esterification methanol Methanol methanol->esterification methylparaben Methylparaben esterification->methylparaben neutralization Neutralization (Water, 20°C) methylparaben->neutralization sodium_hydroxide Sodium Hydroxide sodium_hydroxide->neutralization methylparaben_sodium This compound neutralization->methylparaben_sodium

Figure 1: Synthesis Pathway of this compound.

Characterization and Quality Control

The identity, purity, and quality of this compound are assessed through a series of analytical techniques as prescribed by various pharmacopoeias such as the United States Pharmacopeia (USP).[7]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyDescriptionReference
Appearance White or almost white, crystalline, hygroscopic powder.[8][9]
Odor Odorless or almost odorless.[8][9]
Solubility Freely soluble in water, sparingly soluble in ethanol, and practically insoluble in fixed oils and methylene chloride.[2][8][9]
Chemical and Physicochemical Properties

Key chemical and physicochemical parameters for the characterization of this compound are summarized in Table 2.

ParameterMethodSpecificationReference
Identification A (IR) Infrared SpectroscopyThe IR spectrum of the precipitate obtained after acidification is concordant with the reference spectrum of methylparaben.[7][8]
Identification B (Sodium) Flame TestImparts an intense yellow color to a non-luminous flame.[7]
pH Potentiometry (0.1% w/v solution)9.5 – 10.5[7][9]
Water Content Karl Fischer TitrationNot more than 5.0%[7][10]
Chloride Limit TestNot more than 330-350 ppm[8][10]
Sulfate Limit TestNot more than 0.12%[7][10]
Assay Titrimetry98.5% - 101.5% (on anhydrous basis)[7]
Experimental Protocols for Characterization

Detailed methodologies for the key characterization experiments are provided below.

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: Dissolve 0.5 g of this compound in 5 mL of water. Acidify the solution with hydrochloric acid to precipitate methylparaben. Filter the precipitate, wash it with water, and dry it over silica gel for 5 hours.[7] Prepare a dispersion of the dried precipitate in mineral oil or prepare a potassium bromide (KBr) pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Interpretation: The resulting spectrum should exhibit maxima only at the same wavelengths as that of a similar preparation of a methylparaben reference standard.[7] Key characteristic peaks for methylparaben include a broad peak for the phenolic O-H stretch (around 3300 cm⁻¹), a sharp peak for the C=O stretch of the ester (around 1672 cm⁻¹), and peaks corresponding to the aromatic ring.[3]

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of this compound and quantifying any related substances.

Experimental Protocol:

A variety of HPLC methods can be employed. A representative method is as follows:

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) is often effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The retention time of the principal peak in the chromatogram of the sample solution should correspond to that of the standard solution. The purity is determined by comparing the peak area of the main peak to the total area of all peaks.

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance in solution. It can be used for quantitative analysis based on the Beer-Lambert law.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) of known concentration (e.g., 1000 µg/mL). Prepare a series of standard solutions by diluting the stock solution.

  • Determination of λmax: Scan a standard solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For methylparaben, the λmax is typically around 254-258 nm in methanol or ethanol.[11]

  • Calibration Curve: Measure the absorbance of the standard solutions at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the λmax. The concentration of the sample can be determined from the calibration curve.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and confirmation.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[12][13] The solution should be free of any solid particles.[14]

  • Instrumentation: A high-resolution NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Interpretation: The ¹H NMR spectrum of methylparaben (the protonated form) in DMSO-d₆ typically shows a singlet for the methyl protons (-OCH₃) at around 3.80 ppm, two doublets for the aromatic protons, and a singlet for the phenolic hydroxyl proton.[15] The spectrum of this compound in D₂O would show the absence of the phenolic proton peak and shifts in the aromatic proton signals due to the phenoxide formation.

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions like melting and decomposition. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns.

Experimental Protocol:

  • Instrumentation: A simultaneous DSC-TGA instrument or separate DSC and TGA instruments.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).

  • Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range.

  • Interpretation: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For methylparaben, an endothermic peak corresponding to its melting point would be observed. The TGA curve will show a weight loss step corresponding to the decomposition of the compound.

Quality_Control_Workflow start Raw Material (this compound) physical_tests Physical Tests (Appearance, Odor, Solubility) start->physical_tests identification Identification physical_tests->identification ir_spec IR Spectroscopy identification->ir_spec Structure na_test Sodium Flame Test identification->na_test Counter-ion physicochemical Physicochemical Tests ir_spec->physicochemical na_test->physicochemical ph_test pH Determination physicochemical->ph_test water_content Water Content (KF) physicochemical->water_content purity_assay Purity and Assay ph_test->purity_assay water_content->purity_assay hplc HPLC (Related Substances) purity_assay->hplc Purity titration Assay (Titrimetry) purity_assay->titration Content impurity_limits Impurity Limit Tests (Chlorides, Sulfates) hplc->impurity_limits titration->impurity_limits final_product Final Product Release impurity_limits->final_product

Figure 2: Quality Control Workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that yields a highly water-soluble preservative essential for numerous applications. A robust and comprehensive characterization using a combination of spectroscopic, chromatographic, and physicochemical techniques is crucial to ensure the quality, purity, and compliance of the final product with pharmacopoeial standards. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound.

References

A Technical Guide to Methylparaben Sodium: Properties, Analysis, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylparaben sodium, a widely used preservative in the pharmaceutical, cosmetic, and food industries. This document details its core physicochemical properties, analytical methodologies, and key safety data to support research and development activities.

Introduction

This compound is the sodium salt of methylparaben, an ester of p-hydroxybenzoic acid.[1] Its chemical formula is C₈H₇NaO₃.[1] The primary function of this compound is as an antimicrobial preservative, effective against a broad spectrum of bacteria, yeasts, and molds, thereby extending the shelf life of various products.[1][2] The sodium salt form offers the advantage of enhanced water solubility compared to its acid counterpart, methylparaben, making it particularly suitable for aqueous-based formulations.[1][2] It is found in a wide range of products, including pharmaceuticals, shampoos, lotions, and some food items where it is designated by the E number E219.[1]

Physicochemical Properties

This compound is a white to off-white, odorless, and hygroscopic crystalline powder.[1][3] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name Sodium 4-(methoxycarbonyl)phenoxide[4]
Synonyms Sodium methyl p-hydroxybenzoate, E219[5]
CAS Number 5026-62-0[5][6][7]
Molecular Formula C₈H₇NaO₃[1][7]
Molecular Weight 174.13 g/mol [1][3][5][7][8]
Appearance White to off-white crystalline powder[1]
Solubility Freely soluble in water; Sparingly soluble in ethanol; Practically insoluble in fixed oils[1][2]
pH 9.7 - 10.3 (0.1% aqueous solution)[3]
Melting Point The precipitate formed upon acidification melts at 125 °C to 128 °C[3]

Analytical Methodologies

The quantification and identification of this compound in various formulations are crucial for quality control and regulatory compliance. Several analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) being one of the most prevalent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the simultaneous determination of this compound and other parabens in pharmaceutical and cosmetic products.[9][10][11]

  • Principle : Reversed-phase HPLC is typically used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

  • Stationary Phase : A common choice is an octadecylsilane (C18) column.[9][10]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., acetate buffer at pH 4.0-4.4) and an organic solvent like methanol or acetonitrile is often used in an isocratic elution mode.[9][11] For instance, a mobile phase could consist of an acetate buffer (pH 4) and methanol in an 18:82 ratio.[9]

  • Detection : UV detection is typically set at a wavelength of 254 nm, where parabens exhibit strong absorbance.[9]

  • Quantification : The concentration of this compound is determined by comparing the peak area of the sample to that of a standard solution of known concentration. The method should be validated for linearity, accuracy, and precision.[10]

Ultraviolet (UV) Spectroscopy

Direct UV spectroscopy can be a simpler and faster method for the analysis of this compound.[12]

  • Principle : This method relies on the inherent UV absorbance of the this compound molecule and follows the Beer-Lambert law.

  • Procedure : A sample solution is prepared in a suitable solvent (e.g., water), and its absorbance is measured at the wavelength of maximum absorption.

  • Validation : The method's linearity should be established within a specific concentration range. For this compound, a linear relationship has been observed in the range of 1–110 µg/ml.[12] Key validation parameters include the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which have been reported as 0.8259 µg/ml and 2.5027 µg/ml, respectively.[12]

Identification Tests

Pharmacopoeial methods often include specific identification tests.

  • Infrared (IR) Spectroscopy : The IR absorption spectrum of a sample can be compared to that of a reference standard for confirmation of identity.[13]

  • Melting Point Determination : After acidifying an aqueous solution of this compound, the resulting methylparaben precipitate can be filtered, dried, and its melting point determined, which should fall within the official range (125-128 °C).[3][13]

  • Reaction of Sodium : Chemical tests can be performed to confirm the presence of sodium ions, such as the formation of a yellow, crystalline precipitate with magnesium uranyl acetate solution.[13]

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a topical formulation using HPLC.

HPLC_Workflow cluster_hplc HPLC Analysis start Sample Preparation (Topical Formulation) extraction Extraction with Solvent (e.g., Methanol) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration dilution Dilution with Mobile Phase filtration->dilution injection Autosampler Injection dilution->injection separation C18 Column Separation (Isocratic Elution) injection->separation detection UV Detection (at 254 nm) separation->detection data Data Acquisition & Chromatogram Generation detection->data analysis Peak Integration & Quantification data->analysis report Final Report (Concentration Value) analysis->report

Caption: General workflow for HPLC quantification of this compound.

Safety and Toxicological Profile

This compound is considered to have low acute toxicity.[1] It is rapidly absorbed, hydrolyzed to para-hydroxybenzoic acid, and excreted in the urine with no evidence of accumulation.[14] The U.S. Food and Drug Administration (FDA) lists methylparaben as generally recognized as safe (GRAS) for food and drug use at concentrations not exceeding 0.1%.[1]

Toxicity Data TypeSpeciesRouteValueReferences
Acute Oral Toxicity (LD₅₀) RatOral> 2000 mg/kg[15]
Acute Dermal Toxicity (LD₅₀) RatDermal> 2000 mg/kg[1]
Acute Dermal Toxicity (LD₅₀) MouseDermal1200 mg/kg[15]
Carcinogenicity Rat, MouseOralNo evidence of carcinogenicity[1]
Skin Irritation -TopicalMay cause irritation[15]
Eye Irritation --Causes serious eye irritation[3]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that parabens, including this compound, are safe for use in cosmetics at concentrations up to a total of 0.8% when multiple parabens are used.[1][3] While concerns have been raised about potential endocrine-disrupting effects, regulatory bodies have generally found them safe at current usage levels, noting that their estrogenic activity is significantly weaker than that of endogenous estradiol.[1]

References

The Antimicrobial Spectrum of Methylparaben Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum efficacy against a range of microorganisms, coupled with its high solubility in water, makes it a valuable excipient in various formulations. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

This compound offers potent protection against the growth of bacteria, yeasts, and molds.[1][2][3][4] While the antimicrobial potency of parabens generally increases with the length of their alkyl chain, methylparaben provides effective broad-spectrum coverage.[3][5] The sodium salt form enhances its solubility in aqueous solutions without compromising its antimicrobial activity, which is considered equivalent to that of methylparaben.[3][6]

Antimicrobial Spectrum and Efficacy

This compound exhibits inhibitory activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following tables summarize the MIC values for methylparaben against common microbial contaminants. It is important to note that the data presented is a compilation from various sources and should be interpreted with consideration of potential variations in experimental methodologies. The activity of this compound is considered equivalent to methylparaben.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben against Selected Bacteria

MicroorganismStrainMIC (mg/mL)
Staphylococcus aureusATCC 65380.50[7]
Staphylococcus aureusATCC 43300>16[4]
Escherichia coliATCC 87390.50[7]
Pseudomonas aeruginosaATCC 90270.8% (8 mg/mL)[8]
Bacillus cereus-0.125% (1.25 mg/mL)[8]
Klebsiella pneumoniae-0.50[7]
Staphylococcus epidermidis-2.00[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Methylparaben against Selected Fungi

MicroorganismStrainMIC (mg/mL)
Candida albicansATCC 10231-
Aspergillus nigerATCC 16404-
Aspergillus flavus--
Penicillium corylophilum--
Cladosporium sp.--

(Note: Specific MIC values for fungi were not consistently available in the searched literature in mg/mL, but studies confirm strong inhibitory effects.) One study reported zones of inhibition for methylparaben (400 µ g/disc ) against Aspergillus niger (25 mm), Aspergillus flavus (35 mm), and Candida albicans (30 mm).[9]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cellular processes. The mechanism is multifaceted and involves the following key actions:

  • Disruption of Cell Membrane Integrity: Parabens can intercalate into the phospholipid bilayer of the microbial cell membrane. This disrupts membrane fluidity and transport processes, leading to the leakage of essential intracellular components.[2][10]

  • Inhibition of Nucleic Acid Synthesis: Methylparaben has been shown to inhibit both DNA and RNA synthesis in bacteria, thereby preventing replication and transcription.[1][2][11]

  • Inhibition of Essential Enzymes: It can also interfere with the activity of key enzymes necessary for microbial metabolism and growth.[2]

The following diagram illustrates the proposed mechanism of action:

cluster_methylparaben This compound cluster_microbe Microbial Cell cluster_effects Antimicrobial Effects Methylparaben Methylparaben CellMembrane Cell Membrane Methylparaben->CellMembrane Intercalation DNA_RNA DNA/RNA Synthesis Methylparaben->DNA_RNA Inhibition Enzymes Essential Enzymes Methylparaben->Enzymes Inhibition MembraneDisruption Membrane Disruption & Leakage CellMembrane->MembraneDisruption ReplicationInhibition Inhibition of Replication & Transcription DNA_RNA->ReplicationInhibition MetabolicDisruption Metabolic Disruption Enzymes->MetabolicDisruption CellDeath Microbial Cell Death MembraneDisruption->CellDeath ReplicationInhibition->CellDeath MetabolicDisruption->CellDeath

Antimicrobial Mechanism of Methylparaben.

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound is primarily determined through in vitro susceptibility testing methods. The two most common methods are broth microdilution and agar dilution, which are standardized to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in 96-well microtiter plates.

Materials:

  • This compound powder

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL for bacteria, 1 x 10^3 to 5 x 10^3 CFU/mL for yeasts)

  • Sterile solvent (e.g., sterile deionized water)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 20 mg/mL) in a suitable sterile solvent (e.g., sterile deionized water). Ensure it is fully dissolved.

  • Plate Preparation: Dispense 100 µL of sterile broth into wells 1 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to well 1 and mix thoroughly. Transfer 100 µL from well 1 to well 2, and continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth for bacteria, 24-48 hours for yeast), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 1 x 10^3 to 5 x 10^3 CFU/mL for yeast in each well after inoculation.

  • Inoculation: Add the appropriate volume of the diluted microbial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 30-35°C for 24-48 hours for bacteria and 20-25°C for 48-72 hours for fungi.[12]

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into a molten agar medium, which is then poured into petri dishes.

Materials:

  • This compound powder

  • Sterile petri dishes

  • Appropriate sterile agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Standardized microbial inoculum (as prepared for broth microdilution)

  • Multipoint inoculator (optional)

Procedure:

  • Media Preparation: Prepare a series of agar plates each containing a different concentration of this compound. This is done by adding the appropriate volume of a stock solution of this compound to the molten agar before pouring the plates. A control plate with no this compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with a defined volume of the standardized inoculum. A multipoint inoculator can be used to test multiple isolates simultaneously. Allow the inoculum spots to dry before inverting the plates.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Result Interpretation: The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism on the agar surface.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

cluster_prep Preparation cluster_testing Testing Procedure cluster_results Results PrepStock Prepare Methylparaben Sodium Stock Solution SerialDilution Perform Serial Dilutions (Broth Method) or Incorporate into Agar PrepStock->SerialDilution PrepInoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Media with Microorganism PrepInoculum->Inoculation PrepMedia Prepare Growth Medium (Broth or Agar) PrepMedia->SerialDilution SerialDilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubation->ReadMIC

Workflow for MIC Determination.

Conclusion

This compound is a versatile and effective broad-spectrum antimicrobial preservative. Its activity against a wide range of bacteria and fungi, combined with its favorable solubility profile, makes it a valuable component in the formulation of pharmaceuticals, cosmetics, and food products. Understanding its antimicrobial spectrum, mechanism of action, and the standardized methods for its evaluation is crucial for formulation scientists and researchers in the development of safe and stable products. The multifaceted mechanism of action, targeting the cell membrane, nucleic acid synthesis, and essential enzymes, contributes to its efficacy as a preservative.

References

A Technical Guide to the Degradation Pathways and Byproducts of Methylparaben Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial properties.[1][2] Its prevalence has led to its detection in various environmental matrices, raising concerns about its fate, potential endocrine-disrupting effects, and the toxicity of its degradation products.[3][4][5] This technical guide provides a comprehensive overview of the primary degradation pathways of methylparaben, including hydrolysis, microbial degradation, and advanced oxidation processes (AOPs). It details the formation of various byproducts, summarizes quantitative data, outlines key experimental protocols for degradation studies, and presents visual diagrams of the core mechanisms.

Introduction to Methylparaben and its Degradation

Methylparaben (MP) is the methyl ester of p-hydroxybenzoic acid.[6] Its sodium salt, this compound, is often used to improve solubility in aqueous formulations.[2] In solution, it dissociates, and the degradation pathways primarily involve the methylparaben molecule. Understanding these pathways is crucial for environmental risk assessment and the development of effective water treatment technologies. The degradation of methylparaben can be initiated through several mechanisms, broadly categorized as hydrolytic, biological, and chemical oxidation.

Primary Degradation Pathway: Hydrolysis

The most fundamental degradation route for methylparaben is the hydrolysis of its ester bond. This reaction cleaves the ester linkage, yielding p-hydroxybenzoic acid (PHBA) and methanol.[1][2] This process can occur under both acidic and basic conditions, with base-catalyzed hydrolysis being particularly relevant in certain synthetic and environmental conditions.[7][8] PHBA is a common primary metabolite found in nearly all degradation studies and is also the main metabolite observed in vivo, as it is readily excreted in urine.[2][9]

G MP This compound (in solution) PHBA p-Hydroxybenzoic Acid (PHBA) MP->PHBA  Ester Hydrolysis  (Base or Acid Catalyzed) Methanol Methanol MP->Methanol

Caption: The primary hydrolysis pathway of methylparaben.

Biodegradation Pathways

Methylparaben is considered readily biodegradable under aerobic conditions.[9][10] Various microorganisms can utilize it as a carbon source, typically initiating degradation through hydrolysis to PHBA.[1][11] Subsequent microbial action can lead to the decarboxylation of PHBA to form phenol.[12] Studies have identified specific bacterial strains, such as Pseudomonas beteli and Burkholderia latens, capable of effectively degrading parabens.[11] In wastewater treatment, activated sludge systems have demonstrated high removal efficiencies for methylparaben, often exceeding 90%.[10][13]

G cluster_microbe Microbial Action MP Methylparaben PHBA p-Hydroxybenzoic Acid (PHBA) MP->PHBA Esterase Activity Phenol Phenol PHBA->Phenol Decarboxylase Activity Mineralization CO2 + H2O (Mineralization) Phenol->Mineralization Further Oxidation

Caption: Aerobic biodegradation pathway of methylparaben.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective for the rapid degradation and potential mineralization of persistent organic pollutants like methylparaben.[1] These processes are characterized by the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH).[4][14]

Photocatalysis

In photocatalysis, a semiconductor catalyst (e.g., ZnO, TiO₂, WO₃) absorbs light energy to generate electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals.[1][3][15] These radicals attack the methylparaben molecule, leading to a cascade of reactions. The degradation can proceed through hydroxylation of the aromatic ring and hydrolysis of the ester group.[4] Intermediates such as PHBA and various hydroxylated benzoic acids are formed, which can be further oxidized to short-chain acids and eventually mineralized to CO₂ and H₂O.[4][5]

G MP Methylparaben Intermediates Hydroxylated Intermediates p-Hydroxybenzoic Acid MP->Intermediates Oxidative Attack Catalyst Semiconductor Catalyst (e.g., ZnO, TiO2) Radicals Hydroxyl Radicals (•OH) + other Reactive Species Catalyst->Radicals Light Light (UV/Visible) Light->Radicals Radicals->Intermediates Mineralization CO2 + H2O Intermediates->Mineralization Further Oxidation

Caption: General mechanism of photocatalytic degradation.

Sonolysis and Sonoelectrochemistry

Sonochemical degradation utilizes high-frequency ultrasound (20 kHz - 1 MHz) to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles.[3][16] This collapse creates localized hotspots with extreme temperatures and pressures, leading to the pyrolysis of the pollutant and the generation of hydroxyl radicals from water sonolysis.[14] This method can be combined with electrochemistry, where studies have shown that low-frequency ultrasound can enhance the degradation and mineralization of parabens.[16]

Ozonation

Ozonation is a highly effective AOP for paraben removal.[17][18] Ozone can react directly with the aromatic ring or decompose to form hydroxyl radicals. This process leads to the formation of dihydroxylated and trihydroxylated parabens, hydroquinones, phenols, and benzoic acid as intermediate byproducts.[12]

Fenton, Photo-Fenton, and Electro-Fenton Processes

These processes rely on the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals.[5] The efficiency can be enhanced with UV light (photo-Fenton) or by electrochemically generating the reagents (electro-Fenton). Complete degradation of methylparaben is often achieved rapidly.[5] The mineralization process involves the formation of aromatic intermediates like PHBA, followed by ring-opening to generate short-chain carboxylic acids such as formic, oxalic, malonic, and succinic acids.[5]

Disinfection Byproduct Formation: Chlorination

During water disinfection processes, methylparaben can react with free chlorine to form halogenated byproducts.[12] The primary reaction involves electrophilic substitution on the aromatic ring, leading to the formation of mono- and di-chlorinated parabens, such as 3-chloro-methylparaben and 3,5-dichloro-methylparaben.[7][12] The formation of these chlorinated byproducts is a significant concern, as they can be more persistent and exhibit different toxicological profiles, including estrogen antagonistic activity, compared to the parent compound.[12]

G MP Methylparaben MonoChloro 3-Chloro-Methylparaben MP->MonoChloro Electrophilic Substitution Chlorine Free Chlorine (HOCl/OCl-) Chlorine->MonoChloro DiChloro 3,5-Dichloro-Methylparaben Chlorine->DiChloro MonoChloro->DiChloro Further Chlorination

Caption: Formation of chlorinated byproducts from methylparaben.

Summary of Degradation Byproducts

The byproducts formed from methylparaben degradation are highly dependent on the specific process employed. The following table summarizes the key intermediates and final products identified in the literature.

Degradation MethodKey Byproducts IdentifiedReference(s)
Hydrolysis p-Hydroxybenzoic acid (PHBA)[1][2][7]
Biodegradation p-Hydroxybenzoic acid (PHBA), Phenol[1][12]
Photocatalysis (WO₃) p-Hydroxybenzoic acid (PHBA), Tetrahydroxy benzoic acid, Diethyl phthalate[4]
Ozonation Dihydroxylated parabens, Trihydroxylated parabens, Hydroquinones, Phenols, Benzoic acid[12]
Electro-Fenton p-Hydroxybenzoic acid (PHBA), Formic acid, Oxalic acid, Malonic acid, Malic acid, Succinic acid[5]
Chlorination 3-chloro-methylparaben, 3,5-dichloro-methylparaben[7][12]
UV Photolysis p-Hydroxybenzoic acid (PHBA), Hydroquinone, Phenol[12]
Peroxynitrite Oxidation Hydroquinone, Quinone, p-Hydroxybenzoic acid (PHBA)[19]

Experimental Protocols

Standardized protocols are essential for studying the degradation kinetics and identifying the byproducts of methylparaben.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC-UV): This is the most common technique for quantifying methylparaben and its primary byproducts.

  • System: HPLC with UV detector.[20]

  • Column: C18 reverse-phase column (e.g., Purospher® STAR RP-18, 5µm, 150x4.6 mm).[20]

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and ultrapure water (e.g., 50:50 v/v).[20]

  • Flow Rate: Typically 1.0 mL/min.[20]

  • Detection: UV detector set at the maximum absorbance wavelength of methylparaben, ~254 nm.[3][15][20]

  • Quantification: Based on calibration curves of standard solutions.[20]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This method is crucial for the identification and confirmation of unknown degradation intermediates.

  • System: UHPLC coupled with a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).[4][21]

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 1.8 µm).[21]

  • Mobile Phase: Gradient elution using water and methanol/acetonitrile, often with a modifier like acetic or formic acid.[19][21]

  • Analysis: Allows for the determination of the mass-to-charge ratio (m/z) of parent and fragment ions, enabling structural elucidation of byproducts.[4]

Protocol for a Photocatalytic Degradation Experiment

This workflow outlines a typical lab-scale experiment to assess the photocatalytic degradation of methylparaben.

G cluster_prep 1. Preparation cluster_exp 2. Degradation cluster_analysis 3. Analysis A Prepare stock solution of Methylparaben D Add MP to catalyst suspension in a photoreactor A->D B Synthesize or procure photocatalyst (e.g., ZnO NPs) C Prepare aqueous suspension of catalyst at desired conc. C->D E Irradiate with light source (e.g., UV lamp) under stirring D->E F Collect aliquots at specified time intervals E->F G Filter/centrifuge samples to remove catalyst F->G H Analyze supernatant using HPLC-UV or UV-Vis at 254 nm G->H I Determine degradation kinetics and identify byproducts (LC-MS) H->I

Caption: Experimental workflow for a photocatalytic degradation study.

Methodology Details:

  • Preparation: A stock solution of methylparaben (e.g., 0.05 M) is prepared in ultrapure water.[3] A specific amount of catalyst (e.g., 0.01 to 0.08 g/L ZnO nanoparticles) is suspended in the solution.[3]

  • Degradation: The suspension is placed in a photoreactor equipped with a light source and magnetic stirring. The system is irradiated, and samples are withdrawn at regular intervals (e.g., 0, 15, 30, 45, 60 min).[3]

  • Analysis: Each sample is immediately filtered (e.g., through a 0.45 µm syringe filter) to remove the catalyst. The concentration of the remaining methylparaben in the filtrate is measured using UV-Vis spectrophotometry at 254 nm or by HPLC-UV.[3][15] The degradation efficiency is calculated as C/C₀, where C is the concentration at time t and C₀ is the initial concentration.

Conclusion

This compound is susceptible to degradation through a variety of pathways, including simple hydrolysis, microbial action, and advanced oxidation processes. While many of these pathways effectively eliminate the parent compound, they lead to the formation of a diverse array of byproducts. The primary and most common byproduct is p-hydroxybenzoic acid (PHBA), which is generally considered less toxic and more biodegradable. However, processes such as chlorination can generate halogenated byproducts with potentially increased persistence and altered biological activity.[12] Advanced oxidation processes have demonstrated high efficacy in achieving complete mineralization of methylparaben to carbon dioxide and water, making them promising technologies for its removal from contaminated water sources.[5] A thorough understanding of these degradation pathways and the resulting byproducts is essential for professionals in research and drug development to accurately assess environmental impact and ensure product stability and safety.

References

An In-Depth Technical Guide on the In Vivo and In Vitro Stability of Methylparaben Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity and high water solubility.[1] Understanding its stability under various physiological and experimental conditions is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the in vitro and in vivo stability of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development activities.

In Vitro Stability of this compound

The in vitro stability of this compound is influenced by several factors, primarily pH, temperature, and light exposure. In aqueous solutions, this compound exists in equilibrium with methylparaben. While the sodium salt is highly soluble in water, if the pH of the formulation becomes acidic, it reverts to the less soluble methylparaben ester.[2]

Hydrolytic Degradation

The primary degradation pathway for methylparaben in aqueous solutions is hydrolysis of the ester bond, yielding p-hydroxybenzoic acid and methanol. This reaction is susceptible to both acid and base catalysis.

Minor degradation of approximately 3.5% has been observed under acidic conditions (in 5N HCl at room temperature).[3] However, degradation is more pronounced under alkaline conditions, with approximately 13% degradation reported under similar conditions (in 5N NaOH at room temperature).[3] One study reported a rate constant for the base-catalyzed hydrolysis of methylparaben in excess base to be (3.15 ± 0.11) × 10⁻⁴ s⁻¹.[4]

Table 1: Summary of In Vitro Hydrolytic Degradation of Methylparaben

Stress ConditionTemperatureDegradation (%)Primary DegradantReference
5N HClRoom Temperature~3.5p-hydroxybenzoic acid[3]
5N NaOHRoom Temperature~13p-hydroxybenzoic acid[3]
Excess BaseNot Specified-p-hydroxybenzoic acid[4]
Thermal Degradation

This compound is relatively stable at elevated temperatures. The recommended maximum handling temperature is 80°C. Forced degradation studies involving exposure to heat (105°C for 6 hours) have shown significant degradation, though specific quantitative data on the kinetics are limited in the reviewed literature.

Photodegradation

Exposure to light can also induce the degradation of methylparaben. Photolytic degradation studies where a sample was exposed to 1.2 million lux hours resulted in significant degradation.[5] The UV photolysis rate of methylparaben is dependent on the pH of the solution.[6] One study on the photoelectrocatalytic degradation of methylparaben reported a kinetic coefficient of degradation of 0.02 min⁻¹, with complete degradation occurring in less than 4 hours under their specific experimental conditions.[7]

In Vivo Stability and Metabolism of this compound

Upon administration, methylparaben is rapidly and completely absorbed.[8] The primary metabolic pathway in vivo is the hydrolysis of the ester linkage to form p-hydroxybenzoic acid (PHBA).[8][9] This hydrolysis is primarily carried out by esterases present in the liver and other tissues.[8] PHBA is the main metabolite detected in plasma and is subsequently conjugated and rapidly excreted in the urine.[8][9]

Following oral administration in humans, a significant portion of methylparaben is metabolized before reaching systemic circulation. One study found that after a single oral dose, about 17% of the dose was excreted in the urine as unchanged methylparaben, while the major metabolite, p-hydroxyhippuric acid (a conjugate of PHBA), accounted for approximately 60% of the dose.[9]

Table 2: In Vivo Pharmacokinetic Parameters of Methylparaben in Rats (100 mg/kg dose)

Administration RouteCmax (ng eq/g)Tmax (h)AUC (ng eq h/g)% Excreted in Urine (24h)Reference
Oral (Male)26592182153>70[9]
Oral (Female)386640.5143630>70[9]
DermalLower than oral8Lower than oral14-27[8]

Table 3: In Vivo Pharmacokinetic Parameters of Methylparaben in Humans (Dermal Administration)

ParameterValueReference
Tmax7.8 h[10][11]
Terminal Elimination Half-life12.2 h[10][11]
Fractional Urinary Excretion1.7%[10][11]

Experimental Protocols

In Vitro Stability Testing: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask with an appropriate solvent (e.g., a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for a specified period (e.g., 2 hours).[12] Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for a specified period (e.g., 2 hours).[12] Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2 hours).[12]

  • Thermal Degradation: Expose the solid this compound or its solution to dry heat at a high temperature (e.g., 105°C) for a defined duration (e.g., 24-72 hours).[12]

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

  • The mobile phase, column, and detection wavelength should be optimized to separate this compound from its degradation products, primarily p-hydroxybenzoic acid. A common mobile phase is a mixture of a phosphate buffer and methanol or acetonitrile, with UV detection at 254 nm.[5][14]

In Vivo Stability Testing: Plasma Stability Assay

This protocol provides a general method for assessing the stability of this compound in plasma.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Thaw pooled human plasma from multiple donors at 37°C.

2. Incubation:

  • Spike the plasma with the this compound stock solution to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., 0.25%) to avoid protein precipitation.

  • Incubate the samples in a water bath at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

3. Reaction Termination and Sample Preparation:

  • Terminate the enzymatic reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

4. Analysis:

  • Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and the percentage of the compound remaining at each time point.

Visualizations

In_Vitro_Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 105°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Degradation Products, Purity) hplc->data

In Vitro Stability Testing Workflow

In_Vivo_Metabolism cluster_absorption Absorption cluster_metabolism Metabolism cluster_excretion Excretion oral Oral/Dermal Administration mps This compound oral->mps mp Methylparaben mps->mp Dissociation phba p-Hydroxybenzoic Acid (PHBA) mp->phba Esterase Hydrolysis (Liver, Tissues) urine Urine mp->urine conjugates Conjugates (e.g., p-Hydroxyhippuric Acid) phba->conjugates Conjugation phba->urine conjugates->urine

In Vivo Metabolism of this compound

References

The Pharmacokinetics and Metabolism of Methylparaben Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity.[1] A thorough understanding of its pharmacokinetics and metabolism is crucial for assessing its safety and efficacy in various applications. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Pharmacokinetics

Methylparaben is readily and completely absorbed after oral ingestion and is also absorbed through the skin.[1][2] Once absorbed, it is rapidly metabolized and excreted, with no evidence of accumulation in the body.[1][2]

Absorption

Oral Administration: Following oral administration, methylparaben is rapidly absorbed from the gastrointestinal tract.[3] In rats, the time to reach maximum plasma concentration (Tmax) is approximately 0.5 to 1 hour.[4]

Dermal Administration: Methylparaben can also be absorbed through the skin, a common route of exposure from cosmetic and personal care products.[1] Dermal absorption is generally slower than oral absorption.[5]

Distribution

After absorption, methylparaben is distributed throughout the body. However, due to its rapid metabolism, systemic exposure to the parent compound is limited.[3]

Metabolism

The primary metabolic pathway for methylparaben is hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA).[6][7] This reaction is catalyzed by various esterases present in the liver and other tissues.[6][8] PHBA is the main circulating metabolite.[3]

Following hydrolysis, PHBA and any remaining intact methylparaben undergo Phase II conjugation reactions, primarily glucuronidation, to form water-soluble conjugates that are readily excreted.[6][7] The key enzymes involved in this process are UDP-glucuronosyltransferases (UGTs).[6][7] In humans, several UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17, have been shown to glucuronidate parabens.[6]

Excretion

The metabolites of methylparaben are rapidly eliminated from the body, primarily in the urine.[1][2] Following oral administration in rats, over 70% of the dose is excreted in the urine within the first 24 hours.[3] In humans, after a single oral dose of 10 mg of methylparaben, approximately 84% of the dose is recovered in the urine within 48 hours, with the majority excreted in the first 24 hours.[2] The main urinary metabolite is p-hydroxyhippuric acid (PHHA), a glycine conjugate of PHBA, accounting for about 60% of the administered dose.[2] Unchanged methylparaben accounts for approximately 17% of the dose excreted in the urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for methylparaben.

Table 1: Oral Pharmacokinetic Parameters of Methylparaben in Rats

ParameterValueSpecies/SexDoseReference
Cmax (ng eq/g) 26592Sprague-Dawley Rat (Male)100 mg/kg[4]
38664Sprague-Dawley Rat (Female)100 mg/kg[4]
Tmax (h) 1Sprague-Dawley Rat (Male)100 mg/kg[4]
0.5Sprague-Dawley Rat (Female)100 mg/kg[4]
AUC (ng eq h/g) 82153Sprague-Dawley Rat (Male)100 mg/kg[4]
143630Sprague-Dawley Rat (Female)100 mg/kg[4]

Table 2: Urinary Excretion of Methylparaben and its Metabolites in Humans after a Single Oral 10 mg Dose

CompoundPercentage of Dose Excreted in Urine (0-48h)Reference
Methylparaben (unchanged) 17.4%[9]
p-Hydroxybenzoic acid (PHBA) 3.0% - 7.2%[9]
p-Hydroxyhippuric acid (PHHA) 57.2% - 63.8%[9]
Total Recovery ~84%[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats.

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dose Formulation: this compound is dissolved in a suitable vehicle (e.g., water for injection) to the desired concentration.

  • Administration: A single dose of the this compound solution is administered via oral gavage at a specified volume (e.g., 10 mL/kg).

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Urine Collection: Animals are housed in metabolic cages for the collection of urine over specified intervals (e.g., 0-8, 8-24, 24-48 hours). The volume of urine is recorded, and an aliquot is stored at -80°C.

  • Sample Analysis: Plasma and urine samples are analyzed for concentrations of methylparaben and its major metabolite, p-hydroxybenzoic acid, using a validated analytical method such as HPLC-MS/MS.

Analytical Method: HPLC-MS/MS for Quantification in Plasma

This protocol provides a general framework for the analysis of methylparaben and p-hydroxybenzoic acid in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard solution.

    • Precipitate proteins by adding a solvent such as acetonitrile, followed by vortexing and centrifugation.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for methylparaben, p-hydroxybenzoic acid, and the internal standard.

Visualizations

metabolic_pathway Methylparaben_Sodium This compound Methylparaben Methylparaben Methylparaben_Sodium->Methylparaben Dissociation PHBA p-Hydroxybenzoic Acid Methylparaben->PHBA Hydrolysis (Esterases) Glucuronide_Conjugate Glucuronide Conjugate PHBA->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate PHBA->Sulfate_Conjugate Sulfation PHHA p-Hydroxyhippuric Acid PHBA->PHHA Glycine Conjugation Excretion Urinary Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion PHHA->Excretion

Metabolic Pathway of this compound

experimental_workflow cluster_in_vivo In Vivo Study cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Oral Gavage Administration (this compound in Rats) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Urine_Collection Metabolic Cage Urine Collection Dosing->Urine_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation HPLC_MSMS HPLC-MS/MS Analysis (Quantification of Methylparaben & PHBA) Urine_Collection->HPLC_MSMS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Separation->Protein_Precipitation Protein_Precipitation->HPLC_MSMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MSMS->PK_Analysis

Pharmacokinetic Study Workflow

Conclusion

This compound is rapidly and extensively absorbed following oral administration, after which it undergoes significant first-pass metabolism. The primary metabolic pathway involves hydrolysis to p-hydroxybenzoic acid, followed by conjugation and rapid renal excretion. This efficient metabolism and elimination profile results in low systemic exposure to the parent methylparaben molecule. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and understand the behavior of this compound in biological systems.

References

Methodological & Application

HPLC-Based Quantification of Methylparaben Sodium: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in pharmaceutical, cosmetic, and food products due to its broad-spectrum antimicrobial and antifungal properties.[1] Its effective preservation capabilities contribute to the stability and shelf-life of numerous formulations. Accurate and reliable quantification of this compound is crucial for quality control, ensuring product safety and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust analytical technique ideally suited for this purpose. This application note provides detailed protocols for the quantification of this compound in various sample matrices using Reverse-Phase HPLC (RP-HPLC).

Principle of the Method

The methods outlined below employ RP-HPLC with UV detection. In this technique, the sample is injected into a non-polar stationary phase (typically a C18 column). A polar mobile phase is then pumped through the column. This compound, being a moderately polar compound, partitions between the stationary and mobile phases. The separation is based on the differential affinities of the analyte for the two phases, leading to its elution at a characteristic retention time. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration. The detection is commonly performed at a wavelength of 254 nm, where the paraben exhibits strong absorbance.[1][2]

Experimental Protocols

This section details two distinct HPLC methods for the quantification of this compound. Method 1 utilizes a methanol-based mobile phase, while Method 2 employs an acetonitrile-based mobile phase with a buffer.

Method 1: Methanol-Water Mobile Phase

This method is a straightforward and rapid approach suitable for the routine analysis of this compound, particularly in syrup formulations.[2]

3.1. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.[2]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of Methanol and Water (65:35 v/v), filtered through a 0.45 µm membrane filter and degassed.[2]

  • Flow Rate: 1.3 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 20 µL.[2]

  • Detection Wavelength: 254 nm.[2]

  • Run Time: Approximately 7 minutes.[2]

3.2. Reagents and Solutions

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound Reference Standard

3.3. Standard Solution Preparation

  • Stock Solution (e.g., 1500 µg/mL): Accurately weigh 150 mg of this compound reference standard into a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of purified water and sonicate for 10 minutes to dissolve.[2]

  • Make up to the mark with purified water and mix well.[2]

  • Working Standard Solution (e.g., 60 µg/mL): Dilute 2 mL of the stock solution into a 50 mL volumetric flask with the diluent (e.g., water) and make up to volume. Filter through a 0.45 µm membrane filter before injection.[2]

3.4. Sample Preparation (for Syrup)

  • Accurately transfer a known volume of the syrup sample (e.g., 4 mL) into a 100 mL volumetric flask.[1]

  • Dilute to the mark with HPLC-grade water.[1]

  • Filter the solution through a 0.45 µm nylon syringe filter.[1]

  • Degas the sample solution by ultrasonication before injection.[1]

Method 2: Acetonitrile-Acetate Buffer Mobile Phase

This method provides excellent separation and is suitable for the simultaneous determination of multiple parabens.[1][3]

3.5. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system with a pump, autosampler, column compartment, and a UV/Vis detector.[1]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of Acetate buffer (pH 4.0) and Acetonitrile (20:80 v/v), filtered and degassed.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 254 nm.[1]

  • Run Time: Less than 6 minutes.[1]

3.6. Reagents and Solutions

  • Acetonitrile (HPLC grade)

  • Sodium Acetate

  • Glacial Acetic Acid

  • Water (HPLC grade)

  • This compound Reference Standard

3.7. Preparation of Acetate Buffer (pH 4.0)

  • Dissolve 2.72 g of sodium acetate in 1 L of HPLC-grade water.[1]

  • Adjust the pH to 4.0 with glacial acetic acid.[1]

3.8. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 102.5 mg of this compound into a 100 mL volumetric flask.[1]

  • Dissolve and dilute to the volume with HPLC-grade water.[1]

  • Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase.

3.9. Sample Preparation (for Injections/Aqueous Solutions)

  • Transfer a suitable volume of the sample (e.g., 4 mL from five pooled ampoules) into a 100 mL volumetric flask.[1]

  • Dilute to the mark with HPLC-grade water.[1]

  • Filter through a 0.45 µm nylon syringe filter and degas before injection.[1]

Data Presentation

The following table summarizes the key quantitative data for the described HPLC methods.

ParameterMethod 1 (Methanol-Water)Method 2 (Acetonitrile-Acetate Buffer)
Linearity Range 0.045 - 0.075 mg/mL[2]Not explicitly stated for single compound, but method is linear.
Correlation Coefficient (r²) > 0.999[2]Not explicitly stated, but good linearity is reported.[1]
Limit of Detection (LOD) 0.001 mg/mL (3 ppm)[2]Not explicitly stated.
Limit of Quantification (LOQ) Not explicitly stated, but method is validated.[2]Not explicitly stated.
Accuracy (% Recovery) 98.71% - 101.64%[2]Not explicitly stated.
Precision (%RSD) Not explicitly stated, but method is precise.[2]Not explicitly stated, but good precision is reported.[1]
Retention Time ~2.65 min[4]< 6 min[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection into HPLC Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

Method_Selection Start Start: Need to Quantify This compound Matrix What is the sample matrix? Start->Matrix Syrup Syrup or Simple Aqueous Matrix Matrix->Syrup Simple Complex Complex Matrix or Multiple Parabens Matrix->Complex Complex Method1 Use Method 1 (Methanol-Water) Syrup->Method1 Method2 Use Method 2 (Acetonitrile-Buffer) Complex->Method2

Caption: Logical diagram for selecting an appropriate HPLC method.

References

Application Note: Ultra-Performance Liquid Chromatography (UPLC) Analysis of Methylparaben Sodium in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of methylparaben sodium in various pharmaceutical formulations. The method is rapid, accurate, and precise, making it suitable for routine quality control and stability testing. The separation is achieved on a C18 stationary phase with a simple mobile phase, allowing for excellent peak shape and resolution in a short run time. The method has been validated according to the International Conference on Harmonization (ICH) guidelines.

Introduction

This compound, the sodium salt of methylparaben, is a widely used antimicrobial preservative in pharmaceutical products, cosmetics, and foods to prevent microbial and fungal contamination.[1] Its extensive use necessitates a reliable and efficient analytical method to quantify its concentration, ensuring product quality and safety. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times, making it an ideal technique for the analysis of preservatives in complex matrices.[2] This document provides a detailed protocol for the UPLC analysis of this compound in pharmaceutical dosage forms.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: Waters Acquity UPLC™ system equipped with a binary solvent manager, autosampler, and a photodiode array (PDA) detector.[3] Empower 2 software was used for data acquisition and processing.[3]

  • Chemicals & Reagents:

    • This compound (Working Standard)

    • Methanol (HPLC Grade)[3]

    • Acetonitrile (HPLC Grade)[1]

    • Potassium Dihydrogen Orthophosphate (Analytical Grade)[4]

    • Triethylamine (HPLC Grade)[3]

    • Perchloric Acid (Analytical Grade)[5]

    • High purity water (Milli-Q or equivalent)[3][4]

  • UPLC Column: Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[5]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Stationary Phase Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Perchloric Acid in Water[5]
Mobile Phase B 0.1% Perchloric Acid and Methanol (20:80 v/v)[5]
Flow Rate 0.4 mL/min[3][4][5]
Elution Mode Isocratic or Gradient (as required for separation from other excipients)
Column Temperature 40°C[5]
Injection Volume 2.0 µL[5]
Detection Wavelength 252 nm[3] or 254 nm[6]
Run Time Approximately 10 minutes[3]
Preparation of Solutions
  • Standard Stock Solution (e.g., 400 µg/mL):

    • Accurately weigh about 40 mg of this compound working standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of a methanol:water (50:50 v/v) mixture (diluent).

    • Sonicate for 10 minutes to dissolve the standard completely.[6]

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with the diluent and mix well.

  • Working Standard Solution (e.g., 40 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

    • Filter the solution through a 0.2 µm Nylon syringe filter before injection.[3]

Sample Preparation

The sample preparation procedure may vary depending on the formulation.

  • For Oral Liquid/Syrup Formulations:

    • Accurately transfer a volume of the formulation equivalent to a target concentration of this compound into a suitable volumetric flask (e.g., 100 mL).[7]

    • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dispersion.[3]

    • Cool to room temperature and dilute to the final volume with the diluent.[7]

    • Centrifuge a portion of the sample at 5000 rpm for 15 minutes and filter the supernatant through a 0.2 µm Nylon syringe filter prior to injection.[3]

  • For Topical Gel/Cream Formulations:

    • Accurately weigh a quantity of the formulation equivalent to a target amount of this compound into a 100 mL volumetric flask.[3]

    • Add about 70 mL of diluent and sonicate in an ultrasonic bath for 15 minutes with intermittent shaking to extract the analyte.[3]

    • Cool to room temperature, make up to volume with the diluent, and mix well.

    • Centrifuge a portion of the sample at 5000 rpm for 15 minutes and filter the supernatant through a 0.2 µm Nylon syringe filter before injection.[3]

UPLC Analysis Workflow

The general workflow for the analysis is depicted in the diagram below.

UPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Inject Standard & Sample Solutions Standard_Prep->Injection Sample_Prep Sample Formulation Preparation & Extraction Sample_Prep->Injection UPLC_System UPLC System Setup (Column, Mobile Phase, etc.) UPLC_System->Injection Chrom_Run Chromatographic Separation & PDA Detection Injection->Chrom_Run Data_Acq Data Acquisition (Empower Software) Chrom_Run->Data_Acq Integration Peak Integration & Identification Data_Acq->Integration Quantification Quantification (External Standard Method) Integration->Quantification Final_Report Final Report Generation (Assay, Purity, etc.) Quantification->Final_Report

Caption: UPLC analysis workflow for this compound.

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Specificity was demonstrated by forced degradation studies on the drug product to ensure the analyte peak is free from interference from degradation products or placebo components. The formulation was subjected to acid, base, peroxide, thermal, and photolytic stress conditions.[3] this compound was well-resolved from all potential degradants, proving the stability-indicating nature of the method.[3]

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound10 - 80[5]> 0.999[3]
Accuracy (Recovery)

Accuracy was determined by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[6]

Spike LevelMean Recovery (%)% RSD
80%99.5< 2.0
100%100.2< 2.0
120%99.8< 2.0
(Data is representative; actual results may vary. Acceptable recovery is typically 98.0-102.0%.[5])
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six separate sample preparations were analyzed.

Precision LevelParameterResult (% RSD)
Repeatability Peak Area< 1.5%[2][8]
(Intra-day)Retention Time< 0.5%[2][8]
Intermediate Precision Peak Area< 2.0%[2][8]
(Inter-day)Retention Time< 1.0%[2][8]
(Acceptable % RSD for precision is typically not more than 2.0%.[7])
Robustness

The robustness of the method was evaluated by making small, deliberate variations in key method parameters, such as the flow rate (±0.04 mL/min), column temperature (±2°C), and mobile phase composition.[4] The method proved to be robust as these minor changes did not significantly affect the chromatographic performance, with system suitability parameters remaining within acceptable limits.

Conclusion

The described UPLC method provides a rapid, specific, and reliable means for the quantitative analysis of this compound in pharmaceutical formulations. The short run time significantly improves sample throughput, making the method highly suitable for routine quality control environments. The validation data confirms that the method is accurate, precise, linear, and robust, meeting the standards required for regulatory submission and product release testing.

References

Application Note: Spectrophotometric Determination of Methylparaben Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylparaben sodium (the sodium salt of methylparaben) is a widely used preservative in pharmaceutical formulations, cosmetics, and food products due to its broad antimicrobial and antifungal properties. Its chemical formula is C₈H₇NaO₃. Accurate and reliable quantification of this compound is crucial for quality control, ensuring that its concentration is within the effective and safe limits. The European Economic Community (EEC) Directive, for instance, permits parabens in cosmetics at a maximum concentration of 0.4% (w/w) for an individual paraben.[1][2] This document details a simple, rapid, and cost-effective direct UV spectrophotometric method for the determination of this compound in various preparations.

Principle of the Method

The method is based on the principle that the phenolate group in this compound acts as a chromophore, which absorbs ultraviolet (UV) radiation at a specific wavelength. According to the Beer-Lambert Law, the amount of UV radiation absorbed is directly proportional to the concentration of this compound in the solution. The maximum absorbance (λmax) for this compound is observed at approximately 254 nm.[3] By measuring the absorbance of a sample solution at this wavelength, its concentration can be determined by interpolating from a calibration curve prepared with standard solutions of known concentrations.

Instrumentation and Reagents

Instrumentation
  • UV-Visible Spectrophotometer (Double Beam) with 1 cm matched quartz cuvettes

  • Analytical Balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Ultrasonicator (optional, for sample dissolution)

Reagents and Standards
  • This compound (Reference Standard)

  • Methanol (AR Grade) or Distilled/Deionized Water

  • Sample containing this compound

Experimental Protocols

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh 100 mg of the this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the chosen diluent (methanol or distilled water) and sonicate or swirl to dissolve completely.

  • Make up the volume to the 100 mL mark with the same diluent and mix thoroughly.

Preparation of Working Standard Solution (100 µg/mL)
  • Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the diluent and mix well.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by accurately pipetting appropriate volumes of the working standard solution (100 µg/mL) into separate 10 mL volumetric flasks. For a range of 2-10 µg/mL, this would involve pipetting 0.2, 0.4, 0.6, 0.8, and 1.0 mL.[2]

  • Dilute each flask to the 10 mL mark with the diluent and mix thoroughly.

Sample Preparation
  • Accurately weigh a quantity of the sample formulation equivalent to about 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution if necessary using a suitable filter paper or syringe filter.

  • Perform a further dilution as required to bring the concentration within the linear range of the calibration curve. For example, dilute 1 mL of the filtered solution to 10 mL.

Spectrophotometric Measurement
  • Set the UV-Visible spectrophotometer to scan the wavelength range from 400 nm to 200 nm to determine the absorption maximum (λmax). Use the diluent as a blank. The λmax for this compound should be near 254 nm.[3]

  • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Zero the instrument using the diluent as a blank.

  • Measure the absorbance of each calibration standard and the prepared sample solution in sequence, starting from the lowest concentration.

Construction of Calibration Curve
  • Plot a graph of absorbance (on the Y-axis) versus the corresponding concentration in µg/mL (on the X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.[4]

Data Presentation

Quantitative data from various spectrophotometric methods for parabens are summarized below.

Table 1: Optical Characteristics and Linearity Data for Paraben Determination

Parameter Methylparaben[4] Methylparaben[2] Methylparaben[1]
λmax (nm) 256 254 254
Solvent Methanol Methanol Methanol
Linearity Range (µg/mL) 1 - 5 2 - 10 0.2 - 1.0
Regression Equation Not specified y = 0.081x + 0.011 Not specified

| Correlation Coefficient (R²) | 0.999 | 0.994 | Not specified |

Table 2: Summary of Method Validation Parameters

Parameter Methylparaben[4] Methylparaben[2] Methylparaben[5]
Limit of Detection (LOD) (µg/mL) 0.071 0.3095 2.358
Limit of Quantification (LOQ) (µg/mL) 0.2154 0.9378 7.858

| Analyte Determined | Methylparaben | Methylparaben | Methylparaben |

Calculation of this compound Content

The concentration of this compound in the sample solution can be calculated from the regression equation derived from the calibration curve:

Concentration (µg/mL) = (Absorbance of Sample - Intercept) / Slope

The percentage content of this compound in the original sample can then be calculated using the following formula:

% Content = (C × D × V) / (W × 10000)

Where:

  • C = Concentration of this compound from the calibration curve (µg/mL)

  • D = Dilution factor for the sample

  • V = Initial volume of sample preparation (mL)

  • W = Weight of the sample taken (mg)

Workflow and Diagrams

The logical workflow for the spectrophotometric determination of this compound is illustrated below.

Spectrophotometry_Workflow start Start: Obtain This compound Standard & Sample prep_stock 1. Prepare Standard Stock Solution (1000 µg/mL) start->prep_stock prep_sample 4. Prepare Sample Solution start->prep_sample prep_work 2. Prepare Working Standard Solution (100 µg/mL) prep_stock->prep_work prep_cal 3. Prepare Calibration Standards (e.g., 2-10 µg/mL) prep_work->prep_cal measure 5. Spectrophotometric Measurement (Measure Absorbance at λmax) prep_cal->measure prep_sample->measure analysis 6. Data Analysis: Construct Calibration Curve measure->analysis calculate 7. Calculate Concentration in Sample analysis->calculate end_node End: Report Result calculate->end_node

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

The direct UV spectrophotometric method provides a simple, accurate, and efficient means for the quantitative determination of this compound in various formulations. The method requires minimal sample preparation and uses common laboratory instrumentation and reagents, making it highly suitable for routine quality control analysis in the pharmaceutical and cosmetic industries. Method validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) demonstrate the reliability of this technique.[2][4][5]

References

Application Notes and Protocols: Use of Methylparaben Sodium as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a well-established antimicrobial preservative used in a variety of pharmaceutical, cosmetic, and food products.[1] Its broad-spectrum activity against bacteria and fungi, coupled with its high water solubility, makes it a potential candidate for preventing microbial contamination in cell culture media.[1][2] However, its application in this context requires careful consideration of its potential effects on the cultured cells, including cytotoxicity and interference with cellular signaling pathways. These application notes provide a comprehensive guide to the use of this compound as a preservative in cell culture media, including its antimicrobial efficacy, cytotoxicity profiles, and detailed protocols for its evaluation.

Antimicrobial Efficacy

This compound exerts its antimicrobial effect by interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and essential enzymes in microorganisms.[3] It is effective against a wide range of common contaminants found in cell culture laboratories, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben against Common Contaminants
MicroorganismTypeMIC Range (%)MIC Range (mg/mL)
Staphylococcus aureusGram-positive bacteria0.171.7
Pseudomonas aeruginosaGram-negative bacteria0.2282.28
Candida albicansYeast0.1141.14
Aspergillus nigerMold0.1141.14

Note: The efficacy of methylparaben can be influenced by the pH of the medium, with decreased efficacy at higher pH. Synergistic effects can be observed when used in combination with other parabens.[6]

Cytotoxicity and Effects on Mammalian Cells

A critical consideration for the use of any preservative in cell culture is its potential toxicity to the cells being cultured. Methylparaben has been shown to decrease cell viability, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cell lines.[7][8] These effects are typically dose-dependent. Therefore, it is crucial to determine the optimal, non-toxic concentration of this compound for each specific cell line and experimental condition.

Table 2: Summary of Reported Cytotoxic Effects of Methylparaben on Mammalian Cells
Cell LineEffectConcentrationReference
H1299 (Human lung carcinoma)Decreased cell proliferationNot specified[8]
BeWo (Human placental)Decreased cell viability, apoptosis, cell cycle arrestNot specified[7]
MOE (Murine oviductal epithelial)Reduced cell proliferation, dysregulated cell cycleNot specified[9]
Human keratinocytes (HaCaT)Decreased cell viability (with UVB exposure)25 µg/ml[3][10]

Impact on Cellular Signaling Pathways

Methylparaben is not biologically inert and can modulate various intracellular signaling pathways, which could potentially interfere with experimental results. Its estrogenic activity, although weak, has been documented.[11] It has also been shown to affect the NF-κB signaling pathway, which is involved in inflammation and cell survival.[12] Furthermore, some studies suggest that parabens may influence the PI3K/Akt and MAPK pathways, which are central to cell growth, proliferation, and survival.[1][8][13]

Key Signaling Pathways Potentially Affected by Methylparaben:
  • Estrogenic Signaling: Methylparaben can bind to estrogen receptors, potentially leading to unintended hormonal effects in sensitive cell lines.[11]

  • NF-κB Signaling: It has been shown to modulate the NF-κB pathway in human neutrophils.[12]

  • PI3K/Akt and MAPK Pathways: There is evidence to suggest that parabens can inhibit the activation of the PI3K/Akt pathway and may be involved in the MAPK signaling pathway, which could impact cell proliferation and survival.[1][8][13]

  • Cellular Stress Pathways: Photosensitized methylparaben can induce oxidative stress, leading to DNA damage and apoptosis through mitochondrial and endoplasmic reticulum-mediated pathways.[3][10]

Stability and Degradation

Methylparaben is generally stable in aqueous solutions.[14] However, its stability can be affected by pH and temperature. The sodium salt of methylparaben is more susceptible to hydrolysis in alkaline conditions.[9] Degradation of methylparaben can lead to the formation of p-hydroxybenzoic acid.[3]

Experimental Protocols

Protocol 1: Preservative Efficacy Test

This protocol is adapted from established guidelines for antimicrobial effectiveness testing and can be used to determine the efficacy of this compound in preventing microbial growth in cell culture media.[7][15]

1. Preparation of Microbial Inoculum: a. Culture the test organisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. niger) on appropriate agar plates until sufficient growth is achieved. b. Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of Cell Culture Medium: a. Prepare aliquots of the cell culture medium containing various concentrations of this compound to be tested. b. Inoculate each aliquot with the microbial suspension to a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.

3. Incubation and Sampling: a. Incubate the inoculated media at 20-25°C. b. At specified time points (e.g., 0, 7, 14, and 28 days), withdraw samples from each aliquot.

4. Viable Count Determination: a. Perform serial dilutions of the samples and plate on appropriate agar to determine the number of viable microorganisms. b. Incubate the plates and count the colonies to calculate the CFU/mL.

5. Evaluation of Efficacy: a. Compare the microbial counts at each time point to the initial count. A significant reduction in CFU/mL over time indicates effective preservation.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][16]

1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Treatment with this compound: a. Prepare a range of concentrations of this compound in complete cell culture medium. b. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

3. Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

4. Addition of MTT Reagent: a. Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan: a. Carefully remove the MTT solution. b. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

7. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. This can be used to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Diagram 1: Experimental Workflow for Evaluating this compound in Cell Culture

G cluster_0 Phase 1: Efficacy Testing cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Signaling Pathway Analysis A Prepare Microbial Inoculum (Bacteria, Yeast, Mold) B Inoculate Cell Culture Medium + this compound A->B C Incubate and Sample (0, 7, 14, 28 days) B->C D Determine Viable Counts (CFU/mL) C->D I Determine Cell Viability / IC50 E Seed Mammalian Cells F Treat with this compound E->F G Incubate (24, 48, 72h) F->G H Perform Cytotoxicity Assay (e.g., MTT, LDH) G->H H->I M Evaluate Impact on Cellular Pathways J Treat Cells with Non-Toxic Dose K Lyse Cells and Prepare Samples J->K L Analyze Key Signaling Proteins (e.g., Western Blot, ELISA) K->L L->M G cluster_0 Cellular Effects cluster_1 Signaling Pathways MP Methylparaben ER Estrogen Receptor MP->ER binds NFkB NF-κB Pathway MP->NFkB modulates PI3K_Akt PI3K/Akt Pathway MP->PI3K_Akt inhibits (?) MAPK MAPK Pathway MP->MAPK modulates (?) Stress Oxidative Stress MP->Stress induces (with UVB) Proliferation Cell Proliferation CellCycle Cell Cycle Arrest Apoptosis Apoptosis ER->Proliferation NFkB->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis MAPK->Proliferation Stress->Apoptosis

References

Application Notes and Protocols for Methylparaben Sodium as a Preservative in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical industry, including in multi-dose ophthalmic solutions. Its primary function is to ensure the sterility of the product throughout its shelf life by inhibiting the growth of microorganisms that may be introduced during patient use. This is a critical quality attribute for ophthalmic preparations to prevent eye infections. Methylparaben is particularly effective against molds and yeasts and is often used in combination with other preservatives, such as propylparaben, to achieve a broader antimicrobial spectrum. These application notes provide detailed information and protocols for the use of this compound as a preservative in ophthalmic formulations.

Data Presentation

Antimicrobial Efficacy

The preservative efficacy of this compound is demonstrated by its Minimum Inhibitory Concentration (MIC) against various ocular-relevant microorganisms. A lower MIC value indicates greater antimicrobial activity.

MicroorganismThis compound MIC (mg/mL)Citation
Staphylococcus aureus0.25 - >16[1][2]
Staphylococcus epidermidis2.0[1]
Pseudomonas aeruginosa>16[2]
Candida albicans0.05-0.2[3]
Aspergillus brasiliensis (niger)0.8-1.6[3]
Fusarium solani>8[4]
In Vitro Cytotoxicity

The safety of this compound in ophthalmic solutions is assessed through in vitro cytotoxicity studies on ocular cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a substance's toxicity, with a higher IC50 value indicating lower toxicity.

Cell LinePreservativeIC50 (% w/v)Citation
Human Corneal Epithelial Cells (HCE)Methylparaben~0.01[5]
Human Conjunctival Cells (CCC)Methylparaben~0.01[5]
HaCaT (Human Keratinocyte)Methylparaben~0.096[6]
HDFa (Human Dermal Fibroblast)Methylparaben~0.108[6]
HepG2 (Human Liver Carcinoma)Methylparaben~0.111[6]

Experimental Protocols

Protocol 1: Formulation of a Sterile Ophthalmic Solution with this compound

This protocol outlines the general steps for preparing a buffered, isotonic ophthalmic solution preserved with this compound, often in combination with propylparaben sodium for synergistic effects.

Materials:

  • This compound

  • Propylparaben sodium (optional, for broader spectrum)

  • Active Pharmaceutical Ingredient (API)

  • Tonicity-adjusting agent (e.g., sodium chloride)

  • Buffering agents (e.g., sodium phosphate monobasic and dibasic)

  • Water for Injection (WFI)

  • Sterile 0.22 µm membrane filter

  • Sterile ophthalmic containers and closures

  • Laminar flow hood or aseptic environment

Methodology:

  • Vehicle Preparation: In a sterile vessel, dissolve the buffering agents in approximately 80% of the final volume of WFI.

  • Preservative Dissolution: While stirring, add and completely dissolve the required amounts of this compound and, if applicable, propylparaben sodium.

  • API and Excipient Dissolution: Add and dissolve the API and the tonicity-adjusting agent.

  • pH Adjustment: Measure the pH of the solution and adjust to the target range (typically 6.8-7.8 for ophthalmic solutions) using a sterile acid or base (e.g., HCl or NaOH) if necessary.

  • Final Volume Adjustment: Add WFI to reach the final desired volume.

  • Sterilization: Sterilize the bulk solution by filtering it through a sterile 0.22 µm membrane filter into a sterile receiving vessel.

  • Aseptic Filling: Under aseptic conditions, fill the sterile solution into pre-sterilized ophthalmic containers and securely apply the closures.

  • Quality Control: Perform final quality control tests, including sterility testing, preservative content assay, API assay, pH, and particulate matter analysis.

Protocol 2: Antimicrobial Effectiveness Testing (AET)

This protocol is based on the United States Pharmacopeia (USP) general chapter <51> and is designed to evaluate the performance of the preservative system in the ophthalmic solution.

Materials:

  • Final formulated ophthalmic solution

  • Standardized cultures of challenge microorganisms (10^5 to 10^6 CFU/mL):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Sterile saline solution (0.9% NaCl)

  • Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile containers

  • Incubator

Methodology:

  • Inoculum Preparation: Prepare standardized suspensions of each challenge microorganism in sterile saline to achieve a concentration of 1 x 10^8 CFU/mL.

  • Inoculation: In separate sterile containers, inoculate the ophthalmic solution with each microbial suspension to achieve a final concentration of 10^5 to 10^6 CFU/mL. The volume of the inoculum should not exceed 1% of the product volume.

  • Incubation: Store the inoculated containers at 20-25°C, protected from light.

  • Sampling and Enumeration: At specified time intervals (0, 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plate count methods.

  • Evaluation: Compare the log reduction in microbial counts at each time point to the acceptance criteria specified in USP <51> for ophthalmic products. For bacteria, a not less than 1.0 log reduction from the initial count at 7 days, and no increase from the 7-day count at 14 and 28 days is required. For yeast and mold, there should be no increase from the initial count at 7, 14, and 28 days.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potential cytotoxicity of the ophthalmic formulation on human corneal epithelial cells.

Materials:

  • Immortalized human corneal epithelial cells (HCE-T)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Ophthalmic solution containing this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the human corneal epithelial cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the ophthalmic solution in cell culture medium. Remove the existing medium from the wells and replace it with the prepared dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) in a CO2 incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value, which is the concentration of the test substance that reduces cell viability by 50%.

Protocol 4: In Vivo Ocular Irritation Test (Draize Test - Modified)

This protocol is a modified version of the Draize eye irritation test (OECD Guideline 405) and should be performed in compliance with all applicable animal welfare regulations. The use of alternatives to animal testing is strongly encouraged.

Materials:

  • Albino rabbits (healthy, young adults)

  • Ophthalmic solution containing this compound

  • Topical anesthetic for ophthalmic use

  • Fluorescein sodium ophthalmic strips

  • Slit lamp or other suitable magnifying instrument

Methodology:

  • Animal Selection and Acclimation: Select healthy young adult albino rabbits. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Pre-test Examination: Examine both eyes of each rabbit 24 hours before the test to ensure there are no pre-existing ocular defects or irritation.

  • Test Substance Instillation:

    • Gently pull the lower eyelid of one eye away from the eyeball to form a cup.

    • Instill 0.1 mL of the ophthalmic solution into the conjunctival sac.

    • Gently hold the eyelids together for about one second to prevent loss of the test substance.

    • The other eye remains untreated and serves as a control.

  • Observation:

    • Examine the eyes at 1, 24, 48, and 72 hours after instillation.

    • Grade the ocular reactions for the cornea (opacity), iris (inflammation), and conjunctiva (redness and chemosis) according to the Draize scoring system.

    • The use of a slit lamp and fluorescein staining can aid in the evaluation of corneal changes.

  • Data Analysis and Classification:

    • Calculate the mean ocular irritation score for each observation time point.

    • Classify the irritation potential of the ophthalmic solution based on the severity and reversibility of the observed ocular lesions according to regulatory guidelines.

Visualizations

antimicrobial_mechanism cluster_paraben This compound cluster_microbe Microbial Cell cluster_effects Antimicrobial Effects paraben Methylparaben Sodium membrane Cell Membrane paraben->membrane Interacts with enzymes Essential Enzymes (e.g., ATPase) paraben->enzymes Inhibits nucleic_acid DNA/RNA Synthesis paraben->nucleic_acid Inhibits disruption Membrane Disruption & Increased Permeability membrane->disruption inhibition Enzyme Inhibition enzymes->inhibition synthesis_block Inhibition of Nucleic Acid Synthesis nucleic_acid->synthesis_block cell_death Microbial Cell Death disruption->cell_death inhibition->cell_death synthesis_block->cell_death

Caption: Antimicrobial mechanism of this compound.

aet_workflow start Start AET prep_inoculum Prepare Standardized Microbial Inoculum (10^8 CFU/mL) start->prep_inoculum inoculate Inoculate Ophthalmic Solution (Final Conc. 10^5-10^6 CFU/mL) prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate day0 Day 0 incubate->day0 Time day7 Day 7 day14 Day 14 day28 Day 28 evaluate Evaluate Log Reduction Against USP <51> Criteria day28->evaluate end End AET evaluate->end

Caption: Workflow for Antimicrobial Effectiveness Testing (AET).

formulation_workflow start Start Formulation vehicle_prep Prepare Buffered Aqueous Vehicle start->vehicle_prep dissolve_preservative Dissolve Methylparaben Sodium vehicle_prep->dissolve_preservative dissolve_api Dissolve API and other Excipients dissolve_preservative->dissolve_api ph_adjust Adjust pH dissolve_api->ph_adjust qs Adjust to Final Volume (QS) ph_adjust->qs sterilize Sterile Filtration (0.22 µm) qs->sterilize fill Aseptic Filling sterilize->fill qc Quality Control Testing fill->qc end Final Product qc->end

Caption: Workflow for Ophthalmic Solution Formulation.

References

Application Notes and Protocols for the Dissolution of Methylparaben Sodium for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. Its enhanced solubility in water compared to methylparaben makes it a preferred choice for aqueous formulations. This document provides detailed protocols for the dissolution of this compound for various experimental applications, ensuring solution stability and efficacy.

Physicochemical Properties

This compound is a white, crystalline, odorless, and hygroscopic powder.[1] It is freely soluble in water, sparingly soluble in ethanol, and practically insoluble in methylene chloride.[2][3] The pH of a 0.1% aqueous solution typically ranges from 9.5 to 10.5.[4][5]

Data Presentation: Solubility and Recommended Concentrations

The following table summarizes the key quantitative data for the experimental use of this compound.

ParameterValueSolvent/ConditionReference
Solubility Freely solubleWater[6][2]
Sparingly solubleEthanol (96%)[6][2][3]
Practically insolubleMethylene Chloride[6][2][3]
pH of 1 g/L Solution 9.7 - 10.3Water[6][3]
pH Stability Range 3.0 - 11.0Aqueous Solution
Typical Use Concentration 0.1% - 0.3% (w/v)Finished Product
Maximum Use Concentration 0.4% (w/v)Cosmetic Products

Experimental Protocols

Below are detailed protocols for the preparation of this compound solutions for common experimental applications.

Protocol 1: Preparation of a Standard Aqueous Stock Solution (e.g., 10% w/v)

This protocol is suitable for creating a concentrated stock solution that can be further diluted for various experiments, such as antimicrobial susceptibility testing.

Materials:

  • This compound powder

  • Highly purified water (e.g., distilled or deionized)

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar or sonicator

  • Weighing paper/boat

  • Spatula

  • Analytical balance

Procedure:

  • Accurately weigh 10 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL sterile volumetric flask.

  • Add approximately 70 mL of highly purified water to the volumetric flask.

  • Dissolve the powder by either placing the flask on a magnetic stirrer or by sonicating for approximately 10 minutes until the solution is clear.[7]

  • Once fully dissolved, bring the volume up to the 100 mL mark with highly purified water.

  • Stopper the flask and invert several times to ensure homogeneity.

  • The resulting solution is a 10% (w/v) stock solution of this compound.

  • Store the solution in a well-closed container at room temperature (+15°C to +25°C).[6][8] Note that aqueous solutions of this compound are not recommended for long-term storage at alkaline pH.

Protocol 2: Preparation of a Working Solution for Antimicrobial Efficacy Testing (e.g., 0.2% w/v)

This protocol describes the dilution of the stock solution for use in experiments such as determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 10% (w/v) this compound stock solution (from Protocol 1)

  • Sterile growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)

  • Sterile volumetric flask or sterile tubes

  • Sterile pipettes

Procedure:

  • Calculate the required volume of the stock solution. To prepare 10 mL of a 0.2% (w/v) working solution, use the formula C1V1 = C2V2: (10%) * V1 = (0.2%) * (10 mL) V1 = 0.2 mL

  • Aseptically transfer 0.2 mL (or 200 µL) of the 10% this compound stock solution into a sterile container.

  • Add 9.8 mL of the desired sterile growth medium to the container.

  • Mix thoroughly by vortexing or gentle inversion.

  • This working solution can then be used in serial dilutions for antimicrobial efficacy testing.[9]

Mandatory Visualization

Experimental Workflow for Preparing a this compound Solution

Dissolving_Protocol cluster_preparation Solution Preparation cluster_storage_use Storage and Use weigh 1. Weigh Methylparaben Sodium Powder transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add ~70% of Final Volume of Water transfer->add_solvent dissolve 4. Dissolve using Magnetic Stirrer or Sonicator add_solvent->dissolve volume_adjust 5. Adjust to Final Volume with Water dissolve->volume_adjust mix 6. Mix Thoroughly volume_adjust->mix store 7. Store in a Well-Closed Container at RT mix->store use 8. Use for Experimental Applications store->use

Caption: Workflow for dissolving this compound.

Signaling Pathways and Logical Relationships

While this compound itself does not directly participate in signaling pathways in the context of its dissolution, its mechanism of antimicrobial action involves the interference with cellular processes in microorganisms.

Logical Relationship for Solution Preparation

Logical_Relationship start Start: Need for Methylparaben Sodium Solution solubility_check Is the desired concentration below the solubility limit in the chosen solvent? start->solubility_check dissolution_method Select appropriate dissolution method (stirring/sonication) solubility_check->dissolution_method Yes adjust_concentration Action: Adjust Concentration or Choose a Different Solvent solubility_check->adjust_concentration No ph_consideration Is the final pH of the formulation within the stability range (3.0-11.0)? dissolution_method->ph_consideration stable_solution Result: Stable and Homogeneous Solution ph_consideration->stable_solution Yes adjust_ph Action: Buffer the solution if long-term stability at alkaline pH is required ph_consideration->adjust_ph No adjust_concentration->solubility_check adjust_ph->ph_consideration

Caption: Decision workflow for preparing a stable solution.

References

Application Notes and Protocols: Effective Concentrations of Methylparaben Sodium for Antimicrobial Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized antimicrobial preservative in pharmaceutical, cosmetic, and food products. Its broad-spectrum activity against fungi and gram-positive bacteria, coupled with its stability over a wide pH range, makes it an effective agent for preventing microbial contamination and ensuring product integrity.[1][2] These application notes provide a comprehensive overview of the effective concentrations of this compound, its mechanism of action, and detailed protocols for evaluating its antimicrobial efficacy.

Mechanism of Antimicrobial Action

The antimicrobial activity of parabens, including this compound, is primarily attributed to their ability to disrupt microbial cellular processes. The primary mechanisms include:

  • Disruption of Membrane Transport Processes: Parabens can interfere with the function of the microbial cell membrane, altering its permeability and disrupting essential transport processes.[1][2][3] This can lead to the leakage of intracellular components and ultimately, cell death.

  • Inhibition of DNA and RNA Synthesis: this compound can inhibit the synthesis of nucleic acids, crucial for microbial growth and replication.[1][2][3]

  • Inhibition of Key Enzymes: Parabens have been shown to inhibit the activity of essential enzymes in some bacterial species, such as ATPases and phosphotransferases, thereby disrupting cellular energy metabolism.[4]

The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain; however, methylparaben's higher water solubility makes it a preferred choice for many aqueous formulations.[1][2]

Antimicrobial Action Pathway

Simplified Mechanism of this compound Antimicrobial Action Methylparaben Methylparaben Sodium CellMembrane Microbial Cell Membrane Methylparaben->CellMembrane Interacts with CellularProcesses Cellular Synthesis (DNA, RNA, Proteins) Methylparaben->CellularProcesses Penetrates cell Enzymes Essential Enzymes (e.g., ATPases) Methylparaben->Enzymes Interacts with MembraneDisruption Disruption of Membrane Transport & Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Microbial Cell Death Leakage->CellDeath Inhibition Inhibition of Synthesis CellularProcesses->Inhibition Inhibition->CellDeath EnzymeInhibition Inhibition of Enzyme Activity Enzymes->EnzymeInhibition EnzymeInhibition->CellDeath

Caption: Simplified pathway of methylparaben's antimicrobial action.

Effective Concentrations and Antimicrobial Spectrum

The effective concentration of this compound can vary depending on the product formulation, the expected microbial challenge, and the presence of other preservatives. It is often used in combination with other parabens, such as propylparaben, to achieve a synergistic and broader spectrum of antimicrobial activity.[5][6]

Commonly Used Concentrations
ApplicationTypical Concentration Range (% w/v)
Pharmaceutical Formulations0.05 - 0.25
Cosmetic Products0.1 - 0.3
Food Products0.01 - 0.1

Note: These are general ranges, and the optimal concentration should be determined through efficacy testing for each specific product.

Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following table summarizes reported MIC values for methylparaben against common microorganisms.

MicroorganismTypeMIC Range (µg/mL)
Staphylococcus aureusGram-positive Bacteria65 - >16,000
Bacillus subtilisGram-positive Bacteria135
Escherichia coliGram-negative Bacteria160 - >16,000
Pseudomonas aeruginosaGram-negative Bacteria>16,000
Candida albicansYeast125 - 2000
Aspergillus brasiliensis (niger)Mold>4000

Data compiled from multiple sources.[5][7][8] A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Microplate reader (optional)

  • Prepare Stock Solution: Prepare a stock solution of this compound in the appropriate sterile broth medium at a concentration at least double the highest concentration to be tested.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no preservative), and well 12 will be the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for most bacteria; 25°C for 48-72 hours for fungi).

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

MIC Determination Workflow

Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Methylparaben Sodium Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate Stock->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microorganism Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Visually Inspect or Read Optical Density Incubate->ReadResults DetermineMIC Determine Lowest Concentration with No Growth (MIC) ReadResults->DetermineMIC Workflow for Antimicrobial Effectiveness Test (AET) cluster_setup Test Setup cluster_challenge Challenge Phase cluster_evaluation Evaluation cluster_analysis Data Analysis PrepProduct Aliquot Product into Sterile Containers InoculateProduct Inoculate Product with Each Microorganism PrepProduct->InoculateProduct PrepInoculum Prepare Standardized Challenge Microorganisms PrepInoculum->InoculateProduct Incubate Incubate at 22.5 ± 2.5 °C for 28 Days InoculateProduct->Incubate Sample Sample at Day 0, 7, 14, 28 Incubate->Sample Plate Plate Dilutions onto Appropriate Media Sample->Plate Count Count Colonies (CFU) Plate->Count LogReduction Calculate Log Reduction Count->LogReduction Compare Compare to USP <51> Acceptance Criteria LogReduction->Compare

References

Application Notes and Protocols: Formulation of Methylparaben Sodium in Hydrogels for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their unique properties, such as high water content, biocompatibility, and tunable physicochemical characteristics, make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] However, due to their high water content and the nature of their ingredients, hydrogels are susceptible to microbial contamination.[3] To ensure the stability and safety of hydrogel formulations during manufacturing and use, the incorporation of an effective antimicrobial preservative is crucial.[4]

Methylparaben sodium, the sodium salt of methylparaben, is an excellent choice for preserving hydrogel formulations. Its primary advantage is its high solubility in cold water, which simplifies the manufacturing process by allowing for easy incorporation into aqueous-based hydrogel systems.[5][6] It is a broad-spectrum antimicrobial agent, effective against a wide range of bacteria, yeasts, and molds.[7] The recommended use level for preservation is typically in the range of 0.1% to 0.3% of the total weight of the finished product.[8]

These application notes provide detailed protocols for the formulation, characterization, and evaluation of hydrogels containing this compound.

Physicochemical Properties of this compound

This compound is a white, hygroscopic, and odorless crystalline powder.[5][9] Its enhanced water solubility compared to methylparaben makes it particularly suitable for aqueous formulations like hydrogels.[5]

PropertyValueReference
Chemical Name Sodium 4-(methoxycarbonyl)phenolate[9]
Synonyms Sodium methyl p-hydroxybenzoate, E219
CAS Number 5026-62-0[5]
Molecular Formula C₈H₇NaO₃[9]
Molecular Weight 174.13 g/mol [9]
Solubility Freely soluble in water, sparingly soluble in alcohol
pH (0.1% solution) 9.7 - 10.3[9]
Typical Use Conc. 0.1% - 0.3% (w/w)[6][8]

Experimental Protocols

Protocol 1: Preparation of a Poly(vinyl alcohol) (PVA) Hydrogel with this compound

This protocol describes a common method for preparing a physically cross-linked PVA hydrogel preserved with this compound using the freeze-thaw technique.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw 89,000-98,000

  • This compound

  • Deionized (DI) Water

  • Magnetic stirrer with hotplate

  • Beakers and graduated cylinders

  • Molds for hydrogel casting (e.g., petri dishes)

  • Freezer (-20°C) and Refrigerator (4°C)

Methodology:

  • PVA Solution Preparation:

    • Weigh the desired amount of PVA powder to prepare a 10% (w/v) solution (e.g., 10 g of PVA in 100 mL of DI water).

    • In a beaker, add the PVA powder to DI water while stirring.

    • Heat the solution to 90°C on a hotplate with continuous stirring until the PVA is completely dissolved. This may take 1-2 hours.

    • Allow the solution to cool to room temperature.

  • Incorporation of this compound:

    • Weigh this compound to achieve a final concentration of 0.2% (w/v) (e.g., 0.2 g for 100 mL of PVA solution).

    • Slowly add the this compound powder to the cooled PVA solution while stirring until it is completely dissolved. The high water solubility of the sodium salt facilitates this step.[6]

  • Hydrogel Formation (Freeze-Thaw Cycling):

    • Pour the final solution into molds of the desired shape and size.

    • Subject the molds to a series of freeze-thaw cycles. A typical cycle consists of:

      • Freezing at -20°C for 12 hours.

      • Thawing at room temperature or 4°C for 12 hours.

    • Repeat this cycle 3-5 times. The number of cycles influences the mechanical strength and porous structure of the hydrogel.

  • Storage:

    • After the final thaw cycle, the hydrogel is formed. Store the hydrogel in a sealed container at 4°C to prevent dehydration.

cluster_prep Protocol 1: Hydrogel Preparation Workflow A 1. Dissolve PVA in DI Water (10% w/v at 90°C) B 2. Cool PVA Solution to Room Temperature A->B C 3. Add this compound (e.g., 0.2% w/v) and Dissolve B->C D 4. Pour Solution into Molds C->D E 5. Freeze-Thaw Cycling (-20°C for 12h, RT for 12h) Repeat 3-5x D->E F 6. Store Formed Hydrogel at 4°C E->F

Caption: Workflow for preparing a PVA hydrogel with this compound.

Protocol 2: Characterization of the Preserved Hydrogel

A. Swelling Ratio Determination

This protocol measures the hydrogel's ability to absorb and retain water, a key characteristic.[10]

Materials:

  • Prepared hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

  • Beakers

  • Lint-free tissue paper

Methodology:

  • Cut the hydrogel into pre-weighed samples (e.g., 1 cm x 1 cm). Record the initial weight as the dry weight (W_d). Note: For physically cross-linked gels, W_d is the as-prepared weight; for chemically cross-linked gels, it would be the lyophilized weight.

  • Immerse the samples in beakers containing PBS (pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove a sample from the PBS.

  • Gently blot the surface with lint-free tissue to remove excess water.

  • Weigh the swollen sample and record the weight (W_s).

  • Return the sample to the beaker. Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the formula:

    • SR (%) = [(W_s - W_d) / W_d] x 100

B. Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM is used to visualize the three-dimensional porous network of the hydrogel.[11][12]

Materials:

  • Prepared hydrogel samples

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • SEM sputter coater (with gold or palladium)

  • Scanning Electron Microscope

Methodology:

  • Sample Preparation:

    • Equilibrate a small piece of the hydrogel in DI water.

    • Flash-freeze the swollen sample in liquid nitrogen.

    • Lyophilize the frozen sample for 24-48 hours until all water has sublimated, leaving a dry, porous scaffold.

  • Mounting and Coating:

    • Carefully fracture the lyophilized sample to expose a cross-section.

    • Mount the fractured sample onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Imaging:

    • Place the coated sample into the SEM chamber.

    • Image the cross-sectional surface at various magnifications to observe the pore structure.

Protocol 3: Assessment of Antimicrobial Efficacy (Challenge Test)

This protocol evaluates the effectiveness of the preservative in inhibiting microbial growth within the hydrogel. The method is adapted from standard pharmacopeial challenge tests.

Materials:

  • Preserved hydrogel samples

  • Non-preserved hydrogel (as a control)

  • Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Sterile containers

  • Incubator

Methodology:

  • Inoculum Preparation: Prepare standardized suspensions of each test microorganism with a known concentration (e.g., 1 x 10⁸ CFU/mL).

  • Inoculation:

    • In separate sterile containers, add a known weight of the preserved hydrogel and the control hydrogel.

    • Inoculate each sample with a small volume of the microbial suspension to achieve a final concentration of 10⁵ to 10⁶ CFU/g in the hydrogel.

    • Mix thoroughly to ensure uniform distribution of the microorganisms.

  • Incubation: Incubate the inoculated samples at a suitable temperature (e.g., 20-25°C) for 28 days.

  • Sampling and Plating: At specified intervals (e.g., Day 0, 7, 14, 28), remove an aliquot from each sample, perform serial dilutions, and plate on appropriate agar media to determine the number of viable microorganisms (CFU/g).

  • Evaluation: Compare the microbial counts in the preserved hydrogel to the control. Effective preservation is indicated by a significant reduction in microbial count over time, meeting specified acceptance criteria (e.g., a 3-log reduction for bacteria and no increase for yeast/mold).

cluster_mech Antimicrobial Mechanism of Parabens Paraben Methylparaben Sodium Disruption Membrane Destabilization Paraben->Disruption Membrane Microbial Cell Membrane Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Inhibition of Growth & Cell Death Leakage->Death

Caption: Mechanism of microbial growth inhibition by parabens.[5]

Protocol 4: In Vitro Drug Release Study

This protocol assesses the release of a model drug from the hydrogel to determine if the preservative affects the release kinetics. Drug release from hydrogels is often controlled by diffusion.[1]

Materials:

  • Drug-loaded hydrogel (with and without preservative)

  • Model drug (e.g., Methylene Blue, Vitamin B12)

  • Franz diffusion cell apparatus or beakers for a simpler setup

  • Release medium (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of Drug-Loaded Hydrogel: Prepare the hydrogel as in Protocol 1, adding the model drug to the PVA solution along with the this compound before the freeze-thaw cycles.

  • Release Study Setup:

    • Mount a hydrogel sample of known weight and surface area in a Franz diffusion cell between the donor and receptor compartments.

    • Alternatively, place a hydrogel sample in a beaker containing a known volume of the release medium, with gentle stirring.

  • Sampling:

    • Fill the receptor compartment (or beaker) with pre-warmed (37°C) release medium.

    • At set time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantification:

    • Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the drug's λ_max.

    • Calculate the concentration of the released drug using a standard calibration curve.

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time.

    • Plot the cumulative percentage of drug release versus time for hydrogels with and without the preservative to evaluate any impact.

cluster_release Diffusion-Controlled Drug Release from Hydrogel Hydrogel Hydrogel Matrix (Drug & Preservative Dispersed) Medium External Release Medium (e.g., PBS) Hydrogel->Medium Diffusion (High to Low Concentration) Drug Drug Molecules

Caption: Schematic of drug release from the hydrogel via diffusion.[1]

References

Application Notes and Protocols for the Analysis of Methylparaben Sodium in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylparaben sodium, the sodium salt of methylparaben, is a widely utilized preservative in cosmetics, pharmaceuticals, and food products due to its broad-spectrum antimicrobial and antifungal properties.[1] Its prevalence necessitates robust and validated analytical methods to ensure product quality, safety, and compliance with regulatory limits. This document provides detailed application notes and protocols for the detection and quantification of this compound in various complex matrices, tailored for researchers, scientists, and professionals in drug development. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.

High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC), is the most prevalent and reliable technique for the determination of this compound.[2][3] Its high selectivity, sensitivity, and ability to be coupled with various detectors make it ideal for complex matrices. Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution.[4][5]

Quantitative Data Summary

The following table summarizes the performance of various HPLC/UPLC methods for methylparaben (MP) and this compound (MPS) analysis.

Matrix TypeColumnMobile PhaseDetectionLinearity RangeLODLOQRecovery (%)Citation
Pharmaceuticals (Syrup) C18 (4.6 x 250 mm, 5µm)Methanol:Water (65:35 v/v)UV at 254 nm0.045-0.075 mg/mL (MPS)0.001 mg/mL-98.71-101.64[2]
Pharmaceuticals (Oral/Injection) C18 (4.6 x 250 mm, 5µm)Acetate Buffer (pH 4):Methanol (18:82 v/v)UV at 254 nm----[1]
Pharmaceuticals (Topical) C18 (2.1 x 50 mm, 1.7µm)Triethylamine Buffer (pH 2.5):THF:Methanol (665:35:300 v/v/v)UV at 252 nm20.8-62.4 µg/mL (MPS)---[5]
Cosmetics Lichrospher 100 RP-18 (4.6 x 250 mm, 5µm)Methanol:THF:ACN:Water (10:5:25:60 v/v)UV at 280 nm----[6]
Cosmetics -Methanol:Water (60:40 v/v)UPLCTwo orders of magnitude0.02 ng/µL--[4]
Infant Formula --HPLC0.5-20 µg/mL0.2 µg/mL0.5 µg/mL88-108[7]
Environmental Water --UHPLC-MS/MS-0.04 ng/L0.82 ng/L-[8]
Environmental Water --LC-DAD-0.5-0.8 µg/L1.3-2.4 µg/L30.3-68.0[9]
Experimental Protocols: HPLC-UV

Protocol 1: Analysis of this compound in Pharmaceutical Syrup

This protocol is adapted from a validated RP-HPLC method for iron protein succinylate syrup.[2]

1. Instrumentation:

  • HPLC system with a UV/Vis detector.

  • C18 column (e.g., Shim-pack GIST, 4.6 mm × 250 mm, 5µm).[2]

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • This compound (MPS) reference standard.

  • Syringe filters (0.45 µm).

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (65:35 v/v).[2]

  • Flow Rate: 1.3 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.[2]

4. Standard Solution Preparation:

  • Prepare a stock solution of MPS in the mobile phase.

  • Create a series of working standard solutions by diluting the stock solution to cover the linear range (e.g., 0.045 mg/mL to 0.075 mg/mL).[2]

5. Sample Preparation:

  • Accurately weigh a portion of the syrup sample.

  • For liquid samples like syrups, a simple dilution is often sufficient. For instance, transfer 4 mL of syrup to a 100 mL volumetric flask and dilute to volume with HPLC-grade water.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

6. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared sample solution.

  • Quantify the amount of MPS in the sample by comparing its peak area to the calibration curve. The retention time should be less than 7 minutes.[2]

Protocol 2: Analysis of Methylparaben in Cosmetic Creams

This protocol is a generalized procedure based on common methods for cosmetic analysis.[4][6]

1. Instrumentation and Reagents:

  • As listed in Protocol 1, with the addition of an ultrasonic bath.

  • Ethanol or Methanol (solvent).

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:THF:Acetonitrile:Water (10:5:25:60, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 280 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Column: Lichrospher 100 RP-18 (250 x 4.6 mm, 5 µm).[6]

3. Sample Preparation:

  • Accurately weigh about 0.5 g of the cosmetic cream into a 50 mL volumetric flask.[6]

  • Add a solvent such as a mixture of ethanol and water.[6]

  • Shake vigorously for 5 minutes to create a homogeneous suspension.[6]

  • Sonicate the emulsion for 10-15 minutes to ensure complete extraction.[4][6]

  • To facilitate extraction, the suspension can be heated in a water bath at 60 °C for 5 minutes, followed by immediate cooling.[6]

  • Dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[6]

Workflow Diagrams (Graphviz)

HPLC_Analysis_Workflow General Workflow for HPLC-UV Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation HPLC HPLC System (Pump, Column, Detector) Std_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Quantify Quantification (Calibration Curve) Chromatogram->Quantify Result Final Report Quantify->Result Cosmetic_Sample_Prep Sample Preparation for Cosmetic Creams Start Weigh 0.5g of Cosmetic Sample Add_Solvent Add Solvent (e.g., Methanol) Start->Add_Solvent Vortex Vortex/Shake Vigorously (5 min) Add_Solvent->Vortex Sonicate Sonicate (10-15 min) Vortex->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter End Ready for HPLC Injection Filter->End LLE_UV_Vis_Workflow LLE and UV-Vis Analysis Workflow Start Weigh Sample Dissolve Dissolve in Aqueous/Solvent Mix Start->Dissolve Add_Extraction_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Dissolve->Add_Extraction_Solvent Vortex_Centrifuge Vortex & Centrifuge to Separate Phases Add_Extraction_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Measure_Absorbance Measure Absorbance at λmax Collect_Organic->Measure_Absorbance Quantify Quantify using Calibration Curve Measure_Absorbance->Quantify End Report Result Quantify->End Analytical_Technique_Selection Selection of Analytical Technique by Matrix cluster_matrices Complex Matrices cluster_techniques Analytical Techniques Pharma Pharmaceuticals (Syrups, Creams) HPLC HPLC / UPLC (High Specificity, Gold Standard) Pharma->HPLC Routine QA/QC Stability Testing UV_Vis UV-Vis Spectrophotometry (Cost-Effective, QC Screening) Pharma->UV_Vis Simple Formulations Cosmetics Cosmetics (Lotions, Gels) Cosmetics->HPLC Regulatory Compliance Trace Analysis Cosmetics->UV_Vis Screening Electrochemical Electrochemical Sensors (High Sensitivity, Rapid, On-site) Cosmetics->Electrochemical Rapid Screening Food Food & Beverage (Juice, Infant Formula) Food->HPLC Complex Matrix Requires High Selectivity Environmental Environmental (Water Samples) Environmental->HPLC Low Concentrations Often requires MS detector Environmental->Electrochemical Field Monitoring

References

Troubleshooting & Optimization

Issues with methylparaben sodium stability in acidic or alkaline pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methylparaben sodium in acidic and alkaline pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

A1: this compound is the sodium salt of methylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products. Its salt form offers the significant advantage of high solubility in cold water, which simplifies the formulation process, especially for aqueous-based products.[1] Like methylparaben, it possesses broad-spectrum antimicrobial activity, effectively inhibiting the growth of bacteria, yeasts, and molds to extend product shelf life.

Q2: What is the general stability of this compound over a range of pH values?

A2: this compound is generally considered stable over a wide pH range, typically from 3.0 to 11.0.[1] However, its long-term stability is compromised in alkaline aqueous solutions.[1]

Q3: What happens to this compound in an acidic solution?

A3: In acidic conditions (low pH), this compound, the salt of a weak acid, can revert to its less water-soluble free-ester form, methylparaben.[1] This conversion can lead to precipitation of methylparaben out of the solution if its concentration exceeds its solubility limit in the acidic medium.

Q4: What are the degradation products of this compound?

A4: The primary degradation product of this compound under both acidic and alkaline conditions is p-hydroxybenzoic acid. This occurs through the hydrolysis of the ester bond.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in an Acidic Formulation

Symptoms: Your aqueous formulation containing this compound appears cloudy or has visible precipitate after adjusting the pH to the acidic range.

Cause: This is likely due to the conversion of the highly soluble this compound to the less soluble methylparaben ester at a pH below its pKa.

Solutions:

  • pH Adjustment: Carefully control the final pH of your formulation. If possible, maintain the pH at a level where methylparaben remains sufficiently soluble.

  • Co-solvents: Incorporate co-solvents such as propylene glycol, glycerin, or ethanol into your formulation. These can increase the solubility of the methylparaben ester.

  • Order of Addition: Add the this compound to the aqueous phase and ensure it is fully dissolved before adding acidic components that might lower the pH.

  • Concentration Optimization: Use the minimum effective concentration of this compound to reduce the likelihood of precipitation.

Issue 2: Loss of Preservative Efficacy in an Alkaline Formulation

Symptoms: Over time, your alkaline formulation shows signs of microbial growth, indicating a loss of preservative efficacy.

Cause: Aqueous solutions of this compound are not stable long-term at alkaline pH.[1] The ester linkage undergoes hydrolysis, leading to the formation of p-hydroxybenzoic acid, which has weaker antimicrobial activity compared to the parent compound.

Solutions:

  • pH Optimization: If your formulation allows, adjust the pH to a neutral or slightly acidic range where methylparaben exhibits better stability.

  • Use of a Combination of Preservatives: Consider using this compound in combination with other preservatives that are more stable at alkaline pH.

  • Accelerated Stability Studies: Conduct accelerated stability studies at elevated temperatures to predict the long-term stability of this compound in your specific formulation and determine an appropriate shelf life.

  • Storage Conditions: Store the final product at controlled room temperature and protect it from high temperatures, as heat can accelerate the hydrolysis of parabens.

Quantitative Data on Methylparaben Degradation

The following table summarizes the degradation of methylparaben under different pH conditions.

pH ConditionTemperatureDegradation (%)Observation TimeReference
Acidic (5N HCl)Room Temperature~3.5%Not Specified[2]
Alkaline (5N NaOH)Room Temperature~13%Not Specified[2]

Experimental Protocols

Stability-Indicating HPLC Method for this compound and its Degradation Product

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of this compound and quantify its primary degradation product, p-hydroxybenzoic acid.

1. Materials and Reagents:

  • This compound reference standard

  • p-Hydroxybenzoic Acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.05 M monobasic potassium phosphate (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (50:50, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Preparation of Standard Solutions:

  • This compound Stock Solution (0.9 mg/mL): Accurately weigh and dissolve 90 mg of this compound reference standard in 100 mL of water.

  • p-Hydroxybenzoic Acid Stock Solution: Prepare a stock solution of p-hydroxybenzoic acid in methanol.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve desired concentrations for calibration curves.

5. Sample Preparation for Stability Study:

  • Prepare aqueous solutions of this compound at a known concentration.

  • Adjust the pH of the solutions to the desired acidic and alkaline levels using appropriate acids (e.g., HCl) and bases (e.g., NaOH).

  • Store the solutions under controlled temperature and humidity conditions.

  • At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to an appropriate concentration, and filter through a 0.45 µm syringe filter before injection into the HPLC system.

6. Data Analysis:

  • Identify and quantify the peaks of this compound and p-hydroxybenzoic acid by comparing their retention times with those of the reference standards.

  • Calculate the percentage of degradation of this compound and the formation of p-hydroxybenzoic acid over time.

Visualizations

DegradationPathway MethylparabenSodium This compound Methylparaben Methylparaben MethylparabenSodium->Methylparaben Acidic pH (Reversion to Ester) p_HydroxybenzoicAcid p-Hydroxybenzoic Acid Methylparaben->p_HydroxybenzoicAcid Hydrolysis (Acid or Base Catalyzed) Methanol Methanol Methylparaben->Methanol +

Caption: Degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis PrepSolution Prepare Methylparaben Sodium Solution AdjustpH Adjust pH (Acidic/Alkaline) PrepSolution->AdjustpH StoreSamples Store at Controlled Temperature AdjustpH->StoreSamples WithdrawAliquots Withdraw Aliquots at Time Points StoreSamples->WithdrawAliquots DiluteSample Dilute and Filter Sample WithdrawAliquots->DiluteSample HPLC Inject into HPLC DiluteSample->HPLC AnalyzeData Analyze Data and Calculate Degradation HPLC->AnalyzeData

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Overcoming Interference in Methylparaben Sodium Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of methylparaben sodium.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Problem: Peak Tailing or Asymmetry

  • Possible Cause 1: Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based stationary phase can interact with the polar methylparaben molecule, causing peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or formic acid) can suppress the ionization of silanol groups, reducing secondary interactions.[1]

      • Use an End-Capped Column: Employ a column that has been end-capped to minimize the number of accessible free silanol groups.

      • Add a Competitive Base: Incorporate a small amount of a basic modifier like triethylamine (TEA) into the mobile phase to compete for the active silanol sites.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution:

      • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.

      • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Mobile Phase Inconsistency: Changes in the mobile phase composition, pH, or temperature can cause shifts in retention time.

    • Solution:

      • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.

      • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

      • Check for Leaks: Leaks in the HPLC system can lead to fluctuations in flow rate and pressure, affecting retention times.

  • Possible Cause 2: Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis.

    • Solution: Equilibrate the column for a sufficient amount of time (typically 15-30 minutes or until a stable baseline is achieved) before injecting the sample.

Problem: Co-eluting Interference Peaks

  • Possible Cause: Matrix Effects: Components of the sample matrix (e.g., excipients in a pharmaceutical formulation, lipids in a cream) may have similar retention times to this compound.[2][3]

    • Solution:

      • Optimize Sample Preparation: Employ a suitable sample preparation technique to remove interfering substances. Common methods include:

        • Dilution: For simple matrices.

        • Protein Precipitation (PPT): Using agents like trichloroacetic acid (TCA) for samples like infant formula.[2]

        • Liquid-Liquid Extraction (LLE): To partition methylparaben into a solvent where interferences are less soluble.

        • Solid-Phase Extraction (SPE): Provides a more thorough cleanup and can significantly reduce matrix effects.[3]

      • Adjust Chromatographic Conditions:

        • Change Mobile Phase Composition: Altering the organic-to-aqueous ratio or using a different organic solvent (e.g., methanol instead of acetonitrile) can change the selectivity of the separation.

        • Use a Different Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) may provide better resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Active Sites in the Injection Port or Column: Active sites can cause adsorption of the analyte.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.

  • Possible Cause 2: Improper Injection Technique: Slow or inconsistent injection can lead to broad or split peaks.

    • Solution: Use an autosampler for reproducible injections. If injecting manually, use a smooth and rapid technique.

Problem: Ghost Peaks

  • Possible Cause: Contamination: Carryover from previous injections or contamination of the syringe, inlet, or column.[4]

    • Solution:

      • Solvent Blanks: Run solvent blanks between sample injections to check for carryover.

      • Clean the Injection Port: Regularly clean or replace the inlet liner and septum.

      • Bake Out the Column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.

UV-Visible Spectrophotometry

Problem: Inaccurate or Non-reproducible Readings

  • Possible Cause 1: Interfering Substances with Overlapping Absorption Spectra: Other components in the sample may absorb at the same wavelength as this compound.

    • Solution:

      • Sample Cleanup: Use a sample preparation method like LLE or SPE to remove interfering compounds.

      • Derivative Spectrophotometry: In some cases, derivative spectrophotometry can be used to resolve overlapping spectra.

  • Possible Cause 2: Turbidity or Particulates in the Sample: Suspended particles can scatter light and lead to erroneous absorbance readings.

    • Solution: Filter or centrifuge the sample to remove any particulate matter before measurement.

  • Possible Cause 3: pH Effects: The UV absorption spectrum of methylparaben can be pH-dependent.

    • Solution: Buffer the sample solution to a constant pH to ensure consistent and reproducible measurements.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of interference in this compound quantification?

A1: The most common source of interference is the sample matrix.[2] Complex matrices such as creams, lotions, syrups, and biological fluids contain numerous excipients and endogenous compounds that can co-elute with methylparaben in chromatography or have overlapping absorbance spectra in spectrophotometry.[3]

Q2: How can I minimize matrix effects in my HPLC analysis?

A2: Minimizing matrix effects typically involves a combination of effective sample preparation and optimized chromatographic conditions. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix interference.[3] Additionally, optimizing the mobile phase composition and using a high-resolution column can help separate methylparaben from interfering peaks.

Q3: Is derivatization necessary for the GC-MS analysis of methylparaben?

A3: While some methods employ derivatization, it is not always necessary. Methylparaben is amenable to direct GC-MS analysis. However, derivatization can sometimes improve peak shape and sensitivity.

Q4: What are the typical validation parameters I should assess for my this compound quantification method?

A4: According to ICH guidelines, the following validation parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Q5: Can I use a spectrophotometric method for regulatory submissions?

A5: While spectrophotometric methods can be simple and rapid, they are often less specific than chromatographic methods. For regulatory submissions, a stability-indicating chromatographic method (like HPLC or UPLC) is generally preferred as it can separate the active ingredient from degradation products and other impurities.[1]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Methylparaben Analysis in Infant Formula

Sample Preparation MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Methanol/Trichloroacetic Acid (TCA) Precipitation88 - 1080.29 - 2.18[2]

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2Reference
Column AQ-C18 (250 mm x 4.4 mm, 5 µm)Ethylene Bridged Hybrid C18 (50 mm x 2.1 mm, 1.7 µm)[2]
Mobile Phase Glacial acetic acid in water (50:850 v/v) and methanol (50:50 v/v)Triethylamine buffer (pH 2.5):Tetrahydrofuran:Methanol (665:35:300, v/v/v)[1]
Flow Rate 1.0 mL/min0.40 mL/min[1][2]
Detection Wavelength 256 nm252 nm[1][2]
Run Time 10 min10 min[1][2]

Experimental Protocols

Protocol 1: Sample Preparation of Infant Formula for HPLC Analysis

This protocol is adapted from a validated method for the extraction of methylparaben from infant formula.[2]

  • Homogenization: Weigh 2.5 g of the infant formula sample into a centrifuge tube.

  • Extraction: Add 11 mL of water, 4 mL of 1% (w/v) trichloroacetic acid (TCA) solution, and 10 mL of methanol.

  • Sonication: Sonicate the mixture for a specified period to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at 6000 rpm for 20 minutes at -4°C. This will precipitate proteins and separate the lipid layer.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Analysis: The filtered supernatant is now ready for injection into the HPLC system.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general procedure for the HPLC analysis of this compound.

  • System Preparation:

    • Prepare the mobile phase as specified (e.g., a mixture of a buffered aqueous solution and an organic solvent like methanol or acetonitrile).

    • Degas the mobile phase using an inline degasser or by sonication.

    • Equilibrate the HPLC system, including the column, with the mobile phase until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations covering the expected range of the samples.

  • Sample Analysis:

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

  • Data Processing:

    • Integrate the peak area of methylparaben in the chromatograms.

    • Use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (e.g., Cream, Syrup) Homogenization Homogenization/Dilution Sample->Homogenization Extraction Extraction (LLE, SPE, etc.) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Final_Extract Final Extract for Analysis Filtration->Final_Extract HPLC_GC HPLC or GC-MS System Final_Extract->HPLC_GC Injection Data_Acquisition Data Acquisition HPLC_GC->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Decision_Tree start Assay Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No overload Dilute Sample peak_shape->overload Yes column_issue Check Column (Flush/Replace) peak_shape->column_issue Yes mobile_phase_ph Adjust Mobile Phase pH peak_shape->mobile_phase_ph Yes interference Interference Peaks? retention_time->interference No mobile_phase_prep Prepare Fresh Mobile Phase retention_time->mobile_phase_prep Yes temp_control Check Column Temperature retention_time->temp_control Yes leaks Check for System Leaks retention_time->leaks Yes sample_prep Optimize Sample Prep (SPE/LLE) interference->sample_prep Yes chrom_conditions Adjust Chromatographic Conditions interference->chrom_conditions Yes end Problem Resolved interference->end No overload->end column_issue->end mobile_phase_ph->end mobile_phase_prep->end temp_control->end leaks->end sample_prep->end chrom_conditions->end

Caption: Troubleshooting decision tree for HPLC analysis.

References

Optimizing the concentration of methylparaben sodium for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of methylparaben sodium for various applications. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a preservative?

This compound is the sodium salt of methylparaben, a member of the paraben family.[1][2] Its primary function is to act as a broad-spectrum antimicrobial agent, effective against a wide range of bacteria, yeasts, and molds.[3][4] This preservative action is crucial for extending the shelf-life and maintaining the safety and integrity of products in the cosmetic, pharmaceutical, and food industries.[4][5][6] The mechanism of action is believed to involve interference with microbial cellular membrane transfer processes and the inhibition of DNA, RNA, and essential enzyme synthesis in microorganisms.[7] The sodium salt form enhances its solubility in water, particularly in cold water, which simplifies the formulation process.[1][3]

Q2: What are the typical concentrations of this compound used in different formulations?

The concentration of this compound can vary depending on the application, the product matrix, and regulatory guidelines. Generally, the lowest effective concentration is used.

ApplicationTypical Concentration Range (% w/w)Regulatory Notes
Cosmetics & Personal Care 0.01% - 0.4% (as acid equivalent)The total concentration of parabens in a mixture should not exceed 0.8%.[5][8][9] In the EU, the maximum concentration is 0.4% for single esters.[8][9]
Pharmaceuticals ~ 0.15% (in oral solutions)Used in various oral and topical preparations.[10] Included in the FDA's Generally Regarded as Safe (GRAS) list.[10]
Food Products 0.01% - 0.3%Used as a food additive (E219) in specific applications like fruit-based fillings and confectionery.[5]

Q3: What factors can influence the efficacy of this compound?

Several factors can impact the antimicrobial effectiveness of this compound:

  • pH: The preservative efficacy of parabens is greater at a lower pH, typically within a range of 4 to 8.[5][11] However, the sodium salt's solubility is higher at an alkaline pH.[11] Above pH 8, the preservative function may start to decrease, and at pH levels above 10, alkaline hydrolysis can occur, reducing long-term stability.[5][12]

  • Formulation Matrix: The presence of other ingredients, such as proteins, fats, or certain polymers, can potentially interact with this compound and reduce its availability and effectiveness.

  • Microbial Load: A higher initial contamination level may require a higher concentration of the preservative to be effective.

  • Synergy with other preservatives: this compound is often used in combination with other preservatives, like propylparaben or phenoxyethanol, to achieve a broader spectrum of antimicrobial activity through synergistic effects.[1][13][14][15]

Troubleshooting Guide

Problem 1: My formulation has become cloudy and a precipitate has formed after adding this compound.

  • Probable Cause: This is most likely due to the precipitation of the less soluble methylparaben form. This compound is highly soluble in alkaline solutions, but if the pH of your formulation drops (becomes more acidic), the sodium salt can convert back to methylparaben, which has lower water solubility and will precipitate out.[11] The pKa of the parent compound, methylparaben, is around 8.4. At pH values below this, the equilibrium shifts towards the less soluble form.

  • Troubleshooting Workflow:

    G Troubleshooting Precipitation of this compound start Precipitate Observed check_ph Measure Formulation pH start->check_ph ph_low Is pH < 8.0? check_ph->ph_low adjust_ph Adjust pH upwards with a suitable base (e.g., NaOH, TEA) Target pH > 8.0 ph_low->adjust_ph Yes ph_ok Is pH ≥ 8.0? ph_low->ph_ok No recheck_solubility Re-check for precipitation adjust_ph->recheck_solubility end_soluble Precipitate Dissolves (Problem Solved) recheck_solubility->end_soluble end_insoluble Precipitate Persists (Re-evaluate formulation) recheck_solubility->end_insoluble add_cosolvent Incorporate a co-solvent (e.g., Propylene Glycol, Glycerin, Ethanol) Add before this compound ph_ok->add_cosolvent Yes gentle_heat Apply gentle heat (up to 80°C) with stirring ph_ok->gentle_heat No, consider other factors add_cosolvent->recheck_solubility gentle_heat->recheck_solubility

    Troubleshooting workflow for this compound precipitation.
  • Experimental Steps:

    • Measure pH: Calibrate a pH meter and measure the current pH of your formulation.

    • Adjust pH: If the pH is below 8.0, slowly add a suitable alkalizing agent (e.g., a dilute solution of sodium hydroxide or triethanolamine) while stirring, until the pH is in the desired range (e.g., 8.0-8.5). Observe if the precipitate redissolves.

    • Incorporate Co-solvents: If pH adjustment is not sufficient or not desired, reformulate by adding a co-solvent like propylene glycol, glycerin, or ethanol.[11] These should be added to the aqueous phase before the addition of this compound to improve solubility.

    • Use Gentle Heat: Mild heating (up to 80°C) can help dissolve the precipitate.[11] However, ensure all components of your formulation are heat-stable. The formulation should be cooled to room temperature to check if precipitation reoccurs.

Problem 2: My product is showing microbial growth despite the inclusion of this compound.

  • Probable Cause: The concentration of this compound may be too low for the specific formulation, or its efficacy is being inhibited by other ingredients. It's also possible the contamination involves microorganisms that are less susceptible to methylparaben.

  • Troubleshooting Steps:

    • Verify Concentration: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm that the concentration of this compound in the final product is as intended.[12][16]

    • Evaluate for Antagonists: Review your formulation for ingredients that may inactivate parabens. High concentrations of non-ionic surfactants or certain proteins can sometimes reduce preservative efficacy.

    • Conduct Efficacy Testing: Perform a preservative efficacy test (PET) or challenge test. This involves inoculating your product with a known quantity of relevant microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. niger) and monitoring the microbial count over time to see if the preservative system is effective.

    • Increase Concentration or Use Combinations: If the current concentration is proven ineffective, consider a modest increase within regulatory limits. Alternatively, combine this compound with another preservative, such as propylparaben or phenoxyethanol, to create a synergistic effect and broaden the antimicrobial spectrum.[13][14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method to determine the lowest concentration of this compound required to inhibit the growth of a specific microorganism in your product base.

G Experimental Workflow for MIC Determination prep_base Prepare Formulation Base (without preservative) serial_dilution Create Serial Dilutions of Preservative in Base (e.g., 0.05%, 0.1%, 0.15%, 0.2%) prep_base->serial_dilution controls Prepare Controls: - Positive (Base + Microbe, no preservative) - Negative (Base only) prep_base->controls prep_stock Prepare this compound Stock Solution prep_stock->serial_dilution inoculate Inoculate each dilution and Positive Control with standardized microbial culture serial_dilution->inoculate controls->inoculate incubate Incubate all samples under appropriate conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi) inoculate->incubate observe Observe for Microbial Growth (e.g., turbidity, plate counts) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Prepare Materials:

    • Your product base (formulation without any preservative).

    • A high-concentration stock solution of this compound in a suitable solvent (e.g., sterile purified water).

    • Standardized cultures of relevant test microorganisms (S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger).

    • Sterile test tubes or microtiter plates.

    • Growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Create Serial Dilutions:

    • Dispense a fixed volume of the preservative-free base into a series of sterile tubes.

    • Add calculated amounts of the this compound stock solution to the tubes to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.15%, 0.2%, 0.25%, 0.3%, 0.4%).

  • Prepare Controls:

    • Positive Control: A tube containing only the base, to be inoculated with microorganisms. This should show microbial growth.

    • Negative Control: A tube containing only the base, not inoculated. This should show no growth.

  • Inoculation:

    • Inoculate each of the serially diluted tubes and the positive control tube with a small, standardized volume of the microbial suspension (to achieve a final concentration of approximately 1x10⁵ to 1x10⁶ CFU/mL).

  • Incubation:

    • Incubate the tubes at the optimal growth temperature for the test microorganisms (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 48 hours for bacteria, 3-5 days for fungi).

  • Observation and Interpretation:

    • After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed. This should be confirmed by plating a sample from the clear tubes onto agar to ensure the absence of viable microorganisms.

Mechanism of Action Diagram

The preservative action of this compound targets fundamental microbial processes.

G Simplified Mechanism of Action methylparaben Methylparaben membrane Microbial Cell Membrane methylparaben->membrane Interacts with synthesis Inhibition of DNA, RNA, and Enzyme Synthesis methylparaben->synthesis transport Disruption of Membrane Transport membrane->transport death Inhibition of Growth & Cell Death transport->death synthesis->death

Proposed mechanism of methylparaben's antimicrobial action.

References

Troubleshooting poor solubility of methylparaben sodium in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of methylparaben sodium in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure affect its solubility?

A1: this compound is the sodium salt of methylparaben.[1] This structural difference is the primary determinant of its solubility characteristics. The presence of the sodium salt makes it highly soluble in water, in contrast to methylparaben, which has limited water solubility.[1][2] However, in organic solvents, this polarity can lead to solubility challenges.

Q2: In which solvents is this compound generally soluble and insoluble?

A2: this compound is freely soluble in water.[3][4] It is described as sparingly soluble in ethanol and practically insoluble in solvents like methylene chloride and fixed oils.[1][3][4]

Q3: What is the most critical factor influencing the solubility of this compound in any solvent system?

A3: The pH of the solution is the most critical factor. This compound is the salt of a weak acid. In acidic conditions (low pH), it will revert to its less soluble free-acid form, methylparaben, which can lead to precipitation. It is most stable and soluble in neutral to alkaline conditions.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, increasing the temperature will increase the solubility of this compound in most solvents. The recommended maximum handling temperature is 80°C. Heating can be a useful technique to aid dissolution, but the stability of other components in your formulation at elevated temperatures should be considered.

Troubleshooting Guides for Poor Solubility in Organic Solvents

Issue: My this compound is not dissolving in an organic solvent.

Cause 1: Inappropriate Solvent Polarity

This compound is a polar compound due to the sodium salt, making it less soluble in non-polar organic solvents.

  • Solution 1: Solvent Selection. If your experimental design allows, consider using a more polar organic solvent. Alcohols like ethanol or polyols like propylene glycol are better choices than non-polar solvents like hexane or toluene.

  • Solution 2: Use of Co-solvents. The addition of a polar co-solvent can significantly improve solubility. For instance, adding a small amount of water or propylene glycol to an ethanolic solution can enhance the dissolution of this compound. Co-solvents can increase the solubility of parabens.[5]

Cause 2: Acidic pH of the Solvent or Formulation

If the organic solvent or other components in your formulation are acidic, the this compound will convert to the less soluble methylparaben form, causing it to precipitate.

  • Solution 1: pH Adjustment. If appropriate for your application, adjust the pH of the solution to be neutral or slightly alkaline. This will maintain the methylparaben in its more soluble sodium salt form. A stable pH range for this compound is generally considered to be between 3.0 and 11.0.

  • Solution 2: Buffering. The use of a suitable buffer system can help maintain the desired pH and prevent precipitation.

Cause 3: Insufficient Temperature

The dissolution of this compound can be slow at room temperature.

  • Solution: Gentle Heating. Warm the solvent while stirring to aid in the dissolution process. Be mindful of the recommended maximum handling temperature of 80°C to avoid degradation.

Issue: My this compound precipitates out of the organic solvent after initial dissolution.

Cause 1: Temperature Fluctuation

If the solution was heated to dissolve the this compound and then cooled, it may precipitate out if the concentration exceeds its solubility at the lower temperature.

  • Solution 1: Maintain Elevated Temperature. If your experimental setup allows, maintain the solution at a slightly elevated temperature.

  • Solution 2: Determine Saturation Point. You may have created a supersaturated solution. To avoid this, determine the solubility of this compound in your solvent system at the intended storage or use temperature.

Cause 2: Change in pH Over Time

Interactions between components in your formulation could cause a shift in pH over time, leading to the precipitation of the less soluble methylparaben.

  • Solution: Re-evaluate Formulation Components. Investigate potential interactions between your active pharmaceutical ingredient (API), excipients, and the this compound that could lead to a pH change. The use of a robust buffering system can mitigate this.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterFreely Soluble[3][4]
Ethanol (96%)Sparingly Soluble[1][3][4]
Methylene ChloridePractically Insoluble[1][4]
Fixed OilsPractically Insoluble[3]

Table 2: Quantitative Solubility of Methylparaben (Non-sodium form) in Various Organic Solvents at 25°C

Note: This data is for the less soluble methylparaben form and can be a useful reference when troubleshooting precipitation issues under acidic conditions.

SolventSolubility ( g/100g )Reference
Methanol59[6][7]
Ethanol52[6][7]
Acetone64[6][7]
Propylene Glycol22[6][7]
Glycerol3.3
Peanut Oil0.5[6][7]
Benzene0.7[6][7]
Ether23[6][7]
Carbon Tetrachloride0.1[6][7]

Experimental Protocols

Protocol 1: Basic Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed until the undissolved solid has settled.

    • Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm) may be necessary.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the amount of this compound dissolved in the original volume of the solvent. Express the solubility in appropriate units (e.g., g/L, mg/mL).

Mandatory Visualization

Methylparaben_Sodium_Solubility_Pathway cluster_0 Chemical Forms cluster_1 Influencing Factors Methylparaben_Sodium This compound (High Solubility) Methylparaben Methylparaben (Low Solubility) Methylparaben_Sodium->Methylparaben Reversion Methylparaben->Methylparaben_Sodium Conversion pH_Acidic Acidic pH pH_Acidic->Methylparaben Favors pH_Alkaline Alkaline pH pH_Alkaline->Methylparaben_Sodium Favors Troubleshooting_Workflow Start Poor Solubility Observed Check_Solvent 1. Is the solvent sufficiently polar? Start->Check_Solvent Use_Polar_Solvent Switch to a more polar solvent Check_Solvent->Use_Polar_Solvent No Use_Cosolvent Add a polar co-solvent (e.g., water, propylene glycol) Check_Solvent->Use_Cosolvent Partially Check_pH 2. Is the solution pH neutral or alkaline? Check_Solvent->Check_pH Yes Use_Polar_Solvent->Check_pH Use_Cosolvent->Check_pH Adjust_pH Adjust pH to neutral/alkaline Check_pH->Adjust_pH No Check_Temp 3. Have you tried gentle heating? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Apply_Heat Gently heat the solution (up to 80°C) Check_Temp->Apply_Heat No Success Solubility Achieved Check_Temp->Success Yes Apply_Heat->Success

References

Technical Support Center: Degradation of Sodium Methylparaben Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sodium methylparaben degradation under heat and light stress conditions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of sodium methylparaben under heat and light stress?

The primary degradation product of sodium methylparaben under both thermal and photolytic stress is p-hydroxybenzoic acid (PHBA) [1]. The degradation pathway generally involves the hydrolysis of the ester bond of the methylparaben molecule.

Q2: What are the typical appearances of sodium methylparaben degradation?

Degradation of sodium methylparaben can manifest as a change in the physical appearance of the substance, such as discoloration (yellowing or browning), and a decrease in the assay of the active substance with a corresponding increase in the peak area of degradation products in chromatographic analysis.

Q3: Which analytical technique is most suitable for monitoring the degradation of sodium methylparaben?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly used and recommended method for the quantitative analysis of sodium methylparaben and its degradation products.[2][3][4][5] A stability-indicating HPLC method should be developed and validated to ensure that the analytical peaks of the parent compound and its degradants are well-separated.[2][6][7][8][9]

Q4: Are there any official guidelines for conducting photostability testing?

Yes, the International Council for Harmonisation (ICH) guideline Q1B provides a standardized protocol for photostability testing of new drug substances and products.[9][10][11][12][13] This guideline outlines the recommended light sources, exposure levels, and procedures for both forced degradation and confirmatory studies.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation results in thermal stress studies.
Possible Cause Troubleshooting Step
Uneven heat distribution in the oven. Ensure the use of a calibrated oven with uniform heat distribution. Place samples in a consistent location within the chamber for all experiments.
Inconsistent sample preparation. Follow a standardized protocol for sample preparation, ensuring consistent concentration, solvent, and container type for each sample.
Hygroscopicity of sodium methylparaben. Sodium methylparaben is hygroscopic. Control the humidity during the study or use sealed containers to prevent moisture absorption, which can influence degradation rates.
Inadequate control of heating and cooling rates. Standardize the rate at which samples are heated to the target temperature and cooled down post-exposure to ensure consistent thermal stress.
Issue 2: Failure to achieve significant degradation during photostability studies.
Possible Cause Troubleshooting Step
Insufficient light exposure. Verify the light intensity and duration of exposure according to ICH Q1B guidelines. The recommended exposure is not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV light.[10][13]
Inappropriate light source. Use a light source that emits a spectral distribution similar to the D65/ID65 emission standard, such as an artificial daylight fluorescent lamp or a Xenon lamp.[12]
Light-protective nature of the sample container. Use chemically inert and transparent containers to ensure maximum light exposure to the sample.
Sample is in a solid state. Degradation is often slower in the solid state. Consider performing studies on a solution of sodium methylparaben to accelerate degradation for investigational purposes.
Issue 3: Poor separation between sodium methylparaben and its degradation products in HPLC analysis.
Possible Cause Troubleshooting Step
Suboptimal mobile phase composition. Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to achieve better separation.
Inappropriate column selection. Use a C18 column, which is commonly effective for separating parabens and their degradation products.[4][5] Experiment with different column lengths, particle sizes, and manufacturers if separation is still not optimal.
Incorrect pH of the mobile phase. Adjust the pH of the aqueous buffer to optimize the ionization and retention of both sodium methylparaben and p-hydroxybenzoic acid.
Flow rate is too high. Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can improve resolution.

Quantitative Data Summary

The following tables summarize quantitative data from forced degradation studies involving sodium methylparaben. It is important to note that much of the available data is from studies where sodium methylparaben was in a formulation with other active ingredients.

Table 1: Thermal Degradation of a Formulation Containing Sodium Methylparaben [6]

Stress ConditionDurationAssay of Ketorolac Tromethamine (%)Assay of Sodium Methylparaben (%)Assay of Sodium Propylparaben (%)
105°C6 hours92.498.598.2

Table 2: Photolytic Degradation of a Formulation Containing Sodium Methylparaben [6]

Stress ConditionDurationAssay of Ketorolac Tromethamine (%)Assay of Sodium Methylparaben (%)Assay of Sodium Propylparaben (%)
1.2 million lux hours-93.198.998.5

Experimental Protocols

Protocol 1: Thermal Stress Testing of Sodium Methylparaben

This protocol is a general guideline for conducting thermal stress studies.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of sodium methylparaben powder.

    • For solid-state studies, place the powder in a chemically inert, transparent container.

    • For solution-state studies, dissolve the powder in a suitable solvent (e.g., water, methanol-water mixture) to a known concentration.

  • Stress Conditions:

    • Place the samples in a calibrated stability chamber or oven set to the desired temperature (e.g., 60°C, 80°C, 105°C).

    • For solid-state studies, also consider testing at elevated humidity (e.g., 75% RH).

    • Expose the samples for a predetermined duration (e.g., 6 hours, 24 hours, 7 days).

  • Sample Analysis:

    • At the end of the exposure period, remove the samples and allow them to cool to room temperature.

    • Prepare the samples for HPLC analysis by dissolving or diluting them to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining sodium methylparaben and the formation of degradation products.

Protocol 2: Photostability Testing of Sodium Methylparaben (Based on ICH Q1B Guidelines)
  • Sample Preparation:

    • Prepare samples of sodium methylparaben in both solid and solution states in chemically inert, transparent containers.

    • Prepare a control sample for each condition, which should be wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples and controls in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10][13]

  • Sample Analysis:

    • After exposure, analyze both the exposed samples and the dark controls.

    • Observe any changes in physical properties (e.g., appearance, color).

    • Quantify the amount of sodium methylparaben and its degradation products using a validated stability-indicating HPLC method.

    • Compare the results of the exposed samples to the dark controls to differentiate between photolytic and thermal degradation.

Visualizations

Degradation_Pathway Sodium_Methylparaben Sodium Methylparaben p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Sodium_Methylparaben->p_Hydroxybenzoic_Acid Hydrolysis Methanol Methanol Sodium_Methylparaben->Methanol Hydrolysis

Caption: Degradation pathway of sodium methylparaben.

Experimental_Workflow cluster_stress Stress Application cluster_analysis Analysis Heat Thermal Stress (e.g., 80°C) Degraded_Sample Degraded Sample Heat->Degraded_Sample Light Photolytic Stress (ICH Q1B) Light->Degraded_Sample HPLC HPLC Analysis Data Data Interpretation HPLC->Data Sample Sodium Methylparaben Sample Sample->Heat Sample->Light Degraded_Sample->HPLC

Caption: General experimental workflow for stress testing.

References

Strategies to minimize the loss of methylparaben sodium during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the loss of methylparaben sodium during sample preparation. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound loss during sample preparation?

The primary causes of this compound loss are chemical degradation (hydrolysis) and physical loss (adsorption).

  • Hydrolysis: Methylparaben, an ester, is susceptible to hydrolysis, particularly under alkaline (high pH) conditions, which breaks it down into p-hydroxybenzoic acid and methanol.[1][2] Since this compound is the salt of a weak acid, its aqueous solutions can be slightly alkaline (pH 9.5–10.5), creating conditions favorable for hydrolysis.[3][4]

  • Adsorption: Due to its hydrophobic nature, methylparaben can adsorb onto the surfaces of laboratory equipment, including plastic containers, flexible tubing (e.g., Tygon, silicone), and filter membranes.[5][6][7] This is a significant source of loss, especially when working with low concentration samples.[7][8] Propylparaben is more extensively adsorbed than methylparaben.[7]

Q2: How does pH critically impact the stability and recovery of this compound?

pH is the most critical factor in both the stability and the extraction efficiency of methylparaben.

  • Stability: While this compound is stable over a wide pH range (3.0-11.0) for short periods, aqueous solutions are not stable long-term at alkaline pH due to accelerated hydrolysis. To prevent degradation in aqueous samples, the pH should be adjusted to a slightly acidic or neutral range (ideally pH 4-6).[9]

  • Extraction: For extraction into an organic solvent (e.g., during Liquid-Liquid or Solid-Phase Extraction), the pH of the aqueous sample must be acidified. Acidification converts the highly water-soluble sodium salt (phenolate form) back into its protonated ester form (methylparaben). This form is significantly less soluble in water and partitions much more effectively into organic solvents like ethyl acetate.[10][11] Extraction at alkaline pH will result in extremely poor recovery.

Q3: What is the effect of temperature on methylparaben stability during sample preparation?

Elevated temperatures can accelerate the rate of hydrolysis, especially in neutral to alkaline solutions.[1] The recommended maximum handling temperature for this compound is 80°C. During solvent evaporation steps, it is crucial to use gentle heating (e.g., ≤ 40-60°C) combined with a nitrogen stream or vacuum to avoid thermal degradation.[12]

Q4: How can I prevent methylparaben from adsorbing to labware and filter membranes?

Minimizing surface adsorption is key to achieving high recovery.

  • Select Appropriate Materials: Whenever possible, use glass or inert plastics like Teflon.[6] Certain flexible tubings, such as Tygon and silicone, show significant paraben sorption and should be avoided if possible.[6]

  • Use Polypropylene: If plastics are necessary, polypropylene is often a better choice than polyethylene terephthalate (PET), which has been shown to cause paraben loss.[8]

  • Presaturate Filters: Before filtering your sample, flush the filter membrane with a portion of the sample solution or a standard solution of similar concentration.[7] This helps to saturate the active adsorption sites on the membrane, reducing the loss of the actual sample. However, presaturation may not eliminate adsorption completely.[7]

  • Use Hydrophilic Filters: Hydrophilic filter membranes (e.g., nylon) generally exhibit less paraben adsorption than hydrophobic membranes.[7]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound.

Problem: Low or Inconsistent Recovery

Low recovery is the most frequent issue. The following decision tree can help diagnose the underlying cause.

G start Start: Low/Inconsistent Recovery Observed check_ph 1. Was the aqueous sample acidified (pH 4-6) before extraction? start->check_ph ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_adsorption 2. Did you use appropriate labware (glass, polypropylene) and handle filtration correctly? ph_yes->check_adsorption cause_ph Likely Cause: Poor Partitioning This compound salt is water-soluble and will not extract into organic solvent. Acidification is required to convert it to the extractable methylparaben form. ph_no->cause_ph ads_yes Yes check_adsorption->ads_yes ads_no No check_adsorption->ads_no check_hydrolysis 3. Was the sample stored at alkaline pH or exposed to high temperatures (>80°C)? ads_yes->check_hydrolysis cause_adsorption Likely Cause: Adsorption Loss Parabens adsorb to many plastics (PET, Tygon, silicone) and filter membranes. Use inert materials and presaturate filters. ads_no->cause_adsorption hyd_yes Yes check_hydrolysis->hyd_yes hyd_no No check_hydrolysis->hyd_no cause_hydrolysis Likely Cause: Chemical Degradation Methylparaben hydrolyzes at high pH and/or high temperature. Buffer samples to a slightly acidic pH and avoid excessive heat. hyd_yes->cause_hydrolysis end_node Review analytical method (e.g., chromatography conditions, reagent purity) for other potential issues. hyd_no->end_node

Caption: Troubleshooting decision tree for low methylparaben recovery.

Problem: Peak Tailing or Broadening in HPLC Analysis

If you observe poor chromatographic peak shape, consider the following:

  • Sample Diluent Mismatch: Ensure the final sample solvent is compatible with the mobile phase. High concentrations of strong organic solvents (like methanol or acetone used for initial dissolution) in the final injection volume can cause peak distortion.[13] The diluent should ideally be the same as, or weaker than, the mobile phase.[13]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute the sample and re-inject.

  • Secondary Interactions: Residual silanols on the HPLC column can interact with the phenol group of methylparaben. Ensure you are using a high-quality, end-capped C18 column and that the mobile phase pH is appropriate (typically acidic, e.g., pH 3-5) to suppress this interaction.[14]

Key Physicochemical Data

The properties of methylparaben and its sodium salt are crucial for designing effective sample preparation procedures.

PropertyValueSignificance for Sample Preparation
Form This compoundWhite, crystalline powder, highly soluble in water.[4]
MethylparabenFormed upon acidification; sparingly soluble in water.[15]
pKa ~8.2Below this pH, the molecule is in its less water-soluble, protonated form, which is ideal for organic extraction.[9]
Aqueous Solution pH 9.5 - 10.5 (for Sodium Salt)The inherent alkalinity promotes hydrolysis; pH adjustment is necessary for sample stability.[3][4]
Solubility (Methylparaben) Water: Sparingly SolubleAcidification is required to precipitate or extract the analyte from aqueous solution.
Methanol, Ethanol: Freely Soluble[16]Good solvents for preparing stock solutions and for sample extraction from complex matrices.[12][13]
Ethyl Acetate: SolubleA common, effective solvent for liquid-liquid extraction.[10][17]
Max Handling Temp. 80°CHigher temperatures risk accelerating degradation.

Experimental Protocols & Workflows

Following a validated workflow is essential for minimizing analyte loss.

Optimized Sample Preparation Workflow

The following diagram illustrates an ideal workflow for preparing an aqueous sample containing this compound for HPLC analysis.

G cluster_0 Sample Handling & Stabilization cluster_1 Extraction (Choose One) cluster_2 Post-Extraction Processing sample Aqueous Sample (containing this compound) ph_adjust CRITICAL STEP: Adjust pH to 4-6 with acid (e.g., H₂SO₄, HCl) sample->ph_adjust lle Liquid-Liquid Extraction (LLE) - Add immiscible organic solvent  (e.g., Ethyl Acetate) - Shake vigorously - Separate organic layer ph_adjust->lle Option 1 spe Solid-Phase Extraction (SPE) - Condition C18 cartridge - Load pH-adjusted sample - Wash with water - Elute with Methanol/Acetonitrile ph_adjust->spe Option 2 evap Evaporate Solvent (Gentle heat ≤ 40°C under Nitrogen stream) lle->evap spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute filter Filter (Optional) Use 0.45 µm hydrophilic filter (e.g., Nylon). Presaturate first. reconstitute->filter final_analysis Inject for HPLC Analysis filter->final_analysis

Caption: Optimized workflow for methylparaben sample preparation.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted for extracting methylparaben from a relatively clean aqueous matrix.

  • Sample Preparation: Take a known volume or weight of the sample and place it in a suitable vessel (e.g., a 50 mL volumetric flask).[12]

  • Acidification (Critical Step): Add a small amount of acid (e.g., 1 mL of 2 mol/L sulfuric acid) to adjust the sample pH to between 4 and 6.[12] This converts the this compound to methylparaben.

  • Initial Dissolution (for semi-solids): If the matrix is a cream or lotion, add an appropriate solvent like an ethanol/water mixture and shake vigorously or sonicate until a homogenous suspension is obtained.[12][13]

  • Extraction: Transfer the acidified sample to a separatory funnel. Add an appropriate volume of an immiscible organic solvent such as ethyl acetate (e.g., 20 mL).[10][17]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Drying: Collect the upper organic layer and pass it through a small amount of anhydrous sodium or magnesium sulfate to remove residual water.[10]

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40-50°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase for analysis.[11]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is excellent for cleaning up and concentrating methylparaben from complex matrices like wastewater or biological fluids.[18][19] A reverse-phase (e.g., C18 or HLB) cartridge is typically used.[18]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of purified water through the sorbent.[18] Do not let the cartridge go dry.

  • Sample Preparation: Take a known volume of the aqueous sample and acidify it to pH 4-5 with an appropriate acid.[18] Centrifuge the sample if it contains particulates.[18]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).[18]

  • Washing: Wash the cartridge with 3 mL of purified water to remove polar interferences that did not retain on the sorbent.[18]

  • Elution: Elute the retained methylparaben from the cartridge with a small volume (e.g., 2 x 0.5 mL) of methanol or acetonitrile into a clean collection tube.[18]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the HPLC mobile phase for analysis.[18]

References

Addressing matrix effects in the analysis of methylparaben sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with methylparaben sodium. The following information is designed to help address common challenges, particularly those related to matrix effects, during the analytical determination of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Matrix Overload: High concentrations of matrix components co-eluting with the analyte can interfere with the chromatography.- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1] - Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as Solid Phase Extraction (SPE), to remove interfering substances. - Adjust Mobile Phase: Modify the mobile phase composition to improve the separation of methylparaben from matrix components.[2]
Inappropriate Sample Solvent: The solvent used to dissolve the extracted sample may be too strong, causing the analyte to spread on the column before the mobile phase engages.[3][4]- Solvent Matching: Reconstitute the final extract in a solvent that is weaker than or equivalent in strength to the initial mobile phase.[4] - Solvent Exchange: After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.
Inconsistent Retention Times in HPLC Matrix-Induced Column Changes: Strongly adsorbed matrix components can alter the stationary phase chemistry over time, leading to shifts in retention.[4]- Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[3][4] - Column Washing: Implement a robust column washing procedure between injections to remove contaminants.[3]
Mobile Phase Variability: In normal phase chromatography, small variations in the water content of the mobile phase can cause significant retention time shifts.[4]- Mobile Phase Preparation: For normal phase, consider using solvents that are half-saturated with water to maintain a consistent water content.[4]
Signal Suppression or Enhancement in LC-MS/MS Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as methylparaben can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.[5][6]- Improve Chromatographic Separation: Optimize the HPLC method to separate methylparaben from the interfering matrix peaks. - Enhance Sample Cleanup: Utilize advanced sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the interfering compounds.[7] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.
Low Recovery After Sample Preparation Inefficient Extraction: The chosen sample preparation method may not be effectively extracting methylparaben from the sample matrix.- Optimize Extraction Protocol: Adjust parameters such as the type of SPE sorbent, elution solvents, or pH of the sample. For LLE, experiment with different organic solvents and pH values. - Method Comparison: Compare the recovery of different extraction methods (e.g., SPE vs. LLE) to determine the most efficient one for your specific matrix.
Analyte Loss During Solvent Evaporation: If a solvent evaporation step is used, methylparaben may be lost due to its volatility or adherence to the container walls.- Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature for solvent evaporation. - Use of a Keeper Solvent: Add a small amount of a high-boiling, non-volatile solvent to the extract before evaporation to prevent the complete drying of the sample.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[8] In the context of this compound analysis, particularly with sensitive techniques like LC-MS/MS, co-eluting compounds from the sample (e.g., excipients in a pharmaceutical formulation, ingredients in a cosmetic cream) can interfere with the ionization of methylparaben in the mass spectrometer's ion source. This can lead to either signal suppression (a lower than expected signal) or signal enhancement (a higher than expected signal), both of which result in inaccurate quantification.[5][6]

2. How can I determine if my analysis is affected by matrix effects?

A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of methylparaben in a neat solvent to the response of methylparaben spiked into a blank sample extract (a sample that does not contain the analyte). A significant difference in the signal indicates the presence of matrix effects.

3. What are the most common sample preparation techniques to reduce matrix effects for this compound?

The most frequently employed techniques are:

  • Solid Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while matrix components are washed away. The purified analyte is then eluted with a suitable solvent.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous and an organic solvent). Methylparaben can be selectively extracted from an aqueous sample into an organic solvent, leaving many interfering substances behind.

  • Dilution: For less complex matrices or when high sensitivity is not required, simply diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly impact the analysis.[1]

4. Which sample preparation method offers better recovery for this compound: SPE or LLE?

The recovery can vary significantly depending on the complexity of the sample matrix. Both methods can provide good recoveries if optimized correctly. For instance, a dispersive liquid-liquid microextraction (DLLME) method for parabens in pharmaceutical liquids showed relative recoveries in the range of 80.95-103.12%.[10][11] A syringe-to-syringe dispersive magnetic nanofluid microextraction procedure for parabens in cosmetic samples achieved recoveries up to 98.62% for methylparaben.[12] It is recommended to perform a comparative evaluation for your specific sample type.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of methylparaben.

Table 1: Comparison of Recovery Rates for Methylparaben using Different Extraction Methods

Extraction MethodSample MatrixRecovery Rate (%)Reference
Dispersive Liquid-Liquid Microextraction (DLLME)Liquid Pharmaceuticals (ampule, syrups, nose drops)80.95 - 103.12[10][11]
Syringe-to-Syringe Dispersive Magnetic Nanofluid Microextraction (SS-DMNF-ME)Cosmetic Samples98.62[12]
Solid Phase Extraction (SPE)Human Plasma84 - 93[13]
Dispersive Liquid-Liquid Microextraction (DLLME)Pharmaceuticals and Personal Care Products86.5 - 114.5[14]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Methylparaben in Different Analytical Methods

Analytical MethodSample MatrixLODLOQReference
LC-MS/MSDomestic Wastewater-60 µg L⁻¹[5]
HPLC-DADPharmaceuticals and Personal Care Products0.1 µg mL⁻¹0.3 µg mL⁻¹[14]
HPLC-UVN/A-7.858 µg/mL[15]
Syringe-to-Syringe Dispersive Magnetic Nanofluid Microextraction (SS-DMNF-ME)Cosmetic Samples1.3 ng mL⁻¹4.3 ng mL⁻¹[12]
Solid-Phase Microextraction (SPME) with GC-MS/MSWater Samples0.001 - 0.025 ng/ml-[16]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the analysis of methylparaben.

Protocol 1: Solid Phase Extraction (SPE) of Methylparaben from Pharmaceutical Syrup

This protocol is adapted from a method for analyzing parabens in various pharmaceutical and cosmetic matrices.[9]

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dilute 1.0 mL of the pharmaceutical syrup with 9.0 mL of methanol.

  • Vortex: Mix the solution thoroughly using a vortex mixer.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1.0 mL of the diluted sample solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a specific volume of a water/methanol mixture to remove interferences. The optimal ratio will depend on the specific syrup formulation. For some syrups, a 60:40 (v/v) water:methanol wash may be effective.[9]

  • Elution: Elute the retained methylparaben with an appropriate volume of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Methylparaben from a Cosmetic Cream

This protocol is a general guide based on common LLE principles for cosmetic matrices.

Materials:

  • Ethyl Acetate (or other suitable organic solvent)

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (NaCl) solution

  • Centrifuge

  • Separatory Funnel

Procedure:

  • Sample Dispersion: Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube. Add 10 mL of deionized water and vortex vigorously to disperse the cream.

  • pH Adjustment: Adjust the pH of the aqueous dispersion to acidic (e.g., pH 2-3) with 0.1 M HCl to ensure methylparaben is in its non-ionized form.

  • Extraction: Add 10 mL of ethyl acetate to the tube. Cap and vortex for 2 minutes to facilitate the extraction of methylparaben into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Perform a second extraction of the remaining aqueous layer with another 10 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Washing (Optional): Wash the combined organic extracts with a saturated NaCl solution to remove any remaining water-soluble impurities.

  • Drying and Reconstitution: Dry the organic extract over anhydrous sodium sulfate. Decant the dried extract and evaporate the solvent. Reconstitute the residue in the mobile phase for analysis.

Visualizations

The following diagrams illustrate common workflows in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination sample Sample Matrix (e.g., Cream, Syrup) extraction Extraction (SPE or LLE) sample->extraction  Initial Extraction cleanup Cleanup & Concentration extraction->cleanup  Purification hplc HPLC Separation cleanup->hplc  Injection detection Detection (UV or MS/MS) hplc->detection data Data Analysis detection->data troubleshooting_logic start Analytical Issue Encountered (e.g., Poor Peak Shape, Inaccurate Results) check_matrix Is a Matrix Effect Suspected? start->check_matrix check_prep Is Sample Preparation Adequate? check_matrix->check_prep Yes check_hplc Are HPLC Conditions Optimal? check_matrix->check_hplc No improve_prep Optimize Sample Preparation (e.g., Change SPE Sorbent, Try LLE) check_prep->improve_prep No matrix_match Use Matrix-Matched Calibration check_prep->matrix_match Yes optimize_hplc Adjust Mobile Phase/Gradient check_hplc->optimize_hplc No guard_column Install/Replace Guard Column check_hplc->guard_column Yes (if retention shifts) end Re-analyze Sample improve_prep->end matrix_match->end optimize_hplc->end guard_column->end

References

Technical Support Center: Optimizing Methylparaben Sodium Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of methylparaben sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments and improve peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A common starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound involves a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer.[1][2] A typical mobile phase composition is a mixture of acetonitrile and an acetate buffer at pH 4.4 (e.g., 35:65 v/v).[1] Another starting condition could be methanol and water (e.g., 65:35 v/v).[2][3] The detection wavelength is commonly set to 254 nm.[2][3]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

A2: Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Interactions: Strong interactions between the analyte and active silanol groups on the silica-based column packing can lead to tailing.[4]

  • Column Overload: Injecting too much sample can saturate the column, resulting in a distorted peak shape.[4][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of methylparaben, influencing its interaction with the stationary phase.[4][6]

  • Column Degradation: A void at the column inlet or a contaminated frit can cause peak distortion.[7][8]

To address peak tailing, consider the troubleshooting workflow outlined below.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase can significantly impact the peak shape and retention of ionizable compounds.[6] While methylparaben is a neutral compound, its sodium salt is ionizable. Operating at a pH where the analyte is in a single, un-ionized form can lead to sharper, more symmetrical peaks. For acidic analytes, a lower pH is generally preferred to suppress ionization.[6] Several studies have successfully used an acidic mobile phase (e.g., pH 4.4 or 4.5) for the analysis of parabens.[1][9]

Q4: I am observing poor resolution between the this compound peak and another component. What steps can I take to improve separation?

A4: Improving resolution between closely eluting peaks can be achieved by adjusting several chromatographic parameters:

  • Mobile Phase Composition: Altering the ratio of the organic solvent to the aqueous buffer can change the selectivity of the separation. Decreasing the organic solvent percentage will generally increase retention times and may improve resolution.[10]

  • Mobile Phase pH: Adjusting the pH can alter the retention times of ionizable compounds, potentially increasing the separation between peaks.[6]

  • Column Temperature: Changing the column temperature can affect the selectivity and efficiency of the separation.[11] Lowering the temperature often increases retention and can improve resolution, while higher temperatures can lead to sharper peaks but may decrease retention.[11][12]

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.[11]

  • Stationary Phase: If optimizing the mobile phase and other parameters does not provide adequate resolution, switching to a column with a different stationary phase (e.g., C8, or a phenyl column) or a different particle size may be necessary.[10][13]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing

  • Check for Column Overload:

    • Prepare a dilution of your sample (e.g., 1:10) and inject it.

    • If the peak shape improves and becomes more symmetrical, the original sample concentration was too high.

    • Solution: Dilute the sample or reduce the injection volume.[4][5]

  • Evaluate Mobile Phase pH:

    • If not already using a buffered mobile phase, prepare a buffer with a pH around 4.5 (e.g., acetate or phosphate buffer).[1][9]

    • Incorporate this buffer into your mobile phase and re-run the analysis.

    • Solution: Using a buffered mobile phase at an appropriate pH can suppress silanol interactions and improve peak shape.[4]

  • Assess Column Health:

    • If a guard column is in use, remove it and perform an injection. If the peak shape improves, the guard column is likely contaminated and should be replaced.[5]

    • If no guard column is used, or its removal doesn't help, try flushing the analytical column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove potential contaminants.[8]

    • If tailing persists, the column may be permanently damaged (e.g., a void has formed).

    • Solution: Replace the guard column or the analytical column if it is determined to be the source of the problem.[4][7]

  • Consider Mobile Phase Additives:

    • For persistent tailing due to silanol interactions, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.05-0.1%) can help to mask the active sites.[14] Note: Ensure TEA is compatible with your column and detection method (e.g., MS).

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed overload Is the peak shape concentration-dependent? start->overload ph_check Is the mobile phase buffered at an appropriate pH? overload->ph_check No solution_dilute Dilute sample or reduce injection volume overload->solution_dilute Yes column_health Is the column/guard column contaminated or degraded? ph_check->column_health Yes solution_buffer Use a buffered mobile phase (e.g., pH 4.5) ph_check->solution_buffer No additives Consider mobile phase additives (e.g., TEA) column_health->additives No solution_replace Replace guard column or analytical column column_health->solution_replace Yes end Peak Shape Improved additives->end solution_dilute->end solution_buffer->end solution_replace->end G goal Improve Peak Resolution selectivity Increase Selectivity (α) goal->selectivity efficiency Increase Efficiency (N) goal->efficiency retention Optimize Retention (k) goal->retention param_mobile_phase Adjust Mobile Phase (Organic %, pH) selectivity->param_mobile_phase param_temp Change Column Temperature selectivity->param_temp param_column Change Stationary Phase selectivity->param_column efficiency->param_column param_flow Decrease Flow Rate efficiency->param_flow param_length Increase Column Length efficiency->param_length retention->param_mobile_phase

References

Best practices for handling and storing methylparaben sodium to maintain integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing methylparaben sodium to maintain its integrity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] It is crucial to protect it from direct sunlight, moisture, and heat sources.[1] The recommended storage temperature is generally between 15°C and 25°C.[3]

Q2: Is this compound sensitive to light or moisture?

A2: Yes, this compound is sensitive to both direct sunlight and moisture.[1] Exposure to these conditions should be avoided to prevent degradation. The product is hygroscopic, meaning it can absorb moisture from the air, so keeping the container tightly sealed is essential.[4]

Q3: What are the signs of degradation in this compound?

A3: Visual signs of degradation can include a change in color from its typical white or almost white crystalline powder appearance, clumping due to moisture absorption, or a noticeable odor.[2] For a definitive assessment of integrity, analytical testing is recommended.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5][6] Contact with these substances should be avoided to prevent chemical reactions that could compromise the integrity of the compound.

Q5: What happens to this compound at acidic or alkaline pH?

A5: this compound is stable over a wide pH range, typically from 3.0 to 11.0.[7] However, in acidic solutions (below pH 4), it can revert to its less soluble ester form, methylparaben.[7] In highly alkaline solutions (above pH 10), it can undergo hydrolysis of the ester group, leading to degradation.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty dissolving the powder The product may have absorbed moisture and clumped. The solvent may not be appropriate.Ensure the storage container is tightly sealed. This compound is freely soluble in water but sparingly soluble in ethanol and insoluble in fixed oils.[3]
Precipitation in an acidic formulation The pH of the solution is too low, causing the sodium salt to convert back to the less soluble methylparaben ester.Adjust the pH of the formulation to be within the stable range for this compound (pH 4-8 is optimal for many applications).[7]
Loss of preservative efficacy The this compound may have degraded due to improper storage or incompatibility with other formulation components.Verify storage conditions. Review the formulation for incompatible ingredients such as strong oxidizing agents.[1] Perform analytical testing to confirm the concentration of active methylparaben.
Discoloration of the solution This could indicate a chemical reaction or degradation.Investigate potential incompatibilities within the formulation. Protect the solution from light and heat. Consider performing stability studies.

Stability of this compound

The stability of this compound is influenced by several factors. The following table summarizes its stability under various conditions.

Condition Effect on Stability Notes
Temperature Stable at ambient temperatures.[1] May burn at high temperatures.[1] Recommended maximum handling temperature is 80°C.
pH Stable in a wide pH range (3.0-11.0).[7] Reduced long-term stability in aqueous solutions with pH > 10 due to potential hydrolysis.[7] Accelerated degradation below pH 4.[7]
Light Sensitive to direct sunlight.[1] Should be stored in light-resistant containers.
Moisture Hygroscopic.[4] Should be stored in a dry place with the container tightly closed.[1][4]
Oxidizing Agents Incompatible with strong oxidizing agents.[5][6]
Acids & Bases Incompatible with strong acids and bases.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Integrity Assessment

This method can be used to determine the concentration and purity of methylparaben in a sample.

1. Materials and Reagents:

  • Methylparaben reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 50:50 v/v).[8]

  • Column: A C18 reversed-phase column (e.g., Purospher® STAR RP-18 endcapped, 5µm, 150x4.6 mm).[8]

2. Instrumentation:

  • HPLC system with a UV detector.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 35:65 v/v) with pH adjusted to 4.4 with an acetate buffer.[9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10-20 µL.

4. Standard Preparation:

  • Prepare a stock solution of the methylparaben reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

5. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration.

6. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Compare the peak area of the sample to the calibration curve to determine the concentration of methylparaben. The retention time for methylparaben is expected to be around 3.25 minutes under these conditions.[8]

Visualizations

logical_relationship Decision Workflow for this compound Integrity start Start: Assess this compound visual_inspection Visual Inspection (Color, Texture, Odor) start->visual_inspection is_ok Appearance OK? visual_inspection->is_ok dissolution_test Dissolution Test (Solubility in Water) is_ok->dissolution_test Yes quarantine Quarantine and Re-evaluate is_ok->quarantine No dissolves_easily Dissolves Easily? dissolution_test->dissolves_easily analytical_testing Quantitative Analysis (e.g., HPLC) dissolves_easily->analytical_testing Yes dissolves_easily->quarantine No meets_spec Meets Specification? analytical_testing->meets_spec use_in_experiment Proceed to Use in Experiment meets_spec->use_in_experiment Yes discard Discard Material meets_spec->discard No

Caption: Decision workflow for assessing the integrity of this compound.

degradation_pathway Simplified Degradation Pathway of this compound methylparaben_sodium This compound (C8H7NaO3) hydrolysis Hydrolysis methylparaben_sodium->hydrolysis stress_conditions Stress Conditions (e.g., Strong Acid/Base, High Heat) stress_conditions->hydrolysis p_hydroxybenzoic_acid p-Hydroxybenzoic Acid hydrolysis->p_hydroxybenzoic_acid methanol Methanol hydrolysis->methanol further_degradation Further Decomposition (High Temperature) p_hydroxybenzoic_acid->further_degradation carbon_oxides Carbon Oxides (CO, CO2) further_degradation->carbon_oxides

Caption: Simplified degradation pathway of this compound under stress.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Analysis of Methylparaben Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of methylparaben sodium in pharmaceutical formulations. The selection of a suitable analytical method is critical for ensuring product quality and stability. This document presents a comparative analysis of different HPLC methods, supported by experimental data and detailed protocols, to aid in the selection and implementation of an appropriate analytical procedure. All presented methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Comparative Analysis of HPLC Method Performance

The choice of an optimal HPLC method is dependent on a variety of performance parameters. The tables below summarize the validation data from several published methods for this compound analysis, offering a clear comparison of their linearity, accuracy, precision, and detection limits.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: UPLC-UVMethod 2: RP-HPLC-UVMethod 3: RP-HPLC-UV
Stationary Phase Ethylene Bridged Hybrid (BEH) C18 (50x2.1mm, 1.7 µm)[7]Not SpecifiedSGE C18 HQ 105 (25 cm x 4.6 mm, 5 µm)[8]
Mobile Phase Triethylamine buffer (pH 2.5):Tetrahydrofuran:Methanol (665:35:300, v/v/v)[7]Methanol:Water (65:35, v/v)[1]Acetate buffer (pH 4):Acetonitrile (20:80, v/v)[8]
Flow Rate 0.4 mL/min[7]1.3 mL/min[1]Not Specified
Detection Wavelength 252 nm[7]254 nm[1]254 nm[8]
Column Temperature 40°C[7]Not SpecifiedNot Specified
Injection Volume 2 µL[7]Not SpecifiedNot Specified
Run Time 10 min[7]< 7 min[1]< 6 min[9]
Diluent Methanol:Water (45:55, v/v)[7]Not SpecifiedHPLC-grade water[8]

Table 2: Comparison of Validation Parameters

Validation ParameterMethod 1: UPLC-UVMethod 2: RP-HPLC-UVMethod 3: General RP-Capillary HPLC-DAD
Linearity Range 20.8-62.4 µg/mL[7]0.045-0.075 mg/mL (45-75 µg/mL)[1]Not Specified
Correlation Coefficient (r²) > 0.999[7]> 0.999[1]> 0.997[10]
Accuracy (% Recovery) Not explicitly stated for this compound alone98.71%–101.64%[1]Not Specified
Precision (%RSD) < 1.5% (for all analytes)[7]Not Specified< 3.5% (Inter and Intraday)[10]
Limit of Detection (LOD) Not Specified0.001 mg/mL (1 µg/mL)[1]Not Specified
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified
Robustness Method found to be robust with deliberate changes to flow rate, column temperature, mobile phase pH, and composition[7]Method found to be robust with variations in wavelength, mobile phase composition, temperature, and analyst[1]Method shows good results in terms of robustness[10]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of experimental results. The following are protocols for the key HPLC methods cited in this guide.

Method 1: UPLC Method for Simultaneous Determination in Topical Dosage Forms[7]

This method is a sensitive and fast stability-indicating isocratic reverse-phase ultra-performance liquid chromatography technique.

  • Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of sodium methylparaben (400 µg/mL) by dissolving the appropriate amount in a mixture of methanol and water (45:55 v/v).

    • Standard Solution: Prepare the final standard solution containing the desired concentration of sodium methylparaben by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: Acquity Ethylene Bridged Hybrid (BEH) C18 (50x2.1 mm, 1.7 µm).

    • Mobile Phase: A mixture of triethylamine buffer (pH 2.5), tetrahydrofuran, and methanol in a ratio of 665:35:300 (v/v/v).

    • Flow Rate: 0.40 mL/min.

    • Detection: UV at 252 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Run Time: 10 minutes.

  • Validation Procedure: The method was validated for specificity, linearity, accuracy, precision, solution stability, filter equivalency, and robustness as per ICH guidelines. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.

Method 2: RP-HPLC Method for Preservatives in Syrup[1]

This method is a new, precise, and reliable reverse-phase HPLC method developed for the determination of methyl paraben sodium in iron protein succinylate syrup.

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of Methyl Paraben Sodium in the range of 0.045 mg/mL to 0.075 mg/mL.

    • Sample Solution: For syrup, transfer 4 mL into a 100 mL volumetric flask, complete the volume with HPLC-grade water, filter through a 0.45 µm nylon syringe filter, and degas by ultrasonication before injection.[8]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Methanol and Water (65:35 v/v).

    • Flow Rate: 1.3 mL/min.

    • Detection: UV/Vis detector at a wavelength of 254 nm.

    • Run Time: Less than 7 minutes.

  • Validation Procedure: The method was validated according to ICH guidelines for specificity, limit of detection (LOD), limit of quantification, linearity, accuracy, precision, and robustness.

Workflow for HPLC Method Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow start Method Development & Optimization protocol Prepare Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation system_suitability->specificity Perform Validation Parameters Testing end Method Approved for Routine Use documentation->end

References

Comparative Efficacy of Methylparaben Sodium and Other Parabens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antimicrobial efficacy and cytotoxic profiles of methylparaben sodium and other commonly used parabens, such as propylparaben and butylparaben. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons.

Introduction

Parabens, esters of p-hydroxybenzoic acid, are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity.[1] this compound, the salt of methylparaben, offers enhanced water solubility, making it a valuable option for aqueous formulations.[1][2] The antimicrobial efficacy and other biological activities of parabens are largely influenced by the length of their alkyl chain.[1][3] Generally, as the alkyl chain length increases, so does the antimicrobial potency and, concurrently, the cytotoxicity.[3][4]

Antimicrobial Efficacy

The primary mechanism of the antimicrobial action of parabens involves the disruption of microbial cell membrane integrity and interference with essential enzymatic processes, including DNA and RNA synthesis.[1] The increased lipophilicity of longer-chain parabens, such as propylparaben and butylparaben, allows for more effective penetration of the microbial cell membrane.[1]

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for methylparaben and propylparaben against common microbial contaminants. A lower MIC value indicates greater antimicrobial activity. It is important to note that the data presented is a compilation from various sources and may reflect variations in experimental methodologies.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben and Propylparaben against Selected Bacteria

MicroorganismMethylparaben (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureus>16,000250 - >4000
Escherichia coli500 - >16,000125 - >4000
Pseudomonas aeruginosa>16,000>4000

Data compiled from multiple sources.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Methylparaben and Propylparaben against Selected Fungi

MicroorganismMethylparaben (µg/mL)Propylparaben (µg/mL)
Candida albicans1000 - >16,000125 - 2000
Aspergillus niger500 - >16,00062.5 - 1000

Data compiled from multiple sources.[1]

Propylparaben generally exhibits greater efficacy, particularly against fungi and molds, due to its longer alkyl chain.[1] Methylparaben, while less potent overall, provides good broad-spectrum coverage and may be more effective against certain Gram-negative bacteria.[1][5] For optimal preservation, a combination of parabens is often recommended to achieve a synergistic effect and a broader spectrum of activity.[1][6]

Cytotoxicity Profile

Similar to the trend observed in antimicrobial activity, the cytotoxicity of parabens tends to increase with the length of the alkyl side chain.[4]

A comparative study on human and fish cell lines demonstrated the following order of cytotoxicity: 4-hydroxybenzoic acid (4-HBA) < methylparaben (MP) < ethylparaben (EP) < propylparaben (PP) < butylparaben (BuP) < benzylparaben (BeP).[4] Another study assessing the genotoxic and cytotoxic effects on Allium cepa root tips found that propylparaben was more cytotoxic and genotoxic than methylparaben.[7]

Table 3: Comparative Cytotoxicity of Parabens

CompoundRelative Cytotoxicity
4-hydroxybenzoic acid (4-HBA)Lowest
Methylparaben (MP)Low
Ethylparaben (EP)Moderate
Propylparaben (PP)High
Butylparaben (BuP)Higher
Benzylparaben (BeP)Highest

Based on data from a study on human and fish cell lines.[4]

Experimental Protocols

Standardized experimental protocols are crucial for the robust evaluation of antimicrobial preservatives. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

This method is based on the principles recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]

  • Preparation of Materials:

    • Test compounds (e.g., this compound, propylparaben).

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized microbial suspension (adjusted to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well).[8]

  • Procedure:

    • Prepare a concentrated stock solution of the paraben in a suitable sterile solvent (e.g., sterile deionized water for sodium salts).[8]

    • Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[8]

    • Inoculate each well (except for the negative/sterility control) with the standardized microbial suspension.[8] One well should serve as a positive growth control (broth and inoculum, no paraben).[8]

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[8]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the preservative that completely inhibits visible growth of the microorganism as observed by the unaided eye.[1][8]

  • Procedure:

    • Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells of the MIC plate that show no visible growth.[1]

    • Subculture the aliquot onto a suitable agar plate (e.g., Nutrient Agar, Sabouraud Dextrose Agar).[1]

    • Incubate the agar plates under the same conditions as the MIC test.[1]

  • Interpretation of Results:

    • The MBC is defined as the lowest concentration of the preservative that results in a ≥99.9% reduction in the initial inoculum count.[1]

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination stock Prepare Paraben Stock Solution serial_dilution Perform Serial Dilutions of Paraben in 96-Well Plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum (~1.5 x 10^8 CFU/mL) dilute_inoculum Dilute Inoculum (~5 x 10^5 CFU/mL) inoculum->dilute_inoculum inoculate_plate Inoculate Wells with Diluted Microbial Suspension dilute_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (e.g., 37°C, 16-20h) inoculate_plate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Agar Plates read_mic->subculture For wells ≥ MIC incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% reduction in CFU incubate_mbc->read_mbc G cluster_receptors Cellular Receptors cluster_pathways Downstream Signaling & Effects parabens Parabens ESR1_ESR2 Estrogen Receptors (ESR1, ESR2) parabens->ESR1_ESR2 Binds/Activates HER2 HER2 Receptor parabens->HER2 Crosstalk GR Glucocorticoid Receptor parabens->GR Activates HPT_axis Hypothalamic-Pituitary-Thyroid (HPT) Axis parabens->HPT_axis Interferes estrogenic_effects Altered Gene Transcription (Estrogenic Effects) ESR1_ESR2->estrogenic_effects cMyc Increased c-Myc Expression (Cell Proliferation) ESR1_ESR2->cMyc with HER2 HER2->cMyc adipogenesis Adipogenesis GR->adipogenesis thyroid_disruption Thyroid Hormone Disruption HPT_axis->thyroid_disruption

References

A Comparative Guide to Analytical Methods for the Quantification of Methylparaben Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of methylparaben sodium: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry. The performance of each method is objectively compared, supported by experimental data, to assist researchers and quality control professionals in selecting the most suitable method for their specific applications.

Introduction to Analytical Methods

This compound is a widely used preservative in pharmaceuticals, cosmetics, and food products. Its accurate quantification is crucial for ensuring product quality, safety, and regulatory compliance. This guide explores the principles and practical applications of three distinct analytical techniques for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high specificity and sensitivity for the analysis of complex mixtures.

  • UV-Vis Spectrophotometry: A simpler, cost-effective method based on the absorption of ultraviolet or visible light by the analyte.

  • Titrimetry: A classic chemical analysis method that relies on the reaction of the analyte with a reagent of known concentration.

Experimental Protocols

Detailed methodologies for each of the three analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the specific quantification of this compound, even in the presence of other related substances or degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV/Vis Detector

  • C18 Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data Acquisition and Processing Software

Reagents and Materials:

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid or Acetate Buffer

  • This compound Reference Standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol and Water (e.g., 65:35 v/v) or Acetonitrile and acetate buffer (e.g., 35:65 v/v) is commonly used.[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: Typically set at 1.0 to 1.3 mL/min.[1][3]

  • Column Temperature: Maintained at ambient or a controlled temperature, for instance, 40°C.[1]

  • Detection Wavelength: The UV detector is set to a wavelength of maximum absorbance for methylparaben, which is typically around 254 nm.[1]

  • Injection Volume: A fixed volume, usually 20 µL, is injected.[1]

Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in the mobile phase or a suitable solvent to achieve a known concentration. A series of calibration standards are then prepared by diluting the stock solution.

Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Procedure: Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration. Then, inject the sample solution and determine the concentration of this compound from the calibration curve.

UV-Vis Spectrophotometry

This method is a rapid and straightforward technique suitable for routine quality control where high specificity is not the primary concern.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched Quartz Cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol or Distilled Water

  • This compound Reference Standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent (e.g., methanol) is scanned across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For methylparaben, this is typically around 256 nm.

  • Standard Solution Preparation: A stock solution of the reference standard is prepared in the chosen solvent. A series of dilutions are made to prepare calibration standards.

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in the solvent and diluted to fall within the concentration range of the calibration standards.

  • Measurement: The absorbance of the blank (solvent), standard solutions, and sample solution is measured at the determined λmax.

  • Calculation: A calibration curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of this compound in the sample is then determined from this curve.

Titrimetry

This method offers a cost-effective approach for the assay of pure this compound.

Instrumentation:

  • Autotitrator with a potentiometric endpoint detection system or manual titration setup with a burette.

  • Titration beaker

Reagents and Materials:

  • Glacial Acetic Acid

  • 0.1 M Perchloric Acid (standardized)

  • This compound Sample

Procedure:

  • Accurately weigh about 150 mg of the this compound sample.[4]

  • Dissolve the sample in 50 mL of glacial acetic acid in a titration beaker.[4]

  • Titrate the solution with standardized 0.1 M perchloric acid.[4]

  • Determine the endpoint potentiometrically.[4]

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank value from the sample titration volume.

  • Calculate the percentage of this compound in the sample. Each mL of 0.1 M perchloric acid is equivalent to 17.41 mg of C₈H₇NaO₃.[4]

Comparison of Analytical Method Performance

The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] A summary of the quantitative data is presented in the table below.

Validation ParameterHPLCUV-Vis SpectrophotometryTitrimetry
Linearity Range 0.045 - 0.075 mg/mL[1]1 - 5 µg/mLNot explicitly defined, dependent on titrant concentration
Correlation Coefficient (r²) > 0.999[1]0.999Not Applicable
Accuracy (% Recovery) 98.71% - 101.64%[2]Typically within 98-102%Typically within 99-101%
Precision (RSD%) < 2%[3]< 2%< 1%
Limit of Detection (LOD) 0.001 mg/mL[2]0.071 µg/mLHigher than HPLC and UV-Vis
Limit of Quantification (LOQ) 0.003 mg/mL (calculated from LOD)0.2154 µg/mLHigher than HPLC and UV-Vis
Specificity High (separates from impurities)Low (interference from other UV-absorbing compounds)Moderate (non-specific acid-base reaction)

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the different analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Analysis HPLC HPLC Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ UV_Vis UV-Vis Spectrophotometry UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Specificity UV_Vis->Linearity UV_Vis->LOD UV_Vis->LOQ Titrimetry Titrimetry Titrimetry->Accuracy Titrimetry->Precision Titrimetry->Specificity Comparison Method Comparison Accuracy->Comparison Precision->Comparison Specificity->Comparison Linearity->Comparison LOD->Comparison LOQ->Comparison

Caption: Workflow for cross-validating analytical methods.

Conclusion and Recommendations

The cross-validation of HPLC, UV-Vis spectrophotometry, and titrimetry for the quantification of this compound reveals distinct advantages and limitations for each method.

  • HPLC stands out as the most robust method, offering high specificity, sensitivity, and accuracy. It is the recommended method for stability-indicating assays and for the analysis of formulations containing multiple components that may interfere with other methods.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique. It is well-suited for the routine analysis of pure this compound or simple formulations where interfering substances are not present.

  • Titrimetry provides a classic, inexpensive method for the assay of bulk this compound. While it is accurate and precise for pure substances, its lack of specificity makes it unsuitable for complex formulations.

The choice of the analytical method should be based on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available instrumentation. For regulatory submissions and in-depth quality control, the specificity and sensitivity of the HPLC method are unparalleled. For rapid, routine checks of raw materials, UV-Vis spectrophotometry or titrimetry can be efficient and reliable alternatives.

References

In Vitro Cytotoxicity of Methylparaben Sodium and Its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable preservative is a critical step in the formulation of pharmaceutical and cosmetic products, balancing antimicrobial efficacy with consumer safety. Methylparaben, and its sodium salt, have long been staples in the industry due to their broad-spectrum activity and cost-effectiveness.[1][2] However, with growing consumer demand for "paraben-free" products and ongoing scientific scrutiny, a thorough evaluation of its cytotoxic profile against that of its alternatives is imperative for informed formulation development.[1]

This guide provides an objective comparison of the in vitro cytotoxicity of methylparaben sodium and its common alternatives, supported by experimental data from published studies.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic effects of methylparaben and various alternative preservatives on different human cell lines. The data highlights the relative toxicity, with lower cell viability percentages or IC50 values indicating higher cytotoxicity.

PreservativeCell LineConcentrationCytotoxic Effect (% Cell Viability)Reference
Methylparaben Human Newborn Fibroblasts (CCD1072Sk)1%Very low cytotoxic activity[3][4]
Human Corneal & Conjunctival Epithelial Cells0.01%30% to 76% toxicity[5]
Imidazolidinyl Urea (IMU) Human Newborn Fibroblasts (CCD1072Sk)1%Significant reduction in cell viability[3][4]
Sodium Benzoate Human Newborn Fibroblasts (CCD1072Sk)1%Very low cytotoxic activity[3][4]
Benzalkonium Chloride (BAK) Human Corneal & Conjunctival Epithelial Cells0.01%56% to 89% toxicity[5]
Chlorobutanol (Cbl) Human Corneal & Conjunctival Epithelial Cells0.5%50% to 86% toxicity[5]
Sodium Perborate (SP) Human Corneal & Conjunctival Epithelial Cells0.02%23% to 59% toxicity[5]
Thimerosal (Thi) Human Corneal & Conjunctival Epithelial Cells0.01%70% to 95% toxicity[5]
Phenoxyethanol --Generally considered a safer alternative, though potential for irritation exists.[1][6][1][6]
Potassium Sorbate --Effective in acidic conditions; may not be as effective as parabens against certain bacteria and fungi.[1][7][1][7]
Benzyl Alcohol --Considered a low-risk, broad-spectrum preservative.[7][7]

Note: Cytotoxicity can be cell-line dependent and influenced by experimental conditions such as exposure time and formulation excipients.[3][8]

Experimental Protocols

The most cited method for assessing the in vitro cytotoxicity of these preservatives is the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]

Detailed Protocol:

  • Cell Seeding: Plate human cells (e.g., fibroblasts, corneal epithelial cells) in a 96-well plate at a density of 5 x 10⁴ viable cells per well.[3][4]

  • Incubation: Allow the cells to adhere and grow overnight in a suitable culture medium (e.g., IMDM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.[3][4]

  • Treatment: Expose the cells to various concentrations of the test preservatives (this compound and its alternatives) for a defined period, typically 24 hours.[3][4] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add an organic solvent, such as dimethyl sulfoxide (DMSO) or acid isopropanol, to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Measurement: Measure the optical density (OD) of the solubilized formazan solution using a microplate reader at a wavelength of 572 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_preservatives Add preservatives (test compounds) overnight_incubation->add_preservatives incubate_24h Incubate for 24 hours add_preservatives->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 572 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Fig. 1: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Mechanisms of Cytotoxicity

The cytotoxic effects of some preservatives are linked to the induction of programmed cell death, or apoptosis. For instance, imidazolidinyl urea has been shown to induce apoptosis in human fibroblasts through the intrinsic pathway.[3][4] This pathway involves mitochondrial perturbation and the subsequent activation of caspases.

Intrinsic Apoptosis Pathway

This signaling cascade is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. This disruption results in the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of caspases, ultimately leading to controlled cell death.

Signaling_Pathway preservative Cytotoxic Preservative (e.g., Imidazolidinyl Urea) mitochondria Mitochondrial Perturbation preservative->mitochondria induces cytochrome_c Release of Pro-apoptotic Factors mitochondria->cytochrome_c leads to caspase_activation Caspase-3 Activation cytochrome_c->caspase_activation activates apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis results in

References

Stability-indicating assay for methylparaben sodium in the presence of degradants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of stability-indicating assay methods for methylparaben sodium, a widely used antimicrobial preservative in pharmaceuticals, cosmetics, and food products. Understanding the stability of this compound under various stress conditions is crucial for ensuring product quality, safety, and efficacy. This document outlines validated analytical methods capable of separating and quantifying this compound in the presence of its degradation products, thereby providing a reliable indication of its stability.

Overview of Analytical Approaches

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for stability-indicating assays of this compound due to their high resolution and sensitivity.[1][2][3][4][5][6] These methods typically employ a reversed-phase column and ultraviolet (UV) detection. The primary goal of a stability-indicating method is to resolve the active pharmaceutical ingredient (API) from any potential degradation products and formulation excipients.

The principal degradation product of methylparaben is 4-hydroxybenzoic acid, formed through hydrolysis.[7] A robust stability-indicating assay must be able to effectively separate and quantify both methylparaben and 4-hydroxybenzoic acid.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different validated HPLC and UPLC methods for the analysis of this compound and its degradants. These methods have been subjected to forced degradation studies as per the International Council for Harmonisation (ICH) guidelines to demonstrate their stability-indicating capabilities.[1]

Table 1: Chromatographic Conditions and System Suitability

MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Run Time (min)
RP-UPLC [1]Acquity Ethylene Bridged Hybrid C18 (50x2.1 mm, 1.7 µm)Triethylamine buffer (pH 2.5):Tetrahydrofuran:Methanol (665:35:300, v/v/v)0.4025210
RP-HPLC [3][4][6]Waters C18 (150 mm x 3.9 mm, 5 µm)0.05 M Monobasic Potassium Phosphate (pH 3.5):Acetonitrile (50:50, v/v)1.5210< 10
RP-HPLC [2]SGE C18 HQ 105 (25 cm x 4.6 mm, 5 µm)Acetate buffer (pH 4):Methanol (18:82, v/v)1.0254< 6
RP-HPLC [8]SUPELCO Discovery C18Methanol:Phosphate buffer (pH 2.5) (65:35, v/v)Not SpecifiedNot Specified< 17

Table 2: Method Validation Data

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)
RP-UPLC [1]20.8 - 62.4> 0.999Not Specified< 1.5
RP-HPLC [3][4][6]45 - 135 (for Methylparaben)1.0Not SpecifiedNot Specified
RP-HPLC [9]50 - 600Not Specified970.73
RP-UPLC [5]10 - 801.0098.0 - 99.5Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for forced degradation studies and chromatographic analysis.

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1]

  • Acid Hydrolysis: A sample solution of this compound is treated with 1 N HCl and heated at 70°C for 1 hour. The solution is then neutralized with 1 N NaOH.[1]

  • Base Hydrolysis: A sample solution is treated with 4 N NaOH and kept at room temperature for 15 minutes, followed by neutralization with 4 N HCl.[1]

  • Oxidative Degradation: A sample solution is treated with 30% v/v H₂O₂ and heated on a water bath at 70°C for 2 hours.[1]

  • Thermal Degradation: The solid drug substance is kept in an oven at a specified high temperature for a defined period.

  • Photolytic Degradation: The drug substance is exposed to UV light to assess its photosensitivity.

Chromatographic Analysis Protocol (Example: RP-UPLC[2])
  • Preparation of Mobile Phase: Prepare a triethylamine buffer and adjust the pH to 2.5. Mix the buffer with tetrahydrofuran and methanol in the ratio of 665:35:300 (v/v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the diluent to obtain a known concentration.

  • Sample Preparation: Prepare the sample containing this compound in the diluent. For forced degradation samples, follow the protocols above.

  • Chromatographic System: Use an Acquity Ethylene Bridged Hybrid C18 column (50x2.1 mm, 1.7 µm).

  • Injection: Inject the standard and sample solutions into the UPLC system.

  • Detection: Monitor the eluent at a wavelength of 252 nm.

  • Analysis: Compare the chromatograms of the stressed samples with that of the unstressed sample to identify and quantify the degradation products.

Workflow and Pathway Diagrams

Visual representations of the experimental workflow can aid in understanding the process of a stability-indicating assay.

Stability_Indicating_Assay_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis and Validation A This compound Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Unstressed (Control) Sample Solution A->D C Stressed Sample Solution B->C E HPLC / UPLC System C->E D->E F Data Acquisition E->F G Chromatogram Generation F->G H Peak Identification and Quantification G->H I Method Validation (Specificity, Linearity, Accuracy, Precision) H->I J Stability Assessment H->J I->J

Caption: Experimental workflow for a stability-indicating assay.

Degradation_Pathway Methylparaben This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Methylparaben->Hydrolysis Degradation Degradant 4-Hydroxybenzoic Acid Hydrolysis->Degradant

Caption: Primary degradation pathway of this compound.

References

A Head-to-Head Comparison of Methylparaben Sodium and Potassium Sorbate as Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical, cosmetic, and food preservation, the selection of an effective antimicrobial agent is paramount to ensure product safety and stability. Among the myriad of options, methylparaben sodium and potassium sorbate are two widely utilized preservatives. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and mechanistic insights to inform formulation decisions.

Executive Summary

This compound, a salt of a p-hydroxybenzoic acid ester, exhibits broad-spectrum antimicrobial activity against a wide range of bacteria and fungi. Its mechanism of action is primarily centered on the disruption of microbial cell membrane transport processes and the inhibition of DNA and RNA synthesis. In contrast, potassium sorbate, the potassium salt of sorbic acid, is particularly effective against molds and yeasts, with a more moderate efficacy against bacteria. Its inhibitory action is multifaceted, involving the alteration of cell membrane integrity, inhibition of key enzymes, and the disruption of cellular homeostasis. The antimicrobial activity of potassium sorbate is notably dependent on the pH of the formulation, demonstrating increased efficacy in acidic environments.

Quantitative Comparison of Preservative Efficacy

The following tables summarize the key properties and antimicrobial efficacy of this compound and potassium sorbate. It is crucial to note that the Minimum Inhibitory Concentration (MIC) data has been compiled from various sources. Direct comparison can be challenging due to variations in experimental conditions, such as pH, culture media, and specific microbial strains across different studies.

Table 1: General and Physicochemical Properties

PropertyThis compoundPotassium Sorbate
Chemical Formula C₈H₇NaO₃C₆H₇KO₂
Appearance White crystalline powderWhite crystalline powder or granules
Solubility Freely soluble in waterVery soluble in water (58.2 g/100 mL at 20°C)[1]
Effective pH Range Wide range, typically 4-8[2][3]More effective in acidic conditions, optimal below pH 6.5[1][4]
Typical Use Concentration 0.1% - 0.3%[5]0.025% - 0.1% in foods, 0.15% - 0.3% in cosmetics[1][4]

Table 2: Comparative Antimicrobial Spectrum (Minimum Inhibitory Concentration - MIC)

Disclaimer: The following MIC values are compiled from multiple studies and should be interpreted with caution due to variations in experimental methodologies. A lower MIC value indicates greater antimicrobial activity.

MicroorganismThis compound (µg/mL)Potassium Sorbate (mg/mL)
Staphylococcus aureus>16,0001.5
Escherichia coli500 - >16,0001.5
Pseudomonas aeruginosa>16,0001.5
Candida albicans125 - 2000-
Aspergillus niger>4000-

Mechanism of Action

The antimicrobial mechanisms of this compound and potassium sorbate differ significantly, influencing their spectrum of activity.

This compound: As a paraben, its primary mode of action is the disruption of microbial cell membrane integrity. This interference with membrane transport processes inhibits the synthesis of essential molecules like DNA and RNA and disrupts key enzymatic activities, ultimately leading to cell death.

Potassium Sorbate: This preservative, particularly in its active sorbic acid form at lower pH, employs a multi-pronged attack. It can alter the cell membrane's integrity, inhibit the function of crucial enzymes within the cytoplasm, and create a proton flux into the microbial cell, disrupting its internal pH and metabolic processes.

Mechanism_of_Action cluster_MS This compound cluster_PS Potassium Sorbate MS This compound MS_target Microbial Cell Membrane MS->MS_target interacts with MS_effect1 Disruption of Membrane Transport MS_target->MS_effect1 MS_effect2 Inhibition of DNA/RNA Synthesis MS_effect1->MS_effect2 MS_effect3 Inhibition of Key Enzymes MS_effect1->MS_effect3 PS Potassium Sorbate (Sorbic Acid at low pH) PS_target Microbial Cell PS->PS_target penetrates PS_effect1 Alters Cell Membrane Integrity PS_target->PS_effect1 PS_effect2 Inhibits Key Enzymes PS_target->PS_effect2 PS_effect3 Proton Flux (Internal pH disruption) PS_target->PS_effect3

Caption: Proposed antimicrobial mechanisms of action.

Experimental Protocols

To ensure the efficacy of a preservative system within a specific formulation, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting an Antimicrobial Effectiveness Test (AET).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test compounds (this compound, Potassium Sorbate)
  • Sterile 96-well microtiter plates
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
  • Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL)
  • Positive control (microorganism in broth without preservative)
  • Negative control (broth only)

2. Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
  • Inoculate each well (except the negative control) with the standardized microbial suspension.
  • Incubate the plates at an appropriate temperature and duration (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).
  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

prep [label="Prepare Materials:\n- Test Compounds\n- 96-well plates\n- Broth Medium\n- Microbial Inoculum", style=filled, fillcolor="#F1F3F4"]; serial_dilution [label="Perform Serial Dilutions\nof Test Compounds in Broth", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate Wells with\nStandardized Microorganism", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate Plates at\nAppropriate Temperature", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; read_mic [label="Read MIC:\nLowest concentration with\nno visible growth", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

prep -> serial_dilution; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_mic; }

Caption: Workflow for MIC determination.
Antimicrobial Effectiveness Test (AET) - (Based on USP <51>)

This test evaluates the performance of a preservative system by challenging the product with a standardized inoculum of specific microorganisms.

1. Preparation of Inoculum:

  • Cultures of specified microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) are prepared to yield a final concentration of approximately 1 x 10⁸ CFU/mL.

2. Inoculation of Product:

  • The product is inoculated with a small volume (0.5% to 1.0%) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL.

3. Incubation:

  • The inoculated product is stored at a specified temperature (e.g., 20-25°C) for a period of 28 days.

4. Sampling and Enumeration:

  • Aliquots are removed from the inoculated product at specified intervals (e.g., 7, 14, and 28 days).
  • The number of viable microorganisms in each aliquot is determined using standard plate count methods. A neutralizing agent is used to inactivate the preservative and allow for the recovery of surviving microorganisms.

5. Interpretation of Results:

  • The log reduction in the concentration of each microorganism is calculated at each time point relative to the initial inoculum concentration.
  • The preservative system is considered effective if it meets the acceptance criteria outlined in the relevant pharmacopeia for the specific product category.

prep_inoculum [label="Prepare Standardized\nMicrobial Inoculum", style=filled, fillcolor="#F1F3F4"]; inoculate_product [label="Inoculate Product with\nMicrobial Suspension", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_product [label="Incubate Inoculated\nProduct for 28 Days", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="Sample at Intervals\n(7, 14, 28 days)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; enumeration [label="Enumerate Viable\nMicroorganisms", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; interpretation [label="Calculate Log Reduction\n& Compare to Acceptance Criteria", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

prep_inoculum -> inoculate_product; inoculate_product -> incubate_product; incubate_product -> sampling; sampling -> enumeration; enumeration -> interpretation; }

Caption: Workflow for Antimicrobial Effectiveness Test.

Safety and Regulatory Considerations

Both this compound and potassium sorbate have a long history of use and are considered safe for use in pharmaceuticals, cosmetics, and food products by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), which classifies them as Generally Recognized as Safe (GRAS) when used within established limits.

This compound:

  • Rapidly absorbed, metabolized, and excreted, with no evidence of accumulation in the body.[5]

  • Some studies have raised concerns about potential endocrine-disrupting effects, though regulatory bodies have generally concluded that they are safe at the low concentrations used in consumer products.

Potassium Sorbate:

  • Metabolized in the body in a similar way to fatty acids.

  • The acceptable daily intake (ADI) for sorbic acid (the active form of potassium sorbate) is 25 mg/kg of body weight.

  • In rare cases, it can cause mild skin irritation in sensitive individuals when used in personal care products.

Conclusion

The choice between this compound and potassium sorbate as a preservative depends heavily on the specific requirements of the formulation. This compound offers broad-spectrum antimicrobial activity across a wide pH range, making it a versatile option. Potassium sorbate, while more limited in its antibacterial action, is highly effective against molds and yeasts, particularly in acidic formulations, and is often favored in the food and beverage industry. For comprehensive protection, especially in products susceptible to a wide range of microbial contamination, a combination of preservatives may be the most effective strategy. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of preservative efficacy to ensure the selection of the most appropriate system for a given product.

References

Validation of a UPLC method for simultaneous determination of methylparaben sodium and other preservatives

Author: BenchChem Technical Support Team. Date: December 2025

UPLC Method Validation for the Simultaneous Determination of Preservatives: A Comparative Guide

The accurate quantification of preservatives in pharmaceutical and cosmetic products is crucial for ensuring product safety and stability. While High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advancements in speed, resolution, and sensitivity.[1][2] This guide provides a detailed comparison of a validated UPLC method against traditional HPLC for the simultaneous determination of methylparaben sodium and other common preservatives, supported by experimental data and protocols.

Advancements with UPLC Technology

UPLC technology utilizes columns packed with sub-2 µm particles, which provides a significant increase in chromatographic efficiency compared to the 3 to 5 µm particles used in conventional HPLC.[2] To effectively use these smaller particles, UPLC systems operate at much higher pressures, often exceeding 1,000 bar, whereas traditional HPLC systems operate between 50 to 350 bar.[2] This combination of smaller particle size and higher pressure results in several key advantages:

  • Faster Analysis: UPLC methods can reduce analysis times from 20–45 minutes down to 2–5 minutes.[1]

  • Improved Resolution: The technology provides sharper peaks and better separation of closely related compounds.[1][2]

  • Higher Sensitivity: Enhanced resolution leads to greater sensitivity, making UPLC ideal for detecting low-level analytes.[2]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates can lead to a solvent savings of approximately 70-80%.[1][3]

Experimental Protocols

This section details a validated stability-indicating UPLC method for the simultaneous determination of sodium methylparaben, sodium propylparaben, and Ketorolac Tromethamine in topical dosage forms.[4]

Sample and Standard Preparation
  • Standard Solution: Prepare a standard stock solution containing ketorolac tromethamine, sodium methylparaben, and sodium propylparaben in the mobile phase.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a target concentration within the linear range of the method.

  • Placebo Solution: Prepare a placebo solution by mixing all formulation excipients without the active pharmaceutical ingredients and preservatives.

Chromatographic Conditions (UPLC)
  • System: ACQUITY UPLC system with a Tunable UV Detector.[5]

  • Column: Acquity Ethylene Bridged Hybrid (BEH) C18 (50 mm × 2.1 mm, 1.7 µm particle size).[4]

  • Mobile Phase: A mixture of triethylamine buffer (pH 2.5), tetrahydrofuran, and methanol in a ratio of 665:35:300 (v/v/v).[4]

  • Flow Rate: 0.40 mL/min.[4]

  • Detection Wavelength: 252 nm.[4]

  • Column Temperature: 40 °C.[5][6]

  • Injection Volume: 2 µL.[6]

  • Total Run Time: 10 minutes.[4]

Method Validation

The UPLC method was validated according to the International Conference on Harmonization (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[4][7]

  • Specificity: The method's ability to separate the analytes from formulation excipients and degradation products was confirmed through forced degradation studies (acid, base, peroxide, thermal, and photolytic stress).[4]

  • Linearity: Assessed by analyzing a series of solutions at different concentrations.[4]

  • Accuracy: Determined by the recovery of known amounts of spiked analytes in a placebo matrix.[4]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.[5]

  • Robustness: The method's reliability was tested by making small, deliberate changes to chromatographic conditions such as flow rate and mobile phase composition.[8]

Data Presentation and Comparison

The following tables summarize the performance of the validated UPLC method and compare it to conventional HPLC.

Table 1: Performance Characteristics of a Validated UPLC Method for Preservative Analysis

This table presents the validation data for the simultaneous determination of sodium methylparaben and sodium propylparaben.[4]

ParameterSodium MethylparabenSodium PropylparabenKetorolac Tromethamine
Linearity Range (µg/mL) 20.8 - 62.42.38 - 7.13248 - 744
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0%
Precision (% RSD - Repeatability) < 2.0< 2.0< 2.0
Precision (% RSD - Intermediate) < 2.0< 2.0< 2.0

Data sourced from a study on a topical dosage form also containing Ketorolac Tromethamine.[4]

Table 2: Objective Comparison of UPLC and HPLC for Preservative Analysis

This table highlights the key performance differences between UPLC and a standard HPLC method for analyzing preservatives.

FeatureUPLCHPLC
Typical Analysis Time 2 - 6 minutes[1][5]15 - 30 minutes[1]
System Operating Pressure > 1,000 bar[1][2]50 - 400 bar[1][2]
Column Particle Size < 2 µm[1][2]3 - 5 µm[2]
Solvent Consumption Significantly Lower (~90% reduction)[3]Higher
Peak Resolution Superior[2]Good
Detection & Quantification Limits Generally Lower[5]Higher

Visualized Workflow: UPLC Method Validation

The following diagram illustrates the logical workflow for validating an analytical method according to ICH Q2(R1) guidelines.[9]

UPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation Dev Method Development & Optimization Validation Method Validation Protocol Dev->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Workflow for UPLC method validation as per ICH guidelines.

References

A Guide to Inter-Laboratory Comparison of Methylparaben Sodium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of methylparaben sodium quantification. This compound, a widely used preservative in pharmaceuticals, cosmetics, and food products, requires accurate and reproducible quantification to ensure product quality and safety. This document outlines standardized analytical methodologies, presents typical performance characteristics based on validated methods, and details a workflow for establishing inter-laboratory proficiency.

Objective Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification of this compound. The primary analytical approach involves the conversion of this compound to methylparaben under acidic conditions, followed by chromatographic separation and detection. Key alternative and complementary methods include Ultra-Performance Liquid Chromatography (UPLC) for faster analysis and spectrophotometry for simpler applications.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common, robust, and cost-effective method for routine analysis of this compound. It offers excellent precision and accuracy for quality control purposes.[1][2]

  • Ultra-Performance Liquid Chromatography (UPLC-UV): UPLC offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC, making it suitable for high-throughput screening.[3]

  • Spectrophotometry: A simpler and less expensive method, spectrophotometry can be used for the determination of methylparaben in less complex sample matrices.[4]

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize typical performance data for the quantification of methylparaben based on single-laboratory validation studies. These values can serve as a benchmark for individual laboratory performance and as acceptance criteria in an inter-laboratory comparison study.

Table 1: HPLC Method Performance Characteristics

ParameterTypical PerformanceReference
Linearity (Correlation Coefficient, r²)≥ 0.999[5][6]
Accuracy (% Recovery)98.0% - 102.0%[5][6]
Precision (RSD%)≤ 2.0%[7][8]
Limit of Detection (LOD)0.001 - 0.1 µg/mL[4][5]
Limit of Quantification (LOQ)0.02 - 0.5 µg/mL[4][9]

Table 2: UPLC Method Performance Characteristics

ParameterTypical PerformanceReference
Linearity (Correlation Coefficient, r²)≥ 0.999[3]
Accuracy (% Recovery)96.5% - 103.1%[3]
Precision (RSD%)≤ 2.8%[3]
Limit of Detection (LOD)0.02 ng/µL[3]
Limit of Quantification (LOQ)Not Reported

Table 3: Spectrophotometric Method Performance Characteristics

ParameterTypical PerformanceReference
Linearity (Concentration Range)1 - 9 µg/mL[4]
Molar Absorptivity1.6 x 10⁶ L∙mol⁻¹∙cm⁻¹[4]
Limit of Detection (LOD)0.0065 µg/mL[4]
Limit of Quantification (LOQ)0.02 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency and comparability of results across different laboratories.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a representative example for the analysis of this compound in a pharmaceutical syrup.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][8]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v).[1] The exact ratio may be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 254 nm.[1]

  • Sample Preparation:

    • Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of USP Methylparaben RS in the mobile phase at a concentration of about 0.1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration.

Sample Preparation for Different Matrices
  • Cosmetic Creams/Ointments: An extraction step is typically required. A known weight of the product is dispersed in a suitable solvent (e.g., methanol, acetonitrile), sonicated, and then centrifuged or filtered to separate the excipients before HPLC analysis.

  • Bulk Powder: The bulk drug substance is simply dissolved in the mobile phase to a known concentration.

Mandatory Visualizations

Inter-Laboratory Comparison Workflow

The following diagram outlines the key steps in conducting a successful inter-laboratory comparison study.

A Study Design & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Distribution of Homogeneous Samples B->C D Analysis of Samples by Participating Labs C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Evaluation of Laboratory Performance (Z-scores) F->G H Issuance of Final Report G->H I Corrective Actions for Outlying Labs G->I

Caption: Workflow for an inter-laboratory comparison study.

HPLC Analysis Workflow

This diagram illustrates the typical workflow for quantifying this compound using HPLC.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Sample/Standard P2 Dissolve in Mobile Phase P1->P2 P3 Sonicate to Ensure Dissolution P2->P3 P4 Dilute to Final Concentration P3->P4 P5 Filter through 0.45 µm Filter P4->P5 H1 Inject Sample/Standard into HPLC P5->H1 H2 Chromatographic Separation on C18 Column H1->H2 H3 UV Detection at 254 nm H2->H3 D1 Integrate Peak Area H3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Standard workflow for HPLC analysis of this compound.

Logical Relationship for Method Validation

This diagram shows the relationship between key validation parameters as per ICH guidelines.

Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness LOD Limit of Detection LOQ Limit of Quantification Linearity->LOD Linearity->LOQ Range Range Linearity->Range

Caption: Key parameters for analytical method validation.

References

Comparative analysis of the endocrine-disrupting potential of different parabens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Endocrine-Disrupting Potential of Different Parabens

Parabens, a group of alkyl esters of p-hydroxybenzoic acid, are widely employed as preservatives in pharmaceuticals, cosmetics, and food products due to their effective antimicrobial properties.[1] However, mounting evidence of their potential to interfere with the endocrine system has led to extensive research into their hormonal activities.[1][2][3] This guide offers a comparative analysis of the endocrine-disrupting capabilities of various parabens, with a focus on their interactions with estrogen, androgen, and thyroid hormone signaling pathways. The information is intended to aid researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with these compounds.

The endocrine-disrupting activity of parabens is primarily linked to their ability to interact with nuclear hormone receptors, where they can mimic or block the actions of endogenous hormones.[1] The potency of this interaction is structurally dependent, particularly on the length and branching of the alkyl chain.[1][4]

Estrogenic Activity

Parabens are recognized for their estrogenic activity, meaning they can bind to and activate estrogen receptors (ERα and ERβ), thereby mimicking the effects of 17β-estradiol (E2).[1][5] This is a significant concern due to the critical role of estrogen in reproductive health and its link to hormone-dependent cancers.[1] Generally, the estrogenic potency of parabens increases with the length of the alkyl chain.[1][5] For instance, butylparaben exhibits a higher binding affinity to estrogen receptors than methylparaben.[6]

Table 1: Comparative Estrogenic Activity of Parabens

ParabenRelative Binding Affinity (RBA) to Rat Estrogen Receptor (%) (E2 = 100%)Relative Potency in MCF-7 Cell Proliferation Assay (E2 = 100%)
Methylparaben0.0030.00001
Ethylparaben0.010.00003
Propylparaben0.050.0001
Isopropylparaben0.060.00006
Butylparaben0.20.0003
Isobutylparaben0.30.0002
Benzylparaben0.02Not Available

Data sourced from Blair et al. (2000) and subsequent reviews. RBA values are indicative and can vary between studies.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds Parabens Parabens (Agonist) Parabens->ER Binds & Mimics E2 Dimer Activated ER Dimer ER->Dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis & Estrogenic Effects mRNA->Protein Translation Dimer->ERE Binds to DNA

Estrogen Receptor Signaling and Paraben Agonism.

Anti-Androgenic Activity

Several parabens have demonstrated the ability to act as antagonists to the androgen receptor (AR), thereby inhibiting the action of androgens such as testosterone and dihydrotestosterone (DHT).[7][8] This anti-androgenic potential also appears to be related to the length of the alkyl chain.[1]

Table 2: Comparative Anti-Androgenic Activity of Parabens

ParabenAndrogen Receptor Binding IC50 (µM)Inhibition of Testosterone-Induced Transcriptional Activity at 10 µM (%)
Methylparaben>1000~40%[9]
EthylparabenNot AvailableNot consistently reported
Propylparaben~250~33%[9]
Butylparaben~100~19%[9]

IC50 values represent the concentration required to inhibit 50% of androgen binding or activity. Lower values indicate higher potency. Data is compiled from various in vitro studies.[7][9]

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlpha 5α-reductase Testosterone->FiveAlpha DHT Dihydrotestosterone (DHT) FiveAlpha->DHT AR Androgen Receptor (AR) DHT->AR Binds ARDHT Activated AR-DHT Complex AR->ARDHT Activation & Nuclear Translocation Parabens Parabens (Antagonist) Parabens->AR Inhibits Binding ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis & Androgenic Effects mRNA->Protein Translation ARDHT->ARE Binds to DNA

Androgen Receptor Signaling and Paraben Antagonism.

Thyroid Hormone Disruption

There is emerging concern regarding the potential for parabens to interfere with the thyroid hormone system.[10] Studies suggest that parabens can disrupt the hypothalamic-pituitary-thyroid (HPT) axis, which regulates the production of thyroid hormones.[10] In vivo studies using zebrafish have demonstrated that paraben exposure can lead to decreased levels of thyroid hormones (T3 and T4).[10] However, the precise mechanisms of thyroid disruption by parabens are still under investigation, and quantitative comparative data from in vitro receptor binding or reporter assays are less readily available compared to their estrogenic and anti-androgenic effects.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of parabens are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the estrogen receptor.

  • Preparation of ER: Estrogen receptors are typically sourced from rat uterine cytosol or recombinant human ERα.

  • Incubation: A fixed concentration of radiolabeled estradiol is incubated with the ER preparation in the presence of varying concentrations of the test paraben.

  • Separation: Bound and unbound radioligand are separated using techniques such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the paraben that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated to determine its relative binding affinity.

Androgen Receptor (AR) Transcriptional Activation Assay

This reporter gene assay measures the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.

  • Cell Culture: A suitable cell line (e.g., MDA-kb2 or a stably transfected cell line) expressing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter is used.

  • Treatment: Cells are treated with serial dilutions of the test parabens. For antagonist assessment, cells are co-treated with a fixed concentration of an androgen (e.g., DHT) and the test paraben.[1]

  • Incubation: The cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.[1]

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: The results are analyzed to determine the concentration of the paraben that causes 50% of the maximal response (EC50 for agonists) or 50% inhibition of the androgen-induced response (IC50 for antagonists).

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to screen for estrogenic activity.[1] It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which encodes for β-galactosidase).[1]

  • Yeast Culture: The genetically modified yeast is cultured in a suitable medium.

  • Exposure: The yeast culture is exposed to various concentrations of the test parabens.

  • Incubation: The culture is incubated to allow for any estrogenic compounds to bind to the hER, which then activates the expression of the reporter gene.

  • Colorimetric Assay: A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added. If the reporter gene has been expressed, the enzyme will metabolize the substrate, resulting in a color change.

  • Measurement and Analysis: The intensity of the color change is measured spectrophotometrically and is proportional to the estrogenic activity of the test compound.

ExperimentalWorkflow cluster_invitro In Vitro Assessment of Endocrine Disruption start Prepare Cell/Yeast Culture or Receptor Preparation treatment Treat with Serial Dilutions of Test Parabens (and reference hormone for antagonism) start->treatment incubation Incubate for 24-48 hours treatment->incubation measurement Measure Endpoint (e.g., Receptor Binding, Reporter Gene Activity) incubation->measurement analysis Data Analysis (Calculate IC50/EC50) measurement->analysis end Determine Endocrine-Disrupting Potential analysis->end

General Experimental Workflow for In Vitro Assays.

Conclusion

The available experimental data indicate that various parabens exhibit endocrine-disrupting properties, with estrogenic and anti-androgenic activities being the most extensively characterized.[1] The potency of these effects is directly related to the chemical structure of the paraben, with longer and branched alkyl chains generally showing greater activity.[1] While the potential for thyroid disruption is an area of growing research, the underlying mechanisms are not as well-defined as their interactions with sex hormone receptors.[1] This comparative guide provides a foundation for researchers and professionals to make informed decisions regarding the use and safety assessment of parabens.

References

Safety Operating Guide

Navigating the Disposal of Methylparaben Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of methylparaben sodium, a widely used preservative in pharmaceuticals, cosmetics, and food products. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Regulatory Landscape

The disposal of chemical waste, including this compound, is governed by a framework of federal, state, and local regulations. In the United States, the primary federal agency overseeing hazardous waste is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative to recognize that state and local regulations may be more stringent than federal mandates.[1]

Safety and Hazard Profile of this compound

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. According to Safety Data Sheets (SDS), this compound is classified as:

  • A skin irritant.[3][4]

  • A cause of serious eye damage.[3][4]

  • Harmful to aquatic life with long-lasting effects.[3][4]

Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn when handling this chemical.[3]

Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the proper disposal of this compound. Note: This is a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements in your location.

Step 1: Waste Identification and Classification

  • Do not discard this compound down the drain or in the regular trash. [2][5] Due to its harmful effects on aquatic life, releasing it into the sewer system is prohibited.[3][4]

  • Treat all chemical waste, including this compound and its containers, as potentially hazardous unless confirmed otherwise by your EHS department.[6]

Step 2: Collection and Segregation

  • Use a designated and compatible waste container. The container should be in good condition, leak-proof, and have a secure, screw-on cap.[7][8]

  • Label the waste container clearly. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[2] Do not use abbreviations or chemical formulas.[2]

  • Segregate incompatible wastes. Store the this compound waste container away from incompatible materials, such as strong oxidizing agents.[9]

Step 3: Storage

  • Store the waste container in a designated, well-ventilated satellite accumulation area. [3]

  • Ensure secondary containment. Place the primary waste container inside a larger, chemically resistant container to contain any potential leaks.[7]

  • Keep the container closed except when adding waste.[7]

Step 4: Disposal Request and Pickup

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2]

  • Complete any required waste disposal forms. These forms typically require information about the chemical, quantity, and generating laboratory.[2]

Step 5: Empty Container Disposal

  • Triple-rinse empty containers. For containers that held this compound, triple-rinse them with a suitable solvent (e.g., water).[8]

  • Collect the rinsate. The rinsate from the first rinse must be collected and disposed of as hazardous waste along with the this compound.[8]

  • Deface the label. After triple-rinsing, deface or remove the original label from the container.[6]

  • Dispose of the clean container. Once properly cleaned and de-labeled, the container may be disposed of in the regular trash or recycled according to your institution's policies.[6][8]

Quantitative Data Summary

For easy reference, the following table summarizes key information related to the handling and disposal of this compound.

ParameterValue/InformationSource
CAS Number 5026-62-0[9]
Physical State White crystalline powder[3][9]
pH 9.5 - 10.5 (0.1% water solution)[9]
Hazard Classifications Skin Irritant, Serious Eye Damage, Harmful to Aquatic Life[3][4]
Incompatible Materials Strong oxidizing agents[9]
Disposal Method Via a licensed hazardous waste disposal company[2][10]
Prohibited Disposal Do not dispose down the drain or in regular trash[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: This compound Waste Generated is_empty Is the container empty? start->is_empty collect_waste Collect in a labeled, compatible hazardous waste container. is_empty->collect_waste No triple_rinse Triple-rinse the container with a suitable solvent. is_empty->triple_rinse Yes store_waste Store in a designated satellite accumulation area with secondary containment. collect_waste->store_waste request_pickup Contact EHS for waste pickup and disposal. store_waste->request_pickup end End of Process request_pickup->end collect_rinsate Collect the first rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface or remove the original label. collect_rinsate->deface_label dispose_container Dispose of the clean container in regular trash or recycle. deface_label->dispose_container dispose_container->end

Caption: Decision workflow for this compound disposal.

By following these procedures and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious laboratory environment.

References

Personal protective equipment for handling Methylparaben sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Methylparaben sodium. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Hazard Summary

This compound is classified with specific health and environmental hazards. Understanding these is the first step in safe handling.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2][3][4]
Chronic Aquatic ToxicityCategory 3Harmful to aquatic life with long lasting effects.[1][2][3]
Combustible DustMay FormMay form combustible dust concentrations in air.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.

  • Eye and Face Protection :

    • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • A full face shield should be used in situations where dusting or splashing of solutions is possible.[5]

  • Hand Protection :

    • Wear compatible, chemical-resistant gloves, such as rubber gloves, to prevent skin contact.[1][3] Gloves must be inspected before use, and hands should be washed thoroughly after removal.[2]

  • Body Protection :

    • Wear clean, body-covering clothing or a laboratory coat to protect the skin.[5] A full-sleeved apron is also recommended.[6]

  • Respiratory Protection :

    • Respiratory protection is essential in case of insufficient ventilation or when dust generation is unavoidable.[1][5]

    • Use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator if exposure limits are exceeded or irritation is experienced.[4] For emergencies or spills, a self-contained breathing apparatus (SCBA) may be necessary.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow minimizes risks during the handling process. The following diagram and steps outline the standard operating procedure.

cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_decon 3. Decontamination Phase cluster_dispose 4. Disposal Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Ventilated Workspace prep_ppe->prep_area handle_dust Minimize Dust Generation prep_area->handle_dust handle_transfer Weigh & Transfer Chemical handle_dust->handle_transfer decon_clean Clean & Decontaminate Workspace handle_transfer->decon_clean decon_ppe Remove PPE Correctly decon_clean->decon_ppe decon_wash Wash Hands Thoroughly decon_ppe->decon_wash disp_segregate Segregate Contaminated Waste decon_wash->disp_segregate disp_dispose Dispose per Regulations disp_segregate->disp_dispose

Caption: Workflow for Safely Handling this compound.

Procedural Steps:

  • Preparation :

    • Always handle this compound in a well-ventilated area, such as under a chemical fume hood, to control exposure.[2][5]

    • Ensure that eyewash stations and quick-drench safety showers are located close to the workstation.[5]

    • Ground all equipment containing the material, as fine dust dispersed in the air can be a potential explosion hazard.[1][7] Use non-sparking tools.[2]

  • Handling :

    • Employ handling methods that minimize dust generation.[1][5]

    • Avoid all contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[2]

    • Practice good industrial hygiene: do not eat, drink, or smoke in the work area.

  • Post-Handling :

    • Wash hands and other exposed areas thoroughly with mild soap and water after handling.[1]

    • Remove and wash contaminated clothing before reuse.[3]

Spill and Disposal Plan

Immediate and correct response to spills and proper disposal of waste are crucial for safety and environmental compliance.

  • Spill Containment :

    • For small spills, avoid dust formation. Carefully use appropriate tools to place the spilled solid into a sealed, labeled container for waste disposal.[7]

    • Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[7]

    • For large spills, evacuate unnecessary personnel, ventilate the area, and equip the cleanup crew with proper protection, including respiratory equipment.[1]

  • Waste Disposal :

    • All waste must be disposed of in strict accordance with federal, state, and local environmental regulations.[1]

    • This material is harmful to aquatic life; do not let the product enter drains, soil, or water sources.[1][2][4]

    • Contaminated packaging must be handled with care. Containers can be triple-rinsed and offered for recycling, or punctured to be made unusable and then disposed of in a sanitary landfill.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.